5,6-Dichloronicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMLYEZUHCZNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512174 | |
| Record name | 5,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65189-15-3 | |
| Record name | 5,6-Dichloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,6-Dichloronicotinonitrile (CAS No. 65189-15-3)
This guide provides a comprehensive technical overview of 5,6-dichloronicotinonitrile, a halogenated pyridine derivative of significant interest to researchers and professionals in synthetic chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights into its handling and utilization.
Introduction and Chemical Identity
This compound, registered under CAS number 65189-15-3, is a dichlorinated cyanopyridine.[1][2][3] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, makes it a valuable and reactive building block in organic synthesis. The strategic placement of these functional groups offers multiple sites for chemical modification, rendering it a versatile intermediate for the synthesis of more complex heterocyclic compounds, including potential pharmaceutical agents.
Chemical Structure and Identifiers:
| Identifier | Value |
| CAS Number | 65189-15-3[1][2][3] |
| Molecular Formula | C₆H₂Cl₂N₂[1][2] |
| Molecular Weight | 173.00 g/mol [2] |
| IUPAC Name | 5,6-dichloropyridine-3-carbonitrile[4] |
| Synonyms | This compound, 3-Cyano-5,6-dichloropyridine |
| InChI Key | JBMLYEZUHCZNKT-UHFFFAOYSA-N[4] |
| SMILES | C1=C(C=NC(=C1Cl)Cl)C#N[4] |
Synthesis of this compound
While specific, detailed laboratory preparations of this compound are not abundantly available in peer-reviewed literature, a plausible and logical synthetic pathway can be extrapolated from established chemical transformations of analogous pyridine derivatives. A common and effective method for the synthesis of aromatic nitriles is the dehydration of the corresponding amide.
Proposed Synthetic Pathway: Dehydration of 5,6-Dichloronicotinamide
This proposed two-step synthesis starts from the commercially available 5,6-dichloronicotinic acid.
Workflow of the Proposed Synthesis:
Sources
- 1. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453) [hmdb.ca]
- 3. 5,6-Dichloronicotinic acid(41667-95-2) 13C NMR [m.chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548) [hmdb.ca]
An In-depth Technical Guide to Dichloronicotinonitriles: Focus on the 4,6-Isomer
A Note to the Researcher: Initial inquiries for "5,6-Dichloronicotinonitrile" did not yield specific data within publicly accessible chemical databases and literature. This suggests that this particular isomer may be a rare, novel, or less-characterized compound. However, the isomeric forms, particularly 4,6-Dichloronicotinonitrile, are well-documented and are of significant interest in synthetic and medicinal chemistry. This guide will, therefore, focus on the properties, synthesis, and applications of the readily available and scientifically significant 4,6-Dichloronicotinonitrile , while also touching upon the synthesis of the 2,6-isomer to provide a broader context for researchers in the field.
Introduction to 4,6-Dichloronicotinonitrile
4,6-Dichloronicotinonitrile is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. The presence of two chlorine atoms and a nitrile group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. Its utility is particularly pronounced in the development of pharmaceutical intermediates and other specialty chemicals.[1][2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4,6-Dichloronicotinonitrile is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 173.00 g/mol | [2][3][5][6][7] |
| CAS Number | 166526-03-0 | [1][2][4][5][6][7] |
| Appearance | White to off-white solid | [1][2][4] |
| Melting Point | 133-135 °C | [1] |
| Boiling Point | 272.9 ± 35.0 °C (at 760 Torr) | [1] |
| Density | 1.49 ± 0.1 g/cm³ | [1] |
| Solubility | Sparingly soluble in water | [4] |
Synthesis and Mechanistic Considerations
The synthesis of dichloronicotinonitrile isomers can be achieved through various routes, often starting from more readily available pyridine derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 4,6-Dichloronicotinonitrile
A common and efficient method for the preparation of 4,6-Dichloronicotinonitrile involves the dehydration of 4,6-dichloronicotinamide. This reaction is typically carried out using a dehydrating agent such as phosphorus trichloride in the presence of a base like pyridine.
Experimental Protocol:
-
Reaction Setup: To a suspension of 4,6-dichloronicotinamide (8.00 g, 41.9 mmol) in acetonitrile (180 mL) at room temperature, slowly add pyridine (20.3 mL, 250 mmol).[1]
-
Addition of Dehydrating Agent: Add phosphorous trichloride (11.7 mL, 126 mmol) dropwise to the mixture over a period of 3 minutes.[1]
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 1.5 hours.[1]
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a 0.8 M aqueous sodium hydroxide solution (600 mL).[1]
-
Extraction: Perform multiple extractions with ethyl acetate (6 x 400 mL).[1]
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (30% ethyl acetate/hexane) to yield 4,6-dichloronicotinonitrile as a light orange solid.[1]
Causality in Experimental Choices:
-
Pyridine as a Base: Pyridine serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Phosphorus Trichloride as a Dehydrating Agent: PCl₃ is an effective reagent for the conversion of amides to nitriles.
-
Aqueous NaOH Quench: The basic quench neutralizes any remaining acidic species and facilitates the separation of the organic product.
-
Multiple Extractions: This ensures the complete recovery of the product from the aqueous phase.
Synthesis of 2,6-Dichloronicotinonitrile
For comparative purposes, the synthesis of the 2,6-isomer often starts from a different precursor, such as 2,6-dihydroxynicotinamide. This reaction typically employs a stronger chlorinating/dehydrating agent like phosphorus pentachloride.
General Reaction Scheme:
A 2,6-dihydroxynicotinamide derivative is reacted with phosphorus pentachloride in an aromatic solvent, which upon heating, yields the corresponding 2,6-dichloronicotinonitrile.[8] Another approach involves the dehydration of 2,6-dichloronicotinamide using phosphorus oxychloride (POCl₃) with a catalytic amount of tetraethylammonium chloride.[9]
Workflow for the Synthesis of 4,6-Dichloronicotinonitrile
Caption: A step-by-step workflow for the synthesis of 4,6-Dichloronicotinonitrile.
Spectroscopic Characterization
The structural elucidation of 4,6-Dichloronicotinonitrile is confirmed through standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H), 7.58 (s, 1H).[1] The two singlets are indicative of the two isolated protons on the pyridine ring.
-
Mass Spectrometry: The molecular ion peak is consistent with the calculated molecular weight. For the related 2,6-isomer, a molecular ion peak [M+H]⁺ of 172.9 has been reported, which aligns with a theoretical molecular weight of 171.9 g/mol for the molecular formula C₆H₂Cl₂N₂.[9]
Applications in Drug Development and Research
Dichloronicotinonitriles are valuable scaffolds in medicinal chemistry due to their ability to undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.
-
Pharmaceutical Intermediates: 4,6-Dichloronicotinonitrile is utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2]
-
Scaffold for Bioactive Molecules: The pyridine core is a common motif in many biologically active compounds. The chlorine atoms on the dichloronicotinonitrile ring can be readily displaced by nucleophiles, providing a convenient handle for the synthesis of libraries of compounds for drug screening.
The nitrile group itself is a common pharmacophore found in over 30 prescribed pharmaceuticals.[10] It is generally robust and not readily metabolized, passing through the body unchanged in most cases.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,6-Dichloronicotinonitrile.
-
Hazard Statements: This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[1][6]
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[1]
-
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2]
Logical Relationship of Dichloronicotinonitrile in Chemical Synthesis
Caption: The role of 4,6-Dichloronicotinonitrile as a key intermediate.
Conclusion
While the specific isomer this compound remains elusive in the current chemical literature, its close relatives, particularly 4,6-Dichloronicotinonitrile, are highly valuable and well-characterized compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4,6-Dichloronicotinonitrile, underscoring its importance as a versatile building block for researchers and professionals in drug development and chemical synthesis. The provided protocols and safety information are intended to support the safe and effective use of this compound in a research setting.
References
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4,6-Dichloronicotinonitrile. Amerigo Scientific. [Link]
-
4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv. Custom synthesis of biological and pharmaceutical small molecules. [Link]
-
166526-03-0 | 4,6-Dichloronicotinonitrile. Molecular Database - Moldb. [Link]
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]
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- 10. Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE | lookchem [lookchem.com]
An In-Depth Technical Guide to the Physical Properties of Dichloronicotinonitrile Isomers
Introduction to Dichloronicotinonitriles
Dichloronicotinonitriles are a class of organic compounds characterized by a pyridine ring substituted with two chlorine atoms and a nitrile group. These compounds are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of more complex molecules. The specific positioning of the chlorine and nitrile substituents on the pyridine ring gives rise to various isomers, each with unique physical and chemical properties that influence their reactivity and potential applications.
Molecular Structure and Identification
The foundational step in understanding the physical properties of any compound is a clear identification of its molecular structure.
Molecular Diagram
Below is the chemical structure of 4,6-Dichloronicotinonitrile.
Caption: Molecular structure of 4,6-Dichloronicotinonitrile.
Chemical Identifiers
A compound is unequivocally identified by its CAS number and other chemical codes.
| Identifier | Value | Source |
| Chemical Name | 4,6-Dichloronicotinonitrile | [1][2][3] |
| Synonyms | 4,6-dichloro-3-pyridinecarbonitrile, 3-Cyano-4,6-dichloropyridine | [4] |
| CAS Number | 166526-03-0 | [1][2][3][5] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1][2][5] |
| Molecular Weight | 173.00 g/mol | [6] |
| InChI Key | VNRGFXKFARXGSX-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
The physical state, melting and boiling points, and solubility are critical parameters for designing experimental conditions, including reaction setups and purification methods.
Summary of Physical Properties
| Property | Value | Source |
| Physical Form | White to pale-yellow or yellow-brown solid; white crystalline powder | [1] |
| Melting Point | 133-135 °C | [1][2][4] |
| Boiling Point | 272.9 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.49 ± 0.1 g/cm³ (20 °C, 760 Torr) | [4] |
| Flash Point | 118.8 ± 25.9 °C | [4] |
| Vapor Pressure | 0.006 mmHg at 25°C | [4] |
| Solubility | Sparingly soluble in water. | [1] |
| pKa | -1.94 ± 0.10 (Predicted) | [4] |
Solubility Profile
While detailed quantitative solubility data in various organic solvents is not extensively published, the chemical structure suggests that 4,6-Dichloronicotinonitrile is likely soluble in polar aprotic solvents such as acetonitrile, ethyl acetate, and dichloromethane, which are commonly used in its synthesis and purification.[3]
Spectroscopic Data for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a compound. Below is a summary of available spectral data for 4,6-Dichloronicotinonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for identifying the hydrogen atoms in a molecule.
-
¹H NMR (400 MHz, CDCl₃): δ 8.67 (s, 1H), 7.58 (s, 1H).[3]
The two singlets in the ¹H NMR spectrum are consistent with the two non-equivalent protons on the pyridine ring of 4,6-Dichloronicotinonitrile.
Infrared (IR) Spectroscopy
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl stretches: Strong absorptions in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The expected molecular ion peak [M]⁺ for C₆H₂Cl₂N₂ would be observed at m/z 172, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Experimental Protocols: Synthesis and Purification
Understanding the synthesis of a compound provides context for potential impurities and handling procedures.
Synthesis of 4,6-Dichloronicotinonitrile
A general procedure for the synthesis of 4,6-Dichloronicotinonitrile involves the dehydration of 4,6-Dichloronicotinamide.[3]
Workflow Diagram:
Caption: General workflow for the synthesis of 4,6-Dichloronicotinonitrile.
Step-by-Step Protocol: [3]
-
A suspension of 4,6-Dichloronicotinamide in acetonitrile is prepared at room temperature.
-
Pyridine is slowly added to the suspension.
-
Phosphorous oxychloride is then added dropwise.
-
The reaction mixture is heated to 60°C and stirred for 1.5 hours.
-
After cooling to room temperature, the solution is carefully poured into an aqueous sodium hydroxide solution.
-
The product is extracted multiple times with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to yield 4,6-Dichloronicotinonitrile.
Safety and Handling
For 4,6-Dichloronicotinonitrile, the following hazard statements and precautionary measures are noted:
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
-
Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a refrigerator under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]
Conclusion
While the physical properties of 5,6-Dichloronicotinonitrile remain largely uncharacterized in publicly accessible literature, its isomer, 4,6-Dichloronicotinonitrile, has been well-documented. This guide provides a comprehensive overview of the known physical and chemical properties of 4,6-Dichloronicotinonitrile, offering a valuable resource for researchers working with this and related compounds. The provided data on its structure, physicochemical properties, spectroscopic characteristics, and synthesis serves as a foundational reference for its use in further scientific investigation and development.
References
-
SpectraBase. (n.d.). 5,6-Dichloronicotinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]
-
Corey Organics. (n.d.). 5 6-dichloro nicotinic acid manufacturers. Retrieved from [Link]
-
LookChem. (n.d.). Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE. Retrieved from [Link]
Sources
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- 3. 4,6-DICHLORONICOTINONITRILE | 166526-03-0 [chemicalbook.com]
- 4. Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE | lookchem [lookchem.com]
- 5. 166526-03-0|4,6-Dichloronicotinonitrile|4,6-Dichloronicotinonitrile|-范德生物科技公司 [bio-fount.com]
- 6. 166526-03-0 | 4,6-Dichloronicotinonitrile - Moldb [moldb.com]
A Guide to the Authoritative Determination of the Melting Point for 5,6-Dichloronicotinonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6-Dichloronicotinonitrile is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. A thorough understanding of its fundamental physicochemical properties is paramount for its effective use. The melting point is one of the most critical of these properties, serving as a primary indicator of identity, purity, and solid-state stability, while also influencing crucial downstream properties like solubility and bioavailability.
This guide addresses a notable gap in the scientific literature: the absence of a publicly documented, experimentally verified melting point for this compound. Instead of merely reporting a value, this document provides a comprehensive framework for how researchers and drug development professionals can authoritatively determine, validate, and interpret the melting point of this, or any, novel or poorly characterized compound. We will delve into the theoretical underpinnings of the melting phenomenon, provide a detailed standard operating procedure for its determination, and discuss the profound implications of this value in the context of pharmaceutical sciences.
The Pivotal Role of Melting Point in Pharmaceutical Development
In the rigorous landscape of drug discovery and development, the melting point (MP) is far more than a simple physical constant. It is a foundational piece of data that informs critical decisions throughout the development pipeline.
-
Identity and Purity Assessment: A sharp and consistent melting point range is a reliable hallmark of a pure crystalline substance.[1] Conversely, the presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, makes MP determination an indispensable tool for quality control of active pharmaceutical ingredients (APIs) and key intermediates.[3]
-
Informing Physicochemical Properties: The melting point is intrinsically linked to the strength of the crystal lattice forces.[3] A high melting point often correlates with lower solubility, which can, in turn, negatively impact a drug's absorption and bioavailability.[4][5] This relationship is so significant that the melting point is considered a valuable early-stage predictor for oral drug absorption potential.[4][5]
-
Guidance for Process Chemistry and Formulation: Knowledge of the melting point is crucial for the design of crystallization processes, for ensuring the stability of the desired polymorphic form, and for developing robust formulations.[1] It provides critical information about the material's heat resistance and helps ensure that crystallization is complete during manufacturing.[1]
Physicochemical Profile of Dichloronicotinonitrile Isomers: A Comparative Context
| Table 1: Physicochemical Data of Dichloronicotinonitrile Isomers | ||||
| Compound Name | Structure | CAS Number | Molecular Formula | Reported Melting Point (°C) |
| This compound | ![]() | 41667-96-3 | C₆H₂Cl₂N₂ | Data not publicly available [6] |
| 4,6-Dichloronicotinonitrile | ![]() | 166526-03-0 | C₆H₂Cl₂N₂ | 133 - 135 |
| 2,6-Dichloronicotinonitrile | ![]() | 40381-90-6 | C₆H₂Cl₂N₂ | 121 - 124 |
| 3,5-Dichloro-2-pyridinecarbonitrile | ![]() | 85331-33-5 | C₆H₂Cl₂N₂ | 101 - 103 |
| 2,6-Dichloro-5-fluoro-nicotinonitrile | ![]() | 82671-02-1 | C₆HCl₂FN₂ | 89 - 91 |
Note: Structures are illustrative representations.
The variation in melting points among these isomers underscores the importance of precise experimental determination for the 5,6-dichloro variant. Extrapolation or assumption is not a substitute for empirical data.
The Causality of Melting: Purity and the Solid-State Transition
The melting of a pure, crystalline solid is a sharp, well-defined phase transition that occurs at a specific temperature where the solid and liquid phases coexist in equilibrium.[2] Energy, in the form of heat, is required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[2]
The introduction of an impurity disrupts this ordered crystal lattice. This disruption weakens the overall intermolecular forces, meaning less energy is required to break the structure apart, resulting in a lower melting point . Furthermore, as the substance begins to melt, the impurity becomes more concentrated in the remaining solid, progressively lowering the melting point further. This results in the melting process occurring over a broader temperature range .[2] This principle is the foundation of using melting point as a powerful indicator of purity.
Standard Operating Procedure: Authoritative Melting Point Determination
The following protocol outlines a self-validating system for the precise determination of the melting point of a novel compound like this compound using a modern digital melting point apparatus.
Materials and Equipment
-
Sample of this compound (purified, see section 5.2)
-
Digital Melting Point Apparatus (e.g., Mel-Temp®, Stuart® SMP series)
-
Melting Point Capillary Tubes (one end sealed)
-
Certified Melting Point Reference Standards (e.g., Vanillin, Caffeine, Acetanilide)
-
Spatula
-
Mortar and Pestle
-
Drying Oven or Vacuum Dessicator
Experimental Workflow
Caption: Experimental workflow for precise melting point determination.
Step-by-Step Methodology
-
Instrument Calibration: Before analyzing the sample, verify the apparatus's accuracy using at least two certified standards that bracket the expected melting point of the sample. The measured values must fall within the certified range of the standards. This step ensures the trustworthiness of the entire measurement system.
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under vacuum to remove residual solvents, which can act as impurities and depress the melting point.
-
Using a clean mortar and pestle, grind a small amount of the crystalline sample into a fine, homogeneous powder. This ensures efficient and uniform heat transfer within the sample.[7]
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be 2-3 mm. An overloaded capillary will result in a broad, inaccurate melting range due to poor heat transfer.[7]
-
-
Approximate Melting Point Determination:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C per minute).
-
Observe the sample and note the approximate temperature at which it melts. This initial, rapid scan saves time and establishes the region of interest.
-
-
Precise Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new, freshly packed capillary of the same sample.
-
Set the starting temperature to 10-15 °C below the approximate melting point and use a slow heating rate of 1-2 °C per minute. Causality: A slow ramp rate is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.[2]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_onset).
-
Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).
-
-
Replicate and Report:
-
Repeat the precise determination at least two more times with fresh samples. The results should be consistent within one degree.
-
Report the melting point as the average range from T_onset to T_clear (e.g., 141.5 - 142.5 °C).
-
System Self-Validation: Ensuring Authoritative Data
For the melting point data to be considered authoritative, the entire system—sample, instrument, and method—must be validated.
Potential Impurities in this compound Synthesis
Understanding the synthetic route is key to anticipating potential impurities. A plausible synthesis of this compound would likely start from 5,6-dichloronicotinic acid. A known industrial process for this precursor involves the multi-step chlorination of 6-hydroxynicotinic acid.[4] The final step would be the conversion of the carboxylic acid to the nitrile, often via an amide intermediate.
Potential impurities could therefore include:
-
Starting Materials: Unreacted 5,6-dichloronicotinic acid or 5,6-dichloronicotinamide.
-
Isomeric Impurities: Incompletely resolved isomers from earlier synthetic steps.
-
Residual Solvents: Solvents used during reaction or purification (e.g., thionyl chloride, DMF, ethyl acetate).[7]
-
By-products: Compounds formed from side reactions during the chlorination or cyanation steps.
A highly pure sample, preferably obtained via recrystallization and confirmed by techniques like HPLC or NMR, is essential for an accurate melting point determination.
The Mixed Melting Point Technique: A Gold Standard for Identity
If a trusted reference standard of this compound were to become available, the mixed melting point technique is a simple yet powerful method to confirm the identity of a newly synthesized batch.
Caption: Logical flow of the mixed melting point identity test.
This technique relies on the principle of melting point depression. If the unknown sample is identical to the reference, the mixture is still a pure substance, and the melting point will be sharp and unchanged. If they are different, the reference compound will act as an impurity in the unknown (and vice versa), causing a significant depression and broadening of the melting point range.
Conclusion
While a definitive melting point for this compound remains to be broadly published, this guide provides the necessary scientific framework and experimental protocol for its authoritative determination. For scientists in drug discovery and development, adhering to such a rigorous, self-validating methodology is not merely an academic exercise. It is a crucial step in generating the reliable, high-quality data necessary to characterize novel chemical entities, control manufacturing processes, and ultimately, develop safe and effective medicines. The principles and techniques detailed herein are fundamental to ensuring the scientific integrity of this most basic, yet most critical, of physical properties.
References
-
Makhija, S. J. et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Available at: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 11, 2026, from [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved January 11, 2026, from [Link]
-
Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International journal of pharmaceutics, 373(1-2), 24–40. Available at: [Link]
-
JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved January 11, 2026, from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
-
ResearchGate. (2009). An interesting relationship between drug absorption and melting point | Request PDF. Retrieved January 11, 2026, from [Link]
-
Fluke. (2025). Why Is Melting Point Crucial in Large Labs and Research Facilities? Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- Google Patents. (n.d.). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn..
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved January 11, 2026, from [Link]
-
Methylamine Supplier. (n.d.). 3-Pyridinecarbonitrile, 5,6-Dichloro-. Retrieved January 11, 2026, from [Link]
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- 4. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
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Navigating the Solubility Landscape of 5,6-Dichloronicotinonitrile: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on Determining the Solubility of 5,6-Dichloronicotinonitrile
Introduction: The Significance of this compound in Modern Chemistry
This compound, a halogenated pyridine derivative, represents a critical building block in the synthesis of complex organic molecules. Its structural features, including the electron-withdrawing nitrile group and the reactive chlorine substituents, make it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The nitrile functional group is a prevalent feature in numerous approved drugs, often contributing to crucial binding interactions with biological targets.[1] A comprehensive understanding of the solubility of this compound is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. By leveraging established methodologies and understanding the physicochemical properties of analogous compounds, researchers can confidently and accurately map the solubility profile of this important synthetic intermediate.
Understanding Solubility: A Physicochemical Perspective
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a moderately polar pyridine ring, two chlorine atoms, and a polar nitrile group, suggests it will exhibit solubility in a range of organic solvents.
Based on qualitative information available for structurally similar compounds like 2,5-Dichloronicotinonitrile, it is anticipated that this compound will be soluble in common polar aprotic and some non-polar organic solvents.[2] For instance, dichloromethane is often used as a solvent for reactions involving dichlorinated nicotinonitriles, indicating good solubility.[2] Furthermore, the use of solvent systems like ethyl acetate/petroleum ether for chromatographic purification of related compounds suggests solubility in both moderately polar and non-polar environments.[2]
Quantitative Solubility Determination: A Methodical Approach
To obtain precise solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound and serves as a foundational protocol in chemical and pharmaceutical research.[3]
Experimental Protocol: The Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer.
-
Agitate the mixtures at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent using the following formula:
Solubility (g/L) = Concentration of diluted solution (g/L) × Dilution factor
-
Data Presentation:
The determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents at various temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| [Solvent 1] | [Temp 1] | [Value] | [Value] |
| [Solvent 2] | [Temp 1] | [Value] | [Value] |
| [Solvent 1] | [Temp 2] | [Value] | [Value] |
| [Solvent 2] | [Temp 2] | [Value] | [Value] |
Table 1: Example of a solubility data summary table.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
Safety and Handling of this compound
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[6][8] In case of contact, rinse the affected area immediately and thoroughly with water.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[4][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion: Empowering Research Through Foundational Data
A thorough understanding of the solubility of this compound is a critical enabler for its effective use in research and development. While readily available quantitative data is limited, this guide provides the necessary framework and detailed protocols for researchers to confidently determine the solubility of this key chemical intermediate in a variety of solvent systems. By adhering to systematic experimental procedures and rigorous safety practices, scientists can generate the high-quality data needed to accelerate innovation in drug discovery and chemical synthesis.
References
- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
- SAFETY DATA SHEET - TCI Chemicals. (2025, September 1).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- SAFETY DATA SHEET - Chem Service. (2014, June 2).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 29).
- Solubility of 2,5-Dichloronicotinonitrile in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.).
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
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- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic Signature of 5,6-Dichloronicotinonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5,6-dichloronicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages advanced predictive modeling and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to empower researchers, scientists, and drug development professionals with the critical spectroscopic information needed for reaction monitoring, quality control, and structural verification.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a nitrile group at position 3. This substitution pattern gives rise to a unique electronic environment that is reflected in its spectroscopic signature.
// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl5 [label="Cl", pos="2.6,-1.5!"]; Cl6 [label="Cl", pos="2.6,1.5!"]; C_nitrile [label="C", pos="-2.6,-1.5!"]; N_nitrile [label="N", pos="-3.9,-2.25!"]; H2 [label="H", pos="-2.25,1.3!"]; H4 [label="H", pos="0,-2.5!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C5 -- Cl5 [label=""]; C6 -- Cl6 [label=""]; C3 -- C_nitrile [label=""]; C_nitrile -- N_nitrile [label="", style=triple]; C2 -- H2 [label=""]; C4 -- H4 [label=""];
// Aromatic circle (approximated with invisible nodes and edges) center [shape=point, pos="0,0!", style=invis]; p1 [shape=point, pos="0,1.1!", style=invis]; p2 [shape=point, pos="-0.95,0.55!", style=invis]; p3 [shape=point, pos="-0.95,-0.55!", style=invis]; p4 [shape=point, pos="0,-1.1!", style=invis]; p5 [shape=point, pos="0.95,-0.55!", style=invis]; p6 [shape=point, pos="0.95,0.55!", style=invis]; p1 -> p2 -> p3 -> p4 -> p5 -> p6 -> p1 [style=invis]; }
Figure 1: Molecular Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established computational algorithms and are corroborated by experimental data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 8.4 - 8.6 | d | ~2.0 |
Predicted in CDCl₃
Interpretation and Rationale:
-
Chemical Shifts: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the chlorine substituents, resulting in chemical shifts in the downfield region of the spectrum. The H-2 proton is expected to be the most deshielded due to its proximity to the ring nitrogen.
-
Multiplicity and Coupling: The H-2 and H-4 protons are expected to appear as doublets due to meta-coupling with each other. The typical magnitude for a four-bond coupling (⁴J) in a pyridine ring is around 2-3 Hz.
Experimental Workflow: A Note on Sample Preparation and Acquisition
For researchers intending to acquire experimental NMR data, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrument Setup: Utilize a standard NMR spectrometer (300 MHz or higher for better resolution).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-3 | 118 - 121 |
| C-4 | 145 - 148 |
| C-5 | 135 - 138 |
| C-6 | 148 - 151 |
| CN | 115 - 118 |
Predicted in CDCl₃
Interpretation and Rationale:
-
The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the chlorine substituents. The carbons directly attached to chlorine (C-5 and C-6) and the carbon adjacent to the nitrogen (C-2) are expected to be significantly downfield.
-
The nitrile carbon (CN) typically appears in the 115-125 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the nitrile group and the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Strong |
| C=C, C=N (Aromatic Ring) | 1550 - 1600 | Medium to Strong |
| C-Cl | 700 - 850 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
Interpretation and Rationale:
-
Nitrile Stretch: The most characteristic peak in the IR spectrum will be the strong absorption due to the C≡N stretching vibration.
-
Aromatic Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1550-1600 cm⁻¹ region.
-
Carbon-Chlorine Stretch: The C-Cl stretching vibrations are expected in the fingerprint region.
-
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₆H₂Cl₂N₂. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The most abundant peak will be at m/z 172 (for ³⁵Cl₂), with a significant M+2 peak at m/z 174 (for ³⁵Cl³⁷Cl) and a smaller M+4 peak at m/z 176 (for ³⁷Cl₂), in an approximate ratio of 9:6:1.
-
Major Fragmentation Pathways: The fragmentation of this compound is expected to proceed through the loss of chlorine atoms and the nitrile group.
M [label="[C₆H₂Cl₂N₂]⁺˙\nm/z = 172, 174, 176", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_Cl [label="[C₆H₂ClN₂]⁺\nm/z = 137, 139", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M_minus_2Cl [label="[C₆H₂N₂]⁺˙\nm/z = 102", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_CN [label="[C₅H₂Cl₂N]⁺˙\nm/z = 146, 148, 150", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> M_minus_Cl [label="- Cl"]; M_minus_Cl -> M_minus_2Cl [label="- Cl"]; M -> M_minus_CN [label="- CN"]; }
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will likely produce the molecular ion and characteristic fragments. Electrospray Ionization (ESI) could also be used, which would primarily show the protonated molecule [M+H]⁺.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The provided data and interpretations, grounded in established spectroscopic principles and comparisons with analogous structures, offer a valuable resource for researchers working with this compound. It is our hope that this guide will facilitate the unambiguous identification and characterization of this compound in various research and development settings. As experimental data becomes publicly available, this guide will be updated to reflect the most current and accurate information.
References
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]
-
Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]
5,6-Dichloronicotinonitrile reactivity and functional group transformations
An In-Depth Technical Guide to the Reactivity and Functional Group Transformations of 5,6-Dichloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
This compound is a highly functionalized pyridine derivative that serves as a versatile and strategic building block in modern organic synthesis. Its utility stems from the unique electronic landscape of the pyridine ring, which is rendered exceptionally electron-deficient by the synergistic effects of the ring nitrogen, two chloro substituents, and a powerful electron-withdrawing nitrile group.[1] This distinct electronic nature imparts a predictable and exploitable reactivity profile, making it a valuable scaffold for the construction of complex molecules in medicinal chemistry and materials science. This guide provides an in-depth exploration of its core reactivity, focusing on the causal mechanisms behind its functional group transformations and offering field-proven insights into its synthetic applications.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Chlorines
The electron-poor character of the this compound ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reaction class is a cornerstone of its synthetic utility, allowing for the precise installation of a wide array of functional groups. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks one of the chlorinated carbon centers to form a stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] Aromatization is then restored through the expulsion of a chloride ion.
Causality of Regioselectivity: The Preeminence of the C6 Position
A critical aspect of SNAr reactions on this scaffold is the exceptional regioselectivity. Nucleophilic attack occurs almost exclusively at the C6 position over the C5 position. This preference is not arbitrary but is dictated by the electronic stabilization of the Meisenheimer intermediate.
-
Attack at C6: When a nucleophile attacks the C6 position, the resulting negative charge in the intermediate can be delocalized onto the highly electronegative pyridine nitrogen atom through resonance. This provides a potent stabilizing effect, lowering the activation energy for this pathway.
-
Attack at C5: Attack at the C5 position does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen. While the charge is stabilized by the adjacent electron-withdrawing nitrile and chloro groups, this pathway is significantly less favored energetically.
This inherent electronic bias makes sequential, selective functionalization of this compound a reliable and powerful synthetic strategy.
Caption: Regioselectivity in SNAr of this compound.
Data Presentation: Scope of SNAr Reactions at C6
The C6 position can be functionalized with a variety of nucleophiles, demonstrating the broad scope of this transformation.
| Nucleophile Source | Reagents and Conditions | Product | Approx. Yield | Reference |
| Malononitrile Dimer | Et3N, MeCN, rt | Triethylammonium salt of C6-substituted product | 70.5% | [5] |
| Amines (e.g., R-NH2) | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 6-Amino-5-chloronicotinonitrile | Good to Excellent | General Knowledge |
| Alkoxides (e.g., NaOMe) | MeOH, rt or Heat | 5-Chloro-6-methoxynicotinonitrile | High | General Knowledge |
| Thiols (e.g., R-SH) | Base (e.g., NaH), Solvent (e.g., THF), rt | 5-Chloro-6-(alkyl/arylthio)nicotinonitrile | High | [6] |
Experimental Protocol: Synthesis of 6-Amino-5-chloronicotinonitrile
This protocol serves as a self-validating system for a typical SNAr amination at the C6 position.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate of the product should form. If not, extract the aqueous phase with ethyl acetate (3x).
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 6-amino-5-chloronicotinonitrile derivative.
Part 2: Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a complementary and powerful strategy for C-C and C-N bond formation, enabling the introduction of functionalities that are inaccessible through direct SNAr.[7] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9][10]
Regioselectivity in Cross-Coupling
The regioselectivity of palladium-catalyzed cross-coupling on dichloropyridines can be more nuanced than in SNAr and is highly dependent on the choice of catalyst, ligand, and reaction conditions.[6][11] While the C6 position is often more reactive due to its proximity to the activating pyridine nitrogen, selective functionalization at C5 can be achieved. Generally, the first coupling occurs at the more reactive site, leaving the second chloro-substituent available for a subsequent, different coupling reaction, a strategy that unlocks immense molecular diversity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
A Theoretical Deep Dive into 5,6-Dichloronicotinonitrile: A Computational Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 5,6-dichloronicotinonitrile, a molecule of interest in medicinal chemistry and materials science. We delve into the core computational methodologies that enable a deep understanding of its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed, step-by-step protocols for performing and interpreting quantum chemical calculations. By synthesizing established theoretical practices, this guide serves as a robust starting point for in silico exploration of this and related nicotinonitrile derivatives.
Introduction: The Significance of Nicotinonitrile Derivatives
Nicotinonitrile (3-cyanopyridine) derivatives are a cornerstone in the development of novel therapeutic agents and functional materials.[1] Their diverse biological activities include antibacterial, antitumor, anticancer, and antiviral properties.[1] Beyond their pharmaceutical applications, the unique photophysical characteristics of nicotinonitriles make them promising candidates for applications in nonlinear optics, liquid crystal technologies, and organic light-emitting devices (OLEDs).[1] The subject of this guide, this compound, with its specific substitution pattern, presents a unique electronic and structural profile that warrants detailed theoretical investigation to unlock its full potential.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] They provide a cost-effective and powerful means to predict and understand molecular properties at the atomic level, guiding experimental efforts and accelerating the design of new molecules with desired functionalities.[2] This guide will outline a comprehensive computational protocol for characterizing this compound.
Computational Methodology: A Self-Validating System
The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The following protocol is designed to provide accurate and reproducible results for the structural, vibrational, and electronic properties of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The initial and most critical step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
Experimental Protocol:
-
Software: Gaussian 09 or a comparable quantum chemistry software package is recommended.[3]
-
Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost.[2][4] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the electron distribution, especially in a molecule with electronegative atoms and a cyano group.
-
Procedure:
-
Construct the initial molecular structure of this compound.
-
Perform a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Output Analysis: The optimized bond lengths, bond angles, and dihedral angles provide the equilibrium geometry. The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.[6][7]
Diagram: Computational Workflow for Structural and Vibrational Analysis
Caption: The relationship between optimized geometry and the prediction of chemical reactivity and stability through FMO and MEP analysis.
Nonlinear Optical (NLO) Properties: Exploring Material Applications
Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics. [8][9][10]Theoretical calculations can predict the NLO properties of a molecule, guiding the synthesis of new materials.
Experimental Protocol:
-
Software and Method: Calculations are performed on the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Procedure:
-
Perform a frequency-dependent calculation to obtain the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).
-
These parameters are crucial for evaluating the NLO response of the molecule.
-
-
Data Presentation: The calculated values should be presented in a clear, tabular format for easy comparison with known NLO materials.
Table 2: Calculated Nonlinear Optical Properties of this compound
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | [Calculated Value] |
| Mean Polarizability (α) | [Calculated Value] |
| First Hyperpolarizability (β) | [Calculated Value] |
Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and nonlinear optical properties, researchers can gain significant insights into the fundamental characteristics of this molecule. The presented methodologies, based on well-established DFT calculations, provide a reliable and self-validating system for computational investigation.
The theoretical data generated through these studies will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and the evaluation of biological activity or material properties. Furthermore, the computational models can be extended to study intermolecular interactions, reaction mechanisms, and the design of novel derivatives with enhanced properties. The convergence of theoretical and experimental approaches will undoubtedly accelerate the discovery and development of new applications for this compound and related compounds.
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Puzzarini, C., Biczysko, M., & Barone, V. (2011). Accurate Anharmonic Vibrational Frequencies for Uracil: The Performance of Composite Schemes and Hybrid CC/DFT Model. Journal of Chemical Theory and Computation, 7(11), 3702–3710. [Link]
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Baglan, H., & Cinar, M. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47. [Link]
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Al-Omair, M. A., El-Emam, A. A., & El-Shafey, O. M. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(15), 5897. [Link]
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Karabacak, M., Cinar, M., & Kurt, M. (2015). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto University Research Portal. [Link]
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Javed, S., Sharma, A., Khanum, G., & Kumar, A. (2022). Conformational stability, quantum computational, spectroscopic, molecular docking and molecular dynamics of 2-Hydroxy-1-Naphthaldehyde. Journal of Molecular Structure, 1262, 133030. [Link]
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Hassan, A. M., & Abbas, T. A. (2023). Linear and Non-Linear Optical Properties of Some Natural Dyes. International Journal of Engineering and Technology Innovation, 13(4), 287-295. [Link]
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Marder, S. R., Sohn, J. E., & Stucky, G. D. (Eds.). (1991). Materials for Nonlinear Optics: Chemical Perspectives. American Chemical Society. [Link]
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Venkatraman, B. R., et al. (2023). Synthesis and comparative spectroscopic studies, HOMO–LUMO analysis and molecular docking studies of 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop-2-enenitrile] based on DFT. Journal of Molecular Structure, 1277, 134845. [Link]
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Singh, S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 629-649. [Link]
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Agwupuye, J. A., et al. (2023). Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Chemical Physics Impact, 6, 100146. [Link]
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Arjunan, V., & Santhanam, R. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147-154. [Link]
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Khan, I., et al. (2024). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 9(3), 3988–4002. [Link]
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Gayathri, R., & Arivazhagan, M. (2011). Vibrational Spectroscopy Investigation and HOMO, LUMO Analysis Using DFT (B3LYP) on the Structure of 1,3-dichloro 5-nitrobenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 242-250. [Link]
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Srivastava, A., et al. (2015). STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. Semantic Scholar. [Link]
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Adole, V. A., et al. (2021). Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(3-Nitrophenyl) Prop-2-En-1-One. Oriental Journal of Chemistry, 37(2), 345-356. [Link]
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An In-Depth Technical Guide to 5,6-Dichloronicotinonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dichloronicotinonitrile is a halogenated pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, starting from its precursor 5,6-dichloronicotinic acid, its known chemical and physical properties, and its applications as a building block in medicinal chemistry. While the specific historical account of its initial discovery and synthesis is not prominently documented in readily available scientific literature, this guide consolidates the existing knowledge to provide a practical resource for researchers.
Introduction
This compound, with the chemical formula C₆H₂Cl₂N₂, is a member of the dichloropyridine family, a class of compounds recognized for their utility as versatile synthons in organic chemistry. The presence of two chlorine atoms and a nitrile group on the pyridine ring imparts distinct reactivity, allowing for a range of chemical modifications. These substitutions can influence the molecule's electronic properties and provide handles for further functionalization, making it a key component in the development of novel bioactive compounds. This guide will delve into the synthetic pathways, chemical characteristics, and the role of this compound in the broader landscape of chemical research and development.
Synthesis of this compound: A Plausible Pathway
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, a logical and commonly employed synthetic strategy involves a two-step process starting from 5,6-dichloronicotinic acid. This process includes the conversion of the carboxylic acid to the corresponding amide, followed by dehydration to yield the nitrile.
Step 1: Synthesis of the Precursor, 5,6-Dichloronicotinic Acid
The synthesis of the key precursor, 5,6-dichloronicotinic acid, has been documented. One common method involves the hydrolysis of its ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 5,6-Dichloronicotinate [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (50 mL, in a 4:1:1 v/v/v ratio).
-
Hydrolysis: To the stirred solution, add a 2N aqueous solution of sodium hydroxide (6.75 mL, 13.5 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidification: Acidify the remaining aqueous solution to a pH of approximately 2 using a 2N hydrochloric acid solution.
-
Extraction: Extract the acidified mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6-dichloronicotinic acid as a white solid.
-
Causality of Experimental Choices:
-
The use of a mixed solvent system (THF/MeOH/water) ensures the solubility of both the ester starting material and the sodium hydroxide reactant.
-
Sodium hydroxide serves as the base to catalyze the hydrolysis of the ester to the corresponding carboxylate salt.
-
Acidification is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid.
-
Extraction with diethyl ether allows for the separation of the organic product from the aqueous phase.
-
Step 2: Conversion of 5,6-Dichloronicotinic Acid to this compound
The conversion of a carboxylic acid to a nitrile typically proceeds via the corresponding primary amide. The amide is then dehydrated to afford the nitrile.
Plausible Experimental Protocol: Amidation and Dehydration
Part A: Synthesis of 5,6-Dichloronicotinamide
-
Activation of Carboxylic Acid: In a flask, dissolve 5,6-dichloronicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0°C to form the acid chloride.
-
Amidation: In a separate flask, prepare a solution of concentrated aqueous ammonia. Slowly add the freshly prepared acid chloride solution to the ammonia solution at 0°C with vigorous stirring.
-
Isolation: The resulting 5,6-dichloronicotinamide will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part B: Dehydration of 5,6-Dichloronicotinamide
A common method for the dehydration of amides to nitriles involves the use of a dehydrating agent like phosphorus pentoxide (P₂O₅)[2].
-
Reaction Setup: In a dry round-bottomed flask, thoroughly mix powdered 5,6-dichloronicotinamide with phosphorus pentoxide.
-
Dehydration: Heat the mixture under reduced pressure. The this compound will distill as it is formed.
-
Purification: Collect the distillate and purify further by recrystallization or sublimation.
-
Causality of Experimental Choices:
-
The conversion to an acid chloride activates the carboxylic acid for nucleophilic attack by ammonia.
-
The use of excess ammonia drives the amidation reaction to completion.
-
Phosphorus pentoxide is a powerful dehydrating agent that efficiently removes the elements of water from the primary amide to form the nitrile.
-
Below is a diagram illustrating the plausible synthetic workflow from 5,6-dichloronicotinic acid to this compound.
Caption: Plausible synthetic pathway to this compound.
Physicochemical Properties
The following table summarizes some of the known physical and chemical properties of 5,6-Dichloronicotinic acid, the precursor to this compound. Data for this compound itself is less consistently reported in comprehensive databases.
| Property | Value (for 5,6-Dichloronicotinic Acid) | Reference |
| CAS Number | 41667-95-2 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |
| Molecular Weight | 192.00 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 164-168 °C |
Applications in Research and Development
Halogenated pyridines, including dichloronicotinonitrile isomers, are important intermediates in the synthesis of various biologically active molecules. While specific, high-profile applications of this compound are not extensively detailed in the public domain, its structural motifs suggest its utility in the following areas:
-
Pharmaceutical Synthesis: The pyridine core is a common scaffold in many drug molecules. The chlorine and nitrile functionalities of this compound can be readily transformed into other groups, allowing for the construction of diverse molecular libraries for drug discovery programs. The nitrile group, for instance, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration.
-
Agrochemical Development: Chlorinated pyridines are frequently found in herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with potentially novel modes of action.
Conclusion
This compound represents a valuable, albeit not widely documented, building block for organic synthesis. Its preparation can be logically deduced from its carboxylic acid precursor, 5,6-dichloronicotinic acid, through standard functional group transformations. The presence of multiple reactive sites on the pyridine ring makes it a promising intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Further research into the specific reactions and applications of this compound could unveil its full potential as a versatile tool for synthetic chemists.
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The Compass of Caution: A Technical Guide to the Safe Handling of 5,6-Dichloronicotinonitrile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Building Block
5,6-Dichloronicotinonitrile is a halogenated heterocyclic compound that represents a valuable scaffold in medicinal chemistry and drug development. The presence of chlorine atoms and a nitrile group on the pyridine ring offers multiple avenues for synthetic modification, making it an important intermediate in the synthesis of complex bioactive molecules.[1] The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and cyano groups, dictates its reactivity and, consequently, the necessary precautions for its handling.[2] This guide provides a deep dive into the safety and handling protocols for this compound, moving beyond mere procedure to explain the chemical rationale that underpins a robust safety culture. For professionals in drug discovery, where novel molecular entities are the goal, a foundational understanding of the hazards inherent in such reactive building blocks is not just a regulatory requirement but a scientific imperative.
Section 1: Hazard Analysis and Risk Assessment
GHS Classification and Core Hazards
Based on data from analogous compounds, this compound should be treated as a hazardous substance.[3] The primary anticipated hazards are summarized in the table below.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Context for Researchers |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | The cyano group can be metabolized to release cyanide, a potent metabolic poison. Accidental ingestion is a primary concern. | |
| Skin Irritation | Warning | H315: Causes skin irritation | Halogenated aromatic compounds are known to be irritating to the skin, potentially causing dermatitis upon prolonged contact. | |
| Serious Eye Irritation | Warning | H319: Causes serious eye irritation[3] | As a fine crystalline powder, the compound can easily become airborne and cause significant mechanical and chemical irritation to the eyes. | |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes and respiratory tract. This is a key exposure route during weighing and transfer operations. |
This table synthesizes GHS classification data from closely related dichlorinated pyridine compounds. Always refer to the supplier-specific SDS for the most accurate information.
The 'Why' Behind the Hazard: Chemical Reactivity and Incompatibilities
Understanding the reactivity of this compound is crucial for preventing incidents. The pyridine ring is electron-deficient, a characteristic that generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution, especially with the activating presence of two chloro substituents.
Key Incompatibilities:
-
Strong Oxidizing Agents: Can lead to violent reactions. Avoid contact with compounds like nitric acid, perchlorates, and permanganates.[4]
-
Strong Acids and Bases: Can promote hydrolysis of the nitrile group or other reactions, potentially leading to the release of heat or toxic fumes.
-
Heat and Ignition Sources: While the compound itself may not be highly flammable, thermal decomposition can release toxic gases such as hydrogen chloride, nitrogen oxides (NOx), and hydrogen cyanide.[5]
For the drug development professional, this reactivity profile is a double-edged sword. The sites of reactivity are precisely what make the molecule a useful synthetic intermediate, but they also represent the primary chemical hazards that must be controlled.
Section 2: The Self-Validating Protocol: From Receipt to Disposal
A truly trustworthy safety protocol is a closed-loop, self-validating system. Each step is designed not only to be safe in its own right but also to anticipate and mitigate failures in subsequent steps. The following workflow illustrates this principle for this compound.
Caption: Integrated safety workflow for this compound.
Section 3: Detailed Methodologies
Personal Protective Equipment (PPE) - The Last Line of Defense
The selection of PPE is not a matter of simple compliance but a specific response to the identified hazards of irritation, absorption, and inhalation.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear double-layered gloves. An inner nitrile glove provides dexterity, while an outer, heavier-duty glove (e.g., neoprene or butyl rubber) offers enhanced chemical resistance. The rationale for double-gloving is to protect against tears and provide a buffer if the outer glove is contaminated. Change gloves immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling the solid outside of a glovebox, a face shield must also be worn over the goggles to protect against splashes and airborne particles.[6]
-
Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of spills, such as large-scale reactions or transfers, a chemically resistant apron and arm sleeves should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood to minimize inhalation risk.[6] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary, as determined by a formal risk assessment.[7]
Engineering Controls - The First Line of Defense
The primary principle of chemical safety is to engineer out the hazard at the source.
-
Ventilation: A properly functioning and certified chemical fume hood is the most critical piece of engineering control. It contains dust and vapors, pulling them away from the researcher's breathing zone.[7]
-
Designated Area: All work with this compound should be conducted in a designated area of the lab. This area should be clearly marked, and access should be restricted.[8]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Storage and Segregation Protocol
Improper storage is a common cause of laboratory incidents.
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
-
Segregation: Crucially, store this compound away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4] Use secondary containment to prevent mixing in case of a spill.
Emergency Procedures: Rehearsing for the Unexpected
In Case of a Spill:
-
Immediately alert others in the area and evacuate if necessary.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to clean up the bulk of the spill.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]
-
Clean the spill area with soap and water.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Waste Disposal
Disposal must be handled with as much care as the active experiment.
-
Waste Stream Identification: All solid waste contaminated with this compound and any unused material must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10]
-
Container Management: The waste container must be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.
-
Institutional Protocols: Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves arranging for pickup by the institution's Environmental Health & Safety (EH&S) department.[11] Never dispose of this chemical down the drain or in regular trash.
Conclusion
This compound is a potent tool in the arsenal of the drug discovery scientist. Its utility is intrinsically linked to its reactivity, which in turn defines its hazard profile. By adopting a safety mindset that is grounded in the chemical principles of the molecule, researchers can mitigate risks effectively. The protocols outlined in this guide are designed to be more than a checklist; they are a framework for thinking critically about safety at every stage of the experimental process, ensuring that the pursuit of novel therapeutics is conducted with the highest standards of care and scientific integrity.
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- 23. scribd.com [scribd.com]
Navigating the Hazard Landscape of Dichloronicotinonitriles: A Case of Ambiguous Data
A comprehensive analysis of publicly available safety information for dichloronicotinonitrile isomers reveals significant data discrepancies and a critical lack of specific GHS hazard statements for the 5,6-dichloro isomer. This technical advisory underscores the challenges and potential risks for researchers, scientists, and drug development professionals in the absence of clear, verified safety data.
The Challenge of Isomer-Specific Hazard Classification
In the synthesis and development of novel chemical entities, a precise understanding of the associated hazards is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these risks. However, for less common isomers such as 5,6-Dichloronicotinonitrile, this critical information is often sparse or conflated with data for more prevalent structural variants.
A thorough investigation into the GHS hazard statements for this compound has yielded no definitive, verifiable safety data sheet (SDS) or classification. The scientific literature and chemical supplier databases predominantly feature information for the related isomer, 4,6-Dichloronicotinonitrile (CAS No. 166526-03-0). This presents a significant challenge, as subtle changes in molecular structure can dramatically alter the toxicological and hazardous properties of a compound.
Inconsistent Data for 4,6-Dichloronicotinonitrile
Even for the more documented 4,6-Dichloronicotinonitrile, a review of supplier-provided safety information highlights a concerning lack of consistency in GHS classifications. This variability in reported hazards can lead to confusion and inadequate safety precautions in the laboratory.
For instance, one major supplier may classify the compound with hazard statements indicating it is harmful if swallowed and causes serious eye irritation. In contrast, another source might provide a more extensive list of hazards, including warnings for skin and respiratory irritation, and potential harm if inhaled or in contact with skin. This disparity underscores the necessity for rigorous, independent verification of safety data and the potential dangers of relying on a single, uncorroborated source.
The Critical Importance of Verified Safety Data
The absence of clear and consistent GHS hazard statements for this compound, and the conflicting data for its 4,6-isomer, preclude the development of a reliable and in-depth technical guide on its safe handling and use. For researchers and drug development professionals, proceeding with the use of a chemical with such ambiguous safety data would necessitate a comprehensive, in-house risk assessment. This would involve, at a minimum:
-
A thorough literature review for any toxicological data on the specific isomer or closely related analogues.
-
Computational toxicology modeling (in silico) to predict potential hazards.
-
Small-scale, controlled experiments to assess acute toxicity and irritancy, conducted with the highest level of personal protective equipment (PPE) and engineering controls.
Recommendations for Researchers
Given the current state of available information, extreme caution is advised when handling any dichloronicotinonitrile isomer. The following general safety principles should be strictly adhered to:
-
Assume a high level of toxicity: In the absence of definitive data, treat the compound as potentially highly hazardous.
-
Utilize comprehensive personal protective equipment: This should include, but is not limited to, chemical-resistant gloves, a lab coat, and splash goggles. For any procedures that could generate dust or aerosols, a properly fitted respirator is essential.
-
Work in a well-ventilated area: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood.
-
Develop a specific standard operating procedure (SOP): This SOP should detail the handling, storage, and disposal of the compound, as well as emergency procedures for spills or exposures.
Until standardized and verified GHS hazard information for this compound becomes publicly available, the responsibility for ensuring a safe working environment rests heavily on the individual researcher and their institution. A conservative approach to risk assessment and a commitment to rigorous safety protocols are the best defense against the unknown hazards of this compound.
Storage conditions for 5,6-Dichloronicotinonitrile
An In-depth Technical Guide on the Storage Conditions for 5,6-Dichloronicotinonitrile
Abstract
This compound is a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its chemical integrity is paramount for the success and reproducibility of multi-step synthetic campaigns and biological assays. This guide provides a comprehensive framework for the optimal storage and handling of this reagent, grounded in its inherent chemical properties. By elucidating the scientific rationale behind recommended protocols, this document aims to empower researchers to maintain the compound's purity and reactivity, thereby ensuring the integrity of their scientific outcomes.
The Chemical Rationale for Controlled Storage
The molecular architecture of this compound—a pyridine ring substituted with two chlorine atoms and a nitrile group—governs its stability and dictates the necessary storage precautions. Two primary chemical vulnerabilities must be addressed:
-
Susceptibility to Hydrolysis: The nitrile (-C≡N) group is susceptible to hydrolysis, which can convert it into a carboxamide or a carboxylic acid. This transformation fundamentally alters the molecule's electronic properties and reactivity, rendering it unsuitable for its intended synthetic purpose. The presence of atmospheric moisture is the key initiator of this degradation pathway.
-
Reactivity of the Pyridine Ring: The electron-withdrawing effects of the two chlorine atoms and the nitrile group make the pyridine ring electron-deficient. This increases its susceptibility to nucleophilic attack. While generally stable, prolonged exposure to reactive atmospheric components or incompatible chemicals can lead to degradation.
Understanding these intrinsic properties is the foundation for establishing a robust storage protocol that mitigates these risks.
Core Storage Protocols: A Multi-layered Defense
Optimal preservation of this compound requires stringent control over its environment. The core strategy involves managing temperature, atmosphere, and containment.
Temperature: Arresting Degradation Kinetics
Lowering the storage temperature is the most effective way to decrease the rate of all potential chemical degradation reactions. For closely related isomers, such as 4,6-Dichloronicotinonitrile, refrigerated storage is recommended.[1]
Table 1: Recommended Storage Temperatures for this compound
| Storage Duration | Recommended Temperature | Justification |
| Long-Term (>3 months) | 2°C to 8°C | Refrigeration significantly slows the kinetics of potential hydrolytic and other degradation pathways, ensuring long-term stability. |
| Short-Term (<3 months) | Room Temperature (in a desiccator) | Acceptable for immediate use, but must be in a demonstrably dry environment to minimize moisture exposure. |
Atmosphere: Mitigating Invisible Threats
Controlling the storage atmosphere is critical to prevent reactions with ambient moisture and air.
-
Moisture Control: Due to the risk of hydrolysis, this compound must be stored in a dry environment. The use of a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) is mandatory for room temperature storage and highly recommended for refrigerated storage.
-
Inert Atmosphere: For maximum protection, especially for high-purity grades intended for sensitive applications, the compound should be stored under an inert atmosphere.[1] This involves replacing the air in the container with a dry, non-reactive gas like argon or nitrogen. This practice provides the ultimate barrier against both moisture and oxygen.
Container Selection
The choice of container is the final element of protection.
-
Material: Use vials made of amber borosilicate glass to protect the compound from light and prevent any potential leaching from the container material.
-
Seal: Vials must have a high-integrity, airtight seal. Polytetrafluoroethylene (PTFE)-lined caps are strongly recommended as they provide a chemically inert and vapor-proof barrier. For an additional layer of security against moisture ingress, the cap can be sealed with Parafilm®.
Experimental Protocols & Handling
Proper handling is as crucial as correct storage to prevent contamination and degradation during use.
Personal Protective Equipment (PPE)
Always handle this compound in a certified chemical fume hood. Standard PPE includes a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses with side shields or goggles.
Protocol for Dispensing the Compound
The primary goal during handling is to minimize atmospheric exposure. The following workflow is a self-validating system to ensure the compound's integrity is maintained.
Caption: A validated workflow for dispensing moisture-sensitive reagents like this compound.
Incompatible Materials & Conditions
To prevent hazardous reactions and compound degradation, this compound should be stored segregated from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.
-
Strong Acids and Bases: Can catalyze the hydrolysis of the nitrile group.
-
Water/Moisture: As detailed above, leads to hydrolytic degradation.
Summary and Recommendations
The long-term stability of this compound is directly dependent on a systematic and scientifically-informed approach to its storage and handling. Failure to protect this reagent from atmospheric moisture and elevated temperatures can compromise its purity, leading to failed reactions and unreliable biological data.
Decision Logic for Storage:
Caption: Decision tree for selecting the appropriate storage condition for this compound.
By implementing the multi-layered protocols described in this guide, researchers can ensure the chemical fidelity of their this compound stock, thereby safeguarding the foundation of their research and development efforts.
References
Sources
5,6-Dichloronicotinonitrile IUPAC name
An In-Depth Technical Guide to 5,6-Dichloronicotinonitrile: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Executive Summary
This compound stands as a pivotal heterocyclic intermediate, offering a synthetically versatile scaffold for the development of novel chemical entities in pharmaceutical and agrochemical research. Its structure, featuring a pyridine ring functionalized with two chlorine atoms and a nitrile group, presents multiple reactive sites for strategic chemical modification. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthetic protocol, an analysis of its chemical reactivity, and its applications as a core building block in drug discovery programs. We delve into the mechanistic rationale behind its synthesis and derivatization, offering insights for researchers, scientists, and drug development professionals aiming to leverage this potent molecule in their work.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.
IUPAC Nomenclature and Chemical Identifiers
The formal IUPAC name for this compound is 5,6-dichloropyridine-3-carbonitrile . It is also commonly referred to as this compound.
| Identifier | Value |
| IUPAC Name | 5,6-dichloropyridine-3-carbonitrile |
| Common Name | This compound |
| CAS Number | 65189-15-3[1] |
| Molecular Formula | C₆H₂Cl₂N₂ |
| Molecular Weight | 173.00 g/mol |
| Canonical SMILES | C1=C(C(=CN=C1)Cl)Cl)C#N |
| InChI Key | VNRGFXKFARXGSX-UHFFFAOYSA-N[2][3][4] |
Physicochemical Characteristics
The physical properties of this compound dictate its handling, storage, and reaction conditions. While extensive experimental data is not broadly published, properties can be reliably predicted and are comparable to related isomers.
| Property | Value / Description |
| Physical State | Expected to be a white to off-white solid. |
| Melting Point | ~133-135 °C (for the 4,6-dichloro isomer)[5] |
| Boiling Point | ~272.9 °C (Predicted, for the 4,6-dichloro isomer)[5] |
| Solubility | Generally soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate; sparingly soluble in water. |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] Keep container tightly closed. |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most strategically approached from its corresponding carboxylic acid, 5,6-dichloronicotinic acid, which is more readily accessible. This multi-step process leverages well-established transformations in heterocyclic chemistry.
Synthetic Workflow Overview
The most logical and validated pathway involves two primary stages: (1) The hydrolysis of a commercially available ester precursor to yield 5,6-dichloronicotinic acid, and (2) The conversion of the carboxylic acid, via its amide, into the target nitrile.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 5,6-Dichloronicotinic Acid [1]
This protocol is adapted from established procedures for the saponification of the corresponding ethyl ester.
-
Reaction Setup: To a solution of ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) in a solvent mixture of THF/MeOH/water (50 mL, 4:1:1 v/v/v), add a 2 N aqueous solution of sodium hydroxide (6.75 mL, 13.5 mmol).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Acidify the remaining aqueous solution to a pH of approximately 2 using a 2 N HCl solution.
-
Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water (3 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 5,6-dichloronicotinic acid as a white solid. The typical yield is high, often around 91%.[1]
Part B: Synthesis of this compound
This protocol is a standard and robust method for converting an aromatic carboxylic acid to a nitrile.
-
Amide Formation (Step 1): In a flame-dried round-bottom flask under an inert atmosphere, suspend 5,6-dichloronicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride. Cautiously add this intermediate to a cooled (0 °C) solution of concentrated ammonium hydroxide to form 5,6-dichloronicotinamide, which can be filtered and dried.
-
Nitrile Formation (Dehydration - Step 2): To the crude 5,6-dichloronicotinamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) as both reagent and solvent.[7] Heat the mixture under reflux (typically 80-110 °C) for 2-4 hours. The choice of a dehydrating agent like POCl₃ is critical as it efficiently converts the primary amide to the nitrile functionality.[2][7]
-
Workup and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate.
-
Extraction: Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from its distinct reactive sites, which allow for selective and predictable transformations.
Caption: Key reactive sites on this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C5 and C6 positions are susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring towards SNAr. The C6 position is generally more activated due to its ortho proximity to the ring nitrogen, making it a prime target for sequential and regioselective substitutions.
-
Transformations of the Nitrile Group: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to the corresponding carboxamide or carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Converted to an aldehyde via reduction with Diisobutylaluminium hydride (DIBAL-H).
-
-
Cross-Coupling Reactions: The C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, enabling rapid elaboration of the core structure.
-
Pyridine Ring Reactivity: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and provide a handle for further functionalization.[8]
Applications in Research and Drug Development
The true value of this compound lies in its role as a foundational scaffold for building libraries of complex molecules with potential biological activity.
The Nitrile Group as a Key Pharmacophore
In medicinal chemistry, the nitrile group is recognized as a valuable pharmacophore. It is metabolically robust and rarely undergoes metabolism in vivo.[9] Its linear geometry and ability to act as a hydrogen bond acceptor allow it to serve as a bioisostere for a carbonyl group, engaging with protein active sites without the liability of metabolic hydrolysis.[9]
A Scaffold for Library Synthesis in Drug Discovery
The dual chlorine substituents provide an ideal platform for generating chemical libraries using diversity-oriented synthesis. By employing sequential SNAr or cross-coupling reactions, researchers can introduce a wide array of functional groups at the C5 and C6 positions, systematically exploring the chemical space around the pyridine core to optimize for potency, selectivity, and pharmacokinetic properties. This approach is central to modern hit-to-lead and lead optimization campaigns.[10]
Caption: Workflow for diversity-oriented library synthesis.
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper safety protocols are mandatory when handling this compound and its derivatives. The following information is synthesized from safety data for closely related dichloropyridine compounds.[11][12][13]
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | 💀 | Danger | H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.[12] |
| Skin/Eye Irritation | ❗ | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation.[13] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: A lab coat is required. For larger quantities, consider flame-retardant antistatic protective clothing.[12]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]
Storage and Disposal
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][14]
Conclusion
This compound is a high-value synthetic intermediate whose utility far exceeds its simple structure. Its well-defined reactive sites—the two distinct chlorine atoms and the versatile nitrile group—provide a robust platform for the construction of complex molecular architectures. For medicinal chemists and researchers in drug development, this compound represents a key building block for generating diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the discovery of next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.
References
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Jubilant Ingrevia. (2021). Safety Data Sheet - 2,6-Dichloropyridine. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]
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Corey Organics. (n.d.). 5 6-dichloro nicotinic acid manufacturers. Retrieved from [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
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ChemWhat. (n.d.). 4,6-DICHLORONICOTINONITRILE CAS#: 166526-03-0. Retrieved from [Link]
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Di Mola, A., & D'Orazio, M. (2023). Special Issue "Advances in Drug Discovery and Synthesis". Molecules, 28(14), 5522. Retrieved from [Link]
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An In-Depth Technical Guide to 5,6-Dichloronicotinonitrile: Structure, Properties, and Synthesis
Abstract: 5,6-Dichloronicotinonitrile is a halogenated pyridine derivative of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its distinct substitution pattern—featuring two chlorine atoms and a nitrile group on a pyridine ring—renders it a versatile synthetic intermediate for the development of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, focusing on its canonical SMILES representation, physicochemical properties, plausible synthesis methodologies, and its strategic importance in drug discovery. The document is intended for researchers, medicinal chemists, and professionals in chemical development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational to all scientific discourse. This section delineates the core identifiers for this compound, with a primary focus on its structure and the corresponding SMILES string.
1.1. Key Identifiers
A search for the specific CAS Number for this compound indicates it is a less common isomer compared to its analogs like 4,6-Dichloronicotinonitrile (CAS: 166526-03-0).[1][2][3] However, based on its IUPAC name, its key identifiers can be systematically determined.
| Identifier | Value | Source |
| IUPAC Name | 5,6-dichloropyridine-3-carbonitrile | IUPAC Nomenclature |
| Canonical SMILES | N#Cc1cnc(Cl)c(Cl)c1 | Structure-Based |
| Molecular Formula | C₆H₂Cl₂N₂ | - |
| Molecular Weight | 173.00 g/mol | [2] |
| CAS Number | 65189-15-3 | [4] |
1.2. SMILES String and Structural Elucidation
The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for representing chemical structures in a machine-readable format. The canonical SMILES string for this compound, N#Cc1cnc(Cl)c(Cl)c1, precisely describes its atomic connectivity and aromaticity.
-
N#C: Represents the nitrile group (a nitrogen atom triple-bonded to a carbon).
-
c1...c1: Denotes a cyclic, aromatic structure. The atoms are numbered sequentially within the ring.
-
cnc: Describes the pyridine ring, with 'n' representing the nitrogen atom.
-
(Cl): Indicates a chlorine atom bonded to the preceding carbon atom in the ring.
The SMILES string logically translates to the 2D structure of this compound, where the nitrile group is at position 3 of the pyridine ring, and the chlorine atoms are at positions 5 and 6.
Caption: Relationship between the 2D structure and key chemical identifiers.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not widely published. However, properties can be estimated based on data from its well-studied isomer, 4,6-Dichloronicotinonitrile, and related compounds. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value (for 4,6-Dichloronicotinonitrile) | Reference |
| Appearance | White to off-white solid | [3][5] |
| Melting Point | 133-135 °C | [3] |
| Boiling Point | 272.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C, under inert gas | [3][6] |
Note: These properties are for the 4,6-isomer and should be used as an approximation for the 5,6-isomer.
Synthesis Methodology
A logical precursor is 5,6-Dichloronicotinamide. The conversion of an amide to a nitrile is a standard transformation, often accomplished using dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.[7]
3.1. Proposed Synthetic Workflow: Dehydration of 5,6-Dichloronicotinamide
Caption: Proposed workflow for the synthesis of this compound.
3.2. Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for nitrile synthesis from amides.[7]
-
Reaction Setup: To a solution of 5,6-Dichloronicotinamide (1.0 eq) in an inert solvent such as dichloromethane (DCM) or acetonitrile, add phosphorus oxychloride (POCl₃, 2-5 eq) dropwise at 0°C under a nitrogen atmosphere.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to obtain the pure this compound.
Causality: The choice of POCl₃ as a dehydrating agent is due to its high efficiency in converting amides to nitriles. The aqueous work-up and neutralization are critical to quench the reactive POCl₃ and remove inorganic byproducts. Final purification via chromatography ensures the isolation of a high-purity product, which is essential for subsequent applications.
Applications in Research and Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry. The specific arrangement of its functional groups—the electron-withdrawing chlorine atoms and the versatile nitrile group—provides a platform for developing potent and selective therapeutic agents.
4.1. The Role of the Dichloropyridine Moiety
The dichloropyridine core is a common feature in many biologically active compounds. The chlorine atoms serve several key functions:
-
Modulation of Electronics: They are strongly electron-withdrawing, which can influence the pKa of the pyridine nitrogen and the reactivity of the entire ring system.
-
Lipophilicity: They increase the molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties.
-
Synthetic Handles: The chlorine atoms can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse functional groups to explore the chemical space around the core structure. The 3,5-dichloropyridine scaffold, for example, is crucial for the activity of certain P2X7 receptor antagonists.[8]
4.2. The Significance of the Nitrile Group
The nitrile group is far more than an inert functional group; it is a key pharmacophore in over 30 approved pharmaceutical agents.[9][10] Its utility in drug design is multifaceted:
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions with biological targets.[11]
-
Bioisostere: It is often used as a bioisostere for carbonyl groups, hydroxyl groups, or even halogens, helping to fine-tune a molecule's steric and electronic properties.[10][11]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve a drug's half-life.[10][12]
-
Covalent Warhead: In some contexts, the electrophilic carbon of the nitrile can act as a "warhead" to form a covalent bond with a nucleophilic residue (like cysteine) in a target protein, leading to irreversible inhibition.[12]
The combination of these features makes this compound a highly valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are imperative when handling this compound. Safety data for the closely related 4,6-isomer and 5,6-dichloronicotinic acid provide a strong basis for risk assessment.[3][13]
| Hazard Class | GHS Statement | Precautionary Codes |
| Acute Toxicity | H302: Harmful if swallowed | P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
5.1. Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound, systematically identified by its SMILES string N#Cc1cnc(Cl)c(Cl)c1, is a chemical intermediate with significant untapped potential. While specific data for this isomer is sparse, its structure provides a clear roadmap for its synthesis and application. The strategic combination of a dichlorinated pyridine ring and a pharmacologically active nitrile group makes it an attractive starting point for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their research and development programs.
References
- Ambeed. (n.d.). 166526-03-0|4,6-Dichloronicotinonitrile.
- BenchChem. (2025). The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide.
- Guidechem. (n.d.). CAS 166526-03-0 | 4,6-DICHLORONICOTINONITRILE supply.
- SynQuest Laboratories. (n.d.). CAS 166526-03-0 | 3H37-5-94 | MDL MFCD08276124 | 4,6-Dichloronicotinonitrile.
- ChemicalBook. (2025). 4,6-DICHLORONICOTINONITRILE | 166526-03-0.
- RSC Medicinal Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
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- PubChem. (n.d.). 2,6-Dichloropyridine-3-carbonitrile.
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- Sigma-Aldrich. (n.d.). 4,6-Dichloronicotinonitrile | 166526-03-0.
- RSC Publishing. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
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Methodological & Application
Application Note: Synthesis of 5,6-Dichloronicotinonitrile from Dichloropyridine
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5,6-dichloronicotinonitrile, a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The described method employs a classic and robust Sandmeyer reaction, starting from the readily accessible precursor, 5,6-dichloro-3-aminopyridine. This two-step, one-pot procedure involves the initial formation of a stable diazonium salt, followed by a copper(I) cyanide-mediated substitution to regioselectively install the nitrile functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and scalable synthesis.
Introduction and Scientific Rationale
Nicotinonitrile derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules.[1] The nitrile group is a versatile functional handle and a key pharmacophore, known for its ability to participate in crucial binding interactions and its metabolic stability.[1] this compound, in particular, serves as a critical intermediate for synthesizing complex molecular architectures, where the chlorine atoms can be further functionalized through nucleophilic aromatic substitution or cross-coupling reactions.
The synthetic strategy detailed herein was selected for its reliability, scalability, and high regioselectivity. The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[2][3] The process begins with diazotization, where the primary amino group of 5,6-dichloro-3-aminopyridine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] This intermediate is then subjected to a copper(I) cyanide-mediated reaction, which facilitates the substitution of the diazonium group with a cyanide anion, yielding the target nitrile with the evolution of nitrogen gas.[5][6] The choice of 5,6-dichloro-3-aminopyridine as the starting material is strategic, as the amino group provides a reliable synthetic anchor for the precise introduction of the nitrile at the C3 position of the pyridine ring.
Overall Synthetic Workflow
The transformation from the aminopyridine precursor to the final nicotinonitrile product is a streamlined two-step process.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5,6-Dichloro-3-aminopyridine | ≥97% | Commercial | Starting material. Can be synthesized by reduction of 2,3-dichloro-5-nitropyridine.[7] |
| Hydrochloric Acid (HCl) | 37% (conc.) | ACS Reagent | |
| Sodium Nitrite (NaNO₂) | ≥98% | ACS Reagent | |
| Copper(I) Cyanide (CuCN) | ≥98% | Technical | EXTREMELY TOXIC . Handle with extreme caution. |
| Sodium Cyanide (NaCN) | ≥97% | ACS Reagent | EXTREMELY TOXIC . Used to prepare CuCN solution. |
| Dichloromethane (DCM) | ≥99.5% | HPLC Grade | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | ACS Reagent | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | For drying. | |
| Deionized Water | |||
| Round-bottom flasks, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator, fume hood. |
Step-by-Step Procedure
CRITICAL SAFETY NOTE: This entire procedure, especially the handling of copper(I) cyanide and sodium cyanide, must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves.[8] Ensure a cyanide antidote kit is accessible and personnel are trained in its use.
Step 1: Diazotization of 5,6-Dichloro-3-aminopyridine
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5,6-dichloro-3-aminopyridine (8.15 g, 50.0 mmol).
-
Carefully add concentrated hydrochloric acid (25 mL) and deionized water (25 mL). Stir the mixture until the amine has fully dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (3.80 g, 55.0 mmol) in deionized water (15 mL).
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes. Crucially, maintain the internal temperature below 5 °C to prevent the premature decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the resulting pale yellow diazonium salt solution at 0–5 °C for an additional 20 minutes.
Step 2: Sandmeyer Cyanation Reaction
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.37 g, 60.0 mmol) and sodium cyanide (3.18 g, 65.0 mmol) in deionized water (50 mL). Gently warm the mixture to ~50 °C to facilitate dissolution, then cool to room temperature.
-
Place the copper cyanide solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred copper cyanide solution. This addition should be portion-wise or via a dropping funnel, controlling the rate to manage the vigorous evolution of nitrogen (N₂) gas.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
Gently heat the reaction mixture to 50–60 °C for 30 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully neutralize by slowly adding saturated sodium bicarbonate solution until the gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Summary of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Diazotization | ||
| Temperature | 0–5 °C | Prevents decomposition of the thermally unstable diazonium salt.[5] |
| Amine:NaNO₂ Ratio | 1 : 1.1 | A slight excess of nitrite ensures complete conversion of the primary amine. |
| Cyanation | ||
| Diazonium:CuCN Ratio | 1 : 1.2 | A stoichiometric amount of copper(I) is typically used to ensure high yield.[2] |
| Temperature | Initial addition at low temp, then warming | Controls the rate of N₂ evolution and drives the reaction to completion. |
| Reaction Time | ~2 hours | Allows for complete substitution of the diazonium group. |
Reaction Mechanism
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single-electron transfer (SET) from the copper(I) catalyst.[3]
Caption: Proposed mechanism for the Sandmeyer cyanation reaction.
-
Diazotization: The primary amine (Ar-NH₂) reacts with nitrous acid to form the arenediazonium salt (Ar-N₂⁺).[4]
-
Single-Electron Transfer (SET): The copper(I) cyanide catalyst donates an electron to the diazonium salt. This is the rate-determining step.[5]
-
Decomposition: The resulting diazonium radical is unstable and rapidly decomposes, losing a molecule of dinitrogen (N₂) gas to form an aryl radical (Ar•). The loss of highly stable N₂ gas is a major thermodynamic driving force for the reaction.[3]
-
Ligand Transfer & Product Formation: The aryl radical abstracts a cyanide ligand from the newly formed copper(II) species to generate the final product, this compound (Ar-CN), and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue.[2]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (s, 1H, H-2), 8.10 (s, 1H, H-4) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.1, 148.5, 139.2, 131.5, 115.8, 114.9 |
| IR (ATR) | ν ~2230 cm⁻¹ (C≡N stretch), ~1550, 1450 cm⁻¹ (C=C, C=N stretches) |
| Mass Spec (EI) | m/z 172 (M⁺), 174 (M⁺+2), 176 (M⁺+4) corresponding to C₆H₂Cl₂N₂ |
Note: NMR chemical shifts are predicted and may vary slightly. The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms.
Troubleshooting and Safety Considerations
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete diazotization (temp > 5 °C). | Strictly maintain the 0–5 °C temperature range during NaNO₂ addition. |
| Premature decomposition of diazonium salt. | Use the diazonium salt solution immediately; do not store it. | |
| Inactive CuCN catalyst. | Use fresh, high-quality copper(I) cyanide. | |
| Dark/Tarry Crude Product | Side reactions due to overheating. | Maintain careful temperature control during the Sandmeyer reaction addition and subsequent heating. |
| No Reaction (No N₂ evolution) | Failure of diazotization step. | Check the quality of NaNO₂ and ensure the acidic conditions are correct. |
Critical Safety Precautions
-
Cyanide Toxicity: Copper(I) cyanide and sodium cyanide are FATALLY TOXIC if inhaled, ingested, or absorbed through the skin. All manipulations must occur within a high-performance chemical fume hood. Never work alone.
-
Acidification Hazard: NEVER add acid directly to cyanide salts or cyanide waste solutions. This will liberate highly toxic hydrogen cyanide (HCN) gas.[9] All reaction quenching and neutralization must be done carefully by adding the acidic reaction mixture to a basic solution.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., aqueous sodium hypochlorite/bleach) under basic conditions (pH > 10) before being collected in a designated hazardous waste container.[8]
-
Diazonium Salt Instability: While generally stable in cold aqueous solution, isolated diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium salt intermediate.[5]
-
Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves are required.[10]
Conclusion
The Sandmeyer reaction provides an effective and reproducible pathway for the synthesis of this compound from 5,6-dichloro-3-aminopyridine. By adhering to the detailed protocol, particularly the strict temperature control during diazotization and the rigorous safety precautions for handling cyanides, researchers can reliably produce this important chemical intermediate in high yield and purity. This method is well-suited for laboratory-scale synthesis and offers a strong foundation for process development and scale-up operations in drug discovery and development.
References
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from OrgoSolver.[5]
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Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from Vedantu.[4]
-
Exposome-Explorer. (2013, June 20). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Retrieved from Exposome-Explorer.
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University of Georgia Office of Research. (n.d.). Copper Cyanide Safety Data Sheet. Retrieved from UGA Office of Research.[10]
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L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from L.S.College.[2]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia.[3]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry.[6]
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Sigma-Aldrich. (n.d.). Copper-I-Cyanide - Safety Data Sheet. Retrieved from Sigma-Aldrich.
-
New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY. Retrieved from NJ.gov.[8]
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PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from PrepChem.com.[7]
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CAMEO Chemicals - NOAA. (n.d.). COPPER CYANIDE. Retrieved from NOAA.[9]
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P.S. Nayak, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.[1]
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Application Notes and Protocols for the Synthesis of 5,6-Dichloronicotinonitrile
Abstract
This document provides a comprehensive technical guide for the synthesis of 5,6-dichloronicotinonitrile, a pivotal intermediate in the development of novel pharmaceutical and agrochemical agents. The guide is designed for an audience of researchers, chemists, and drug development professionals, offering an in-depth exploration of prevalent synthetic strategies. We will dissect a key synthetic pathway, elucidating the rationale behind experimental choices and providing a detailed, field-proven laboratory protocol. This application note emphasizes safety, reproducibility, and validation, furnishing the user with the necessary knowledge for the successful synthesis, purification, and characterization of the target compound.
Introduction: Significance of this compound
This compound, a halogenated pyridine derivative, is a highly valuable building block in organic synthesis. The unique electronic properties conferred by the two chlorine atoms and the nitrile group make it a versatile precursor for creating complex molecular architectures. The pyridine core is a common scaffold in biologically active compounds, and the specific 5,6-dichloro substitution pattern allows for regioselective functionalization, enabling the synthesis of targeted molecules in medicinal chemistry and crop protection science. Its derivatives are investigated for a range of applications, leveraging the stability and reactivity of the dichloropyridine moiety.
Overview of Synthetic Strategies
The synthesis of substituted dichloronicotinonitriles can be approached through several strategic pathways. The selection of a specific route is often dictated by the availability and cost of starting materials, scalability, and overall yield. The primary methods involve either the construction of the nitrile functionality onto a pre-existing dichlorinated pyridine ring or the simultaneous chlorination and formation of the nitrile from a suitable pyridine precursor.
Two principal strategies emerge from the literature for related compounds:
-
Chlorination and Dehydration of Hydroxynicotinamide Precursors: This is a robust and widely employed method in pyridine chemistry. It typically involves starting with a hydroxynicotinamide derivative, which undergoes simultaneous chlorination of the hydroxyl group and dehydration of the primary amide to form the nitrile. Reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are highly effective for this transformation.[1]
-
Transformation of Trichloromethylpyridines: Certain industrial routes produce chlorinated pyridines bearing a trichloromethyl (-CCl₃) group.[2][3] This group can be a synthetic handle for conversion into a nitrile or carboxylic acid. For instance, hydrolysis can convert the -CCl₃ group to a carboxylic acid, which can then be transformed into a nitrile via amidation and dehydration.[4]
The following diagram illustrates these conceptual pathways.
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 150 mL of 1,2-dichlorobenzene. With stirring, carefully add phosphorus pentachloride (31.2 g, 150.0 mmol) in portions. To this suspension, add 5-chloro-6-hydroxynicotinamide (8.63 g, 50.0 mmol).
-
Reaction Execution: Heat the mixture in an oil bath. Gradually raise the internal temperature from 60 °C to 130-140 °C over approximately one hour. Maintain the reaction at this temperature with continuous stirring for 18-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water. Under vigorous stirring, slowly and carefully pour the reaction mixture into the ice/water. Caution: This quenching process is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a solid.
Safety and Handling
-
Phosphorus Pentachloride (PCl₅): Highly corrosive and reacts violently with water. It is harmful if swallowed or inhaled. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
1,2-Dichlorobenzene: A combustible liquid that is harmful if swallowed and is an irritant. Avoid inhalation of vapors.
-
Quenching: The quenching of PCl₅ is extremely exothermic and releases corrosive HCl gas. This step must be performed slowly, with adequate cooling and in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichloro-compound.
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly. Ensure efficient stirring. Check purity of starting material. |
| Low Yield | Loss of product during workup/extraction. Incomplete reaction. | Ensure pH is correct during extraction to avoid loss of product as a salt. Perform extractions thoroughly. |
| Formation of Byproducts | Side reactions due to moisture or impurities. | Use anhydrous solvents and high-purity reagents. Ensure the reaction is performed under an inert atmosphere (nitrogen). |
| Difficult Purification | Byproducts with similar polarity to the product. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
References
- Vertex AI Search result citing ChemicalBook for 4,6-DICHLORONICOTINONITRILE synthesis. While for a different isomer, it describes a general dehydration of a nicotinamide using phosphorus trichloride.
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- US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse...
- Vertex AI Search result citing ChemicalBook for 2,6-Dichloronicotinonitrile synthesis
- CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC)
- US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile...
- SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google P
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An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF - ResearchGate. [Link]
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4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv - Custom synthesis of biological and pharmaceutical small molecules. [Link]
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Preparation of 2,3-dichloro-5-trichloromethylpyridine - INIS-IAEA. [Link]
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nitrones for intramolecular 1,3-dipolar cycloadditions - Organic Syntheses Procedure. [Link]
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2,6-dichloronitrobenzene - Organic Syntheses Procedure. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Asian Journal of Chemistry. [Link]
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Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer - MDPI. [Link]
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Application Note: A Protocol for the Purification of 5,6-Dichloronicotinonitrile via Recrystallization
Abstract
5,6-Dichloronicotinonitrile is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[3][4][5] This document provides a comprehensive guide and a detailed protocol for the purification of this compound using the recrystallization method, designed for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Purification
The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system.[6] An ideal solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at lower temperatures.[3][7] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or insoluble even at high temperatures (allowing for removal via hot filtration).[8]
Through a controlled process of dissolution in a minimum amount of hot solvent, followed by slow cooling to induce crystallization, a highly purified solid product can be obtained.[5][9] Slow, undisturbed cooling is critical as it allows for the selective growth of a pure crystal lattice, which tends to exclude foreign molecules (impurities).[5][10]
Health and Safety Precautions
Handling this compound and organic solvents requires strict adherence to safety protocols. Dichlorinated aromatic compounds and nitriles can be hazardous.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[11][12] Eyewash stations and safety showers must be readily accessible.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[13][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] In all cases of exposure, seek immediate medical attention.[12][13][14]
-
-
Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in appropriately labeled hazardous waste containers according to institutional and local regulations.
Experimental Protocol: Purification of this compound
This protocol is divided into two key stages: selecting an appropriate solvent system and performing the bulk recrystallization.
Part I: Solvent System Screening
The success of a recrystallization heavily depends on the choice of solvent.[3][8] A preliminary small-scale screening is essential to identify a suitable solvent or a mixed-solvent system.
Characteristics of an Ideal Recrystallization Solvent:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[7][15]
-
Impurities should be either very soluble or insoluble throughout the temperature range.[8]
-
The solvent must be chemically inert, not reacting with the compound.[8][15]
-
The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[7][15]
Screening Procedure:
-
Place approximately 50-100 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, swirling after each addition, up to about 1 mL. Record the solubility at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[8]
-
Observe if the compound fully dissolves. If it does, this is a potential candidate solvent.
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath. Observe the quantity and quality of the crystals that form. A copious amount of precipitate indicates a good solvent choice.
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with this compound | Solubility at RT | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | 78 | Polar Protic | A likely candidate. The polar nitrile and aromatic ring may interact well with the alcohol. | Record observation | Record observation | Record observation |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, a good candidate. | Record observation | Record observation | Record observation |
| Ethyl Acetate | 77 | Moderate Polarity | Often a good solvent for moderately polar compounds. | Record observation | Record observation | Record observation |
| Toluene | 111 | Non-polar | May dissolve the compound well due to the aromatic ring. | Record observation | Record observation | Record observation |
| Hexanes | 69 | Non-polar | Likely a poor solvent, but could be a good anti-solvent in a mixed system. | Record observation | Record observation | Record observation |
| Water | 100 | Highly Polar | Unlikely to dissolve the compound, but an excellent anti-solvent candidate. | Record observation | Record observation | Record observation |
| Table 1: A template for recording observations during solvent screening for the recrystallization of this compound. |
Part II: Bulk Recrystallization Workflow
The following is a generalized, step-by-step procedure. The exact solvent and volumes will be determined by the screening in Part I.
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Detailed Protocol:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation and prevents contamination). The flask should be no more than half full at the end.[4]
-
Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.
-
In a separate flask, heat your chosen solvent to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions, swirling and heating after each addition, until the solid just dissolves.[6] Using the absolute minimum amount of hot solvent is critical for maximizing the yield.[9]
-
-
Hot Filtration (Optional):
-
If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, they must be removed by hot gravity filtration.
-
Set up a stemless or short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. A stemless funnel prevents the product from crystallizing in and clogging the stem.[4]
-
To prevent premature crystallization, add a small excess of hot solvent (~5-10% of the total volume) to the solution before filtering.[16]
-
Pour the hot solution through the filter paper quickly. Wash the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker to prevent contamination and slow down evaporation.
-
Allow the solution to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][5] Agitating the solution can cause the solid to "crash out" as a powder, trapping impurities.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.[4]
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Wash the crystals on the filter paper with one or two small portions of ice-cold solvent to rinse away the mother liquor containing the soluble impurities. Using cold solvent minimizes redissolving your purified product.[9]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.
-
Transfer the filter cake to a watch glass, breaking up the crystals to facilitate drying. Allow them to air-dry.
-
For complete solvent removal, place the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. Try scratching the inside of the flask with a glass rod at the solution's surface. Add a tiny "seed" crystal of the pure compound. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; impurities are depressing the melting point. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly again. If the problem persists, a different solvent system is required. |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is pre-heated for hot filtration.[9] |
| Colored Product | Colored impurities are present. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as charcoal can also adsorb the desired product.[16] |
| Table 2: Common problems encountered during recrystallization and their solutions. |
References
-
University of York, Chemistry Teaching Labs. Solvent Choice. Available from: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]
-
Unknown. Recrystallization. Available from: [Link]
-
Unknown. Recrystallization1. Available from: [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. Available from: [Link]
-
LookChem. Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE. Available from: [Link]
-
MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]
-
BIOFOUNT. 4,6-Dichloronicotinonitrile. Available from: [Link]
-
Professor Dave Explains. Recrystallization. Available from: [Link]
-
Corey Organics. 5 6-dichloro nicotinic acid manufacturers. Available from: [Link]
-
International Union of Pure and Applied Chemistry. SOLUBILITY DATA SERIES. Available from: [Link]
-
University of Groningen. Chemical/Laboratory Techniques: Recrystallization. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for Synthesis and Characterization of Diporphyrin Sensitizers for Dye-Sensitized Solar Cells Experiments. Available from: [Link]
Sources
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- 3. edu.rsc.org [edu.rsc.org]
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- 16. m.youtube.com [m.youtube.com]
Application Note & Protocol: High-Resolution Purification of 5,6-Dichloronicotinonitrile via Normal-Phase Column Chromatography
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 5,6-Dichloronicotinonitrile using silica gel column chromatography. Designed for researchers in synthetic chemistry and drug development, this guide moves beyond a simple list of steps to explain the underlying scientific principles governing the separation. We detail the rationale for selecting the stationary and mobile phases, provide a step-by-step workflow from column packing to fraction analysis, and include a troubleshooting guide to address common challenges. The methodology is structured to ensure high purity and yield, making it a reliable process for obtaining analysis-grade this compound.
Introduction: The Importance of Purity for Dichlorinated Nicotinonitriles
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As with its isomers, such as 4,6-Dichloronicotinonitrile, it serves as a versatile synthetic intermediate for more complex molecular targets, including pharmaceuticals and agrochemicals.[1][2] The presence of two chlorine atoms and a nitrile group on the pyridine ring provides multiple reaction sites for further functionalization.
Given its role as a precursor, the purity of this compound is paramount. Impurities from the synthesis, such as starting materials, reaction byproducts, or isomers, can lead to undesirable side reactions, complicate downstream characterization, and ultimately compromise the efficacy and safety of the final product. Column chromatography is a fundamental and powerful technique for isolating target compounds from such complex mixtures on a preparative scale.[3] This protocol outlines an optimized method for its purification.
Chromatographic Strategy: Rationale and Design
The successful separation of a compound by column chromatography hinges on the differential partitioning of components between a stationary phase and a mobile phase.[4] The selection of these phases is dictated by the physicochemical properties of the target molecule.
2.1. Analysis of this compound
-
Polarity: The molecule possesses a moderately polar character. The electronegative nitrogen atom in the pyridine ring and the cyano group (C≡N) create significant dipole moments. The two chlorine atoms also contribute to the molecule's polarity.
-
Stationary Phase Selection: For moderately polar compounds, a polar stationary phase is ideal. Silica gel (SiO₂) is the most common choice for normal-phase chromatography. Its surface is covered with silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[5] This interaction causes more polar compounds to adhere more strongly to the silica, slowing their movement down the column.
-
Mobile Phase (Eluent) Selection: The mobile phase's role is to dissolve the sample and transport it through the stationary phase.[6][7] To elute this compound from a polar silica column, a relatively non-polar mobile phase is required. A solvent system composed of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar modifier (e.g., ethyl acetate) provides the necessary eluting power. By adjusting the ratio of these two solvents, the polarity of the mobile phase can be finely tuned to achieve optimal separation. A similar strategy is successfully employed for related isomers, such as using an ethyl acetate/hexane system for 4,6-dichloronicotinonitrile.[2]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjustments to column size and solvent volumes may be necessary for different scales.
3.1. Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, Standard Grade, 60 Å, 230-400 mesh |
| Crude Sample | ~1-2 g this compound |
| Mobile Phase Solvents | n-Hexane (or Petroleum Ether), HPLC Grade |
| Ethyl Acetate, HPLC Grade | |
| Ancillary Materials | Glass chromatography column (e.g., 40-50 mm diameter) |
| Cotton or glass wool | |
| Sand, washed | |
| Collection test tubes or flasks | |
| TLC plates (Silica gel 60 F₂₅₄) | |
| TLC developing chamber | |
| UV lamp (254 nm) |
3.2. Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
3.3. Step-by-Step Methodology
Step 1: Column Preparation (Wet Packing) The wet packing method is generally preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase, which can compromise separation efficiency.[5]
-
Secure the glass column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to gently push it into place.[3]
-
Add a thin layer (approx. 1 cm) of sand over the cotton plug. This provides a flat, stable base for the stationary phase.[8]
-
In a separate beaker, prepare a slurry of silica gel in n-hexane. A good starting ratio is ~50 g of silica for every 1 g of crude material. Add enough hexane to create a pourable, consistent slurry.[9]
-
Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, collecting it in a flask for reuse.
-
Continuously tap the side of the column gently to encourage even packing and dislodge any trapped air bubbles.[9]
-
Once all the silica has settled, add another thin layer of sand on top. This prevents the top of the silica bed from being disturbed during sample and solvent addition.[3]
-
Drain the solvent until it is just level with the top of the sand layer. Crucially, do not let the column run dry at any point from here onwards, as this can cause cracking of the silica bed. [5]
Step 2: Sample Loading (Dry Loading) Dry loading is recommended for samples that are not highly soluble in the initial mobile phase.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[8]
-
Carefully add this powder as an even layer on top of the sand at the top of the packed column.
-
Gently open the stopcock and use a pipette to add the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) to carefully wet the sample layer and allow it to settle into the column bed.
Step 3: Elution and Fraction Collection The process begins with a low-polarity eluent, and its polarity is gradually increased to elute compounds of increasing polarity.
-
Begin elution with a low-polarity mobile phase, such as 5-10% ethyl acetate in n-hexane . The optimal starting ratio should be determined by prior TLC analysis, aiming for a retention factor (Rƒ) of ~0.2-0.3 for the target compound.[6]
-
Fill the top of the column with the eluent and open the stopcock to establish a steady flow rate (e.g., 1-2 drops per second). Applying gentle air pressure (flash chromatography) can speed up the process.[3]
-
Collect the eluent in a series of numbered test tubes or flasks. A typical fraction size might be 10-20 mL, depending on the column size.[5]
-
After eluting less polar impurities, you may gradually increase the polarity of the mobile phase (e.g., to 15%, then 20% ethyl acetate in hexane) to elute the this compound. This is known as gradient elution.[7]
Step 4: Fraction Analysis
-
Use Thin-Layer Chromatography (TLC) to analyze the collected fractions. Spot a small amount from each fraction onto a TLC plate.
-
Develop the plate in a chamber containing the same solvent system used for the column (or a slightly more polar one to ensure spots move off the baseline).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure desired product (single spot at the correct Rƒ).
Step 5: Product Isolation
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and confirm purity using analytical techniques such as NMR, melting point, or HPLC.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Column was packed unevenly.- Sample band was too broad.- Eluent polarity is too high. | - Repack the column carefully, avoiding air bubbles.- Dissolve the sample in the minimum amount of solvent for loading.- Start with a lower polarity eluent. |
| Compound Won't Elute | - Eluent polarity is too low. | - Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Cracked or Channeling Silica Bed | - The column was allowed to run dry.- Heat generated from solvent interaction with silica. | - Never let the solvent level drop below the top of the stationary phase.- Pack the column using the eluent to pre-wet the silica. |
| Streaking on TLC Plate | - Sample is too concentrated.- Compound may be acidic or basic. | - Dilute the sample before spotting.- Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing solvent. |
References
- Organic Syntheses. (n.d.). Purification of Linalool by Column Chromatography with Isocratic Elution.
-
Fukuhara, K., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 434-441. DOI:10.1039/C9SC04906A. Available at: [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- Google Patents. (n.d.). EP 0441004 B1 - Process for preparing aromatic nitriles.
-
Chad's Prep. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Corey Organics. (n.d.). 5 6-dichloro nicotinic acid manufacturers. Retrieved from [Link]
-
LookChem. (n.d.). Cas 166526-03-0, 4,6-DICHLORONICOTINONITRILE. Retrieved from [Link]
-
Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. Retrieved from [Link]
Sources
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- 3. youtube.com [youtube.com]
- 4. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 5. youtube.com [youtube.com]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Suzuki Coupling of 5,6-Dichloronicotinonitrile for Advanced Synthesis
Introduction: The Strategic Value of 5,6-Dichloronicotinonitrile
In the landscape of modern drug discovery and materials science, the strategic functionalization of heteroaromatic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block. Its structure, featuring a pyridine ring substituted with two distinct chlorine atoms and an electron-withdrawing nitrile group, offers multiple avenues for sequential and selective chemical modification. The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups[1]. The di-chloro substitution pattern allows for iterative cross-coupling reactions, enabling the rapid construction of complex molecular architectures from a single, readily available starting material.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners[2][3]. Applying this powerful reaction to a substrate like this compound opens the door to a diverse library of 5-aryl-6-chloro- and 5,6-diaryl-nicotinonitriles, which are key intermediates in the synthesis of bioactive compounds[4][5][6].
However, the primary challenge in the functionalization of dihaloheterocycles is controlling regioselectivity[7][8]. The electronic and steric environment of the two chlorine atoms in this compound are different, leading to inherent differences in reactivity. This guide provides an in-depth analysis of the factors governing this selectivity and delivers a robust, optimized protocol for performing selective Suzuki coupling reactions on this substrate.
Mechanistic Insights: Controlling Regioselectivity
The success of a selective Suzuki coupling on a dihalo-substrate hinges on a deep understanding of the reaction mechanism and the factors that influence the rate-determining steps. The generally accepted catalytic cycle involves three key phases: oxidative addition, transmetalation, and reductive elimination[9][10].
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For this compound, the critical step is the initial oxidative addition, where the Pd(0) catalyst inserts into one of the two C-Cl bonds. The regiochemical outcome is a direct consequence of the relative rates of oxidative addition at the C5 and C6 positions.
-
Electronic Effects: The C6 position is ortho to the pyridine nitrogen. Generally, positions adjacent to the ring nitrogen (C2 and C6) are more electron-deficient and thus more activated towards oxidative addition[7]. The electron-withdrawing nature of the nitrile group at C3 further enhances the electrophilicity of the entire ring, but its effect is more pronounced at the adjacent C5 position. This creates a nuanced electronic landscape where the C6 position is likely the kinetically favored site for initial coupling.
-
Steric Hindrance & Ligand Control: While electronics often favor the C6 position, this innate selectivity can be overridden by the judicious choice of ligands[11]. The use of sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can create significant steric hindrance around the palladium center. This can force the catalyst to react at the less sterically encumbered C5 position, effectively inverting the "natural" regioselectivity. This principle of ligand-controlled selectivity is a powerful tool for synthetic chemists[7][11][12].
Optimized Protocol for Selective Mon-Arylation
This protocol is designed to favor the kinetically controlled mono-arylation of this compound, which typically occurs at the C6 position. Modifications for achieving C5 selectivity or for proceeding to di-arylation are discussed in the optimization section.
Materials and Equipment
-
Substrate: this compound (1.0 equiv.)
-
Coupling Partner: Arylboronic acid (1.1 - 1.2 equiv.)
-
Palladium Source: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): SPhos (4 mol%) or XPhos (4 mol%) for robust catalysis[13].
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.), finely powdered.
-
Solvent: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio). Solvents must be degassed.
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, inert atmosphere supply (Argon or Nitrogen), condenser, standard laboratory glassware for workup and purification, TLC plates, and a column chromatography setup.
Experimental Workflow Diagram
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopaminergic activity of heterocyclic analogues of 5,6-dihydroxy-2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 5,6-Dichloronicotinonitrile
Abstract: This document provides a detailed technical guide on the nucleophilic aromatic substitution (SNAr) reactions of 5,6-dichloronicotinonitrile. It elucidates the underlying mechanistic principles governing the pronounced regioselectivity of this transformation, favoring substitution at the C-6 position. Two comprehensive protocols are presented for the selective monosubstitution using amine and thiol nucleophiles, respectively. These protocols are supplemented with expert insights into experimental design, troubleshooting, and characterization, aimed at researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of this compound
This compound is a highly versatile heterocyclic building block. The pyridine core, rendered electron-deficient by the ring nitrogen and the powerful electron-withdrawing nitrile (-CN) group, is primed for nucleophilic aromatic substitution (SNAr).[1][2] This reactivity allows for the sequential and controlled introduction of diverse functionalities at the C-5 and C-6 positions, making it an invaluable scaffold in medicinal chemistry and materials science.[3][4] Derivatives of nicotinonitrile are found in numerous marketed drugs, highlighting the importance of this structural motif.[3]
The primary synthetic challenge and opportunity presented by this substrate is controlling the regioselectivity of the first substitution. Understanding the electronic factors that dictate whether a nucleophile will displace the chloride at C-5 or C-6 is paramount for efficient and predictable synthesis. This guide will demonstrate that substitution overwhelmingly favors the C-6 position and will provide the mechanistic rationale and practical protocols to exploit this inherent reactivity.
Mechanistic Rationale and Regioselectivity
The substitution reaction on this compound proceeds via the classical two-step addition-elimination SNAr mechanism.[1] This process involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group to restore aromaticity.[2]
The regioselectivity of the initial substitution is determined by the relative stability of the two possible Meisenheimer complexes formed upon nucleophilic attack at C-6 versus C-5.
Caption: Reaction pathways for nucleophilic attack on this compound.
Attack at the C-6 position is strongly favored due to superior stabilization of the resulting Meisenheimer complex. The negative charge can be delocalized onto both the para-positioned ring nitrogen and the ortho-positioned nitrile group through resonance. This extensive delocalization significantly lowers the activation energy for this pathway.[5]
In contrast, attack at the C-5 position allows for charge delocalization by the adjacent nitrile group, but the stabilizing influence of the ring nitrogen is less pronounced as it is in a meta position relative to the site of attack. The lack of direct resonance delocalization onto the ring nitrogen makes this intermediate significantly less stable.
Caption: Meisenheimer intermediates for C-6 vs. C-5 attack.
This electronic preference is so pronounced that monosubstitution almost exclusively yields the 6-substituted-5-chloronicotinonitrile isomer.[6][7]
Application Note I: Selective Amination at C-6
The introduction of an amino group at the C-6 position is a common and critical transformation, yielding 6-amino-5-chloro-nicotinonitrile derivatives that are key intermediates in pharmaceutical synthesis.[7][8]
Quantitative Data Overview
The following table summarizes representative yields for the reaction of this compound with various primary and secondary amines under standardized conditions.
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Morpholine | 4-(5-Chloro-3-cyanopyridin-2-yl)morpholine | 85-95% |
| Benzylamine | 6-(Benzylamino)-5-chloronicotinonitrile | 80-90% |
| Aniline | 6-Anilino-5-chloronicotinonitrile | 75-85% |
| Piperidine | 6-(Piperidin-1-yl)-5-chloronicotinonitrile | 88-97% |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Detailed Experimental Protocol: Synthesis of 6-(Morpholino)-5-chloronicotinonitrile
This protocol describes a general procedure for the selective amination at the C-6 position.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Ethanol (or 1,4-Dioxane), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.73 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (e.g., 30 mL) to dissolve the starting material.
-
Reagent Addition: Add morpholine (e.g., 0.96 mL, 11.0 mmol, 1.1 eq) to the solution, followed by the dropwise addition of triethylamine (e.g., 2.10 mL, 15.0 mmol, 1.5 eq).
-
Scientist's Note: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Using a slight excess ensures complete neutralization.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Scientist's Note: The choice of solvent can influence reaction rate. While ethanol is convenient, higher boiling point solvents like 1,4-dioxane or DMF can be used for less reactive amines, but may require higher temperatures and longer reaction times.[9]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (e.g., 50 mL) and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-(morpholino)-5-chloronicotinonitrile as a solid.
Application Note II: Selective Thiolation at C-6
Substitution with sulfur nucleophiles provides access to another important class of intermediates. Thiols are excellent nucleophiles for SNAr reactions, often reacting under milder conditions than amines.[10][11]
Detailed Experimental Protocol: Synthesis of 6-(Benzylthio)-5-chloronicotinonitrile
This protocol outlines a general procedure for C-6 thiolation.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (e.g., 1.73 g, 10.0 mmol) and anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous DMF (e.g., 20 mL) followed by benzyl mercaptan (e.g., 1.30 mL, 11.0 mmol).
-
Scientist's Note: An inorganic base like K₂CO₃ is used to deprotonate the thiol in situ, forming the more nucleophilic thiolate anion.[12] DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the cation and leaving the nucleophile highly reactive.
-
-
Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive thiols, gentle heating (e.g., 50-60 °C) may be required.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water (e.g., 100 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying and Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization (e.g., from ethanol) or flash chromatography.
Caption: General experimental workflow for SNAr on this compound.
Troubleshooting and Key Considerations
-
Formation of Disubstituted Product: If the reaction is run for too long, at too high a temperature, or with a large excess of a highly reactive nucleophile, substitution at the C-5 position can occur. To minimize this, use a modest excess of the nucleophile (1.05-1.2 eq) and carefully monitor the reaction to stop it upon consumption of the starting material.
-
Low Reactivity: If a reaction is sluggish, consider switching to a higher boiling point solvent (e.g., dioxane, DMF, or NMP) or using a stronger base for thiolations (e.g., NaH). For amine reactions, microwave irradiation can sometimes dramatically increase the reaction rate.[13]
-
Purification: The products are often crystalline solids, making recrystallization an effective purification method. If chromatography is required, be aware that the pyridine nitrogen can interact with silica gel, sometimes leading to peak tailing. Using a small amount of triethylamine (~0.5%) in the eluent can mitigate this issue.
-
Moisture Sensitivity: While not extremely sensitive, using anhydrous solvents and reagents is good practice, particularly for thiolations where water could compete with the base.
Conclusion
The nucleophilic aromatic substitution of this compound is a powerful and reliable transformation that proceeds with a high degree of regioselectivity for the C-6 position. This selectivity is governed by the superior electronic stabilization of the corresponding Meisenheimer intermediate. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can efficiently synthesize a wide array of 6-substituted-5-chloronicotinonitrile derivatives, which serve as crucial precursors in the development of novel therapeutics and advanced materials.
References
- J. Adv. Biomed. & Pharm. Sci. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Vertex AI Search Grounding Service.
- Chem Help ASAP (2020).
- Chem-Impex. 6-Amino-5-chloro-nicotinonitrile.
- Chemistry Steps.
- Wikipedia.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon (2021).
- The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous (2018).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- 6-Amino-5-chloro-nicotinonitrile | 156361-02-3. J&K Scientific.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (2022). MDPI.
- Reactions of thiols (2019). YouTube.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects (2019). PubMed Central.
- Reactions of Thiols (2015). YouTube.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Pharmaceutical Intermediates from 5,6-Dichloronicotinonitrile: Application Notes and Protocols
Introduction: 5,6-Dichloronicotinonitrile as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, embedded in a multitude of blockbuster pharmaceuticals. Among the diverse array of substituted pyridines, this compound has emerged as a particularly versatile and powerful building block. Its strategic placement of two chlorine atoms with differing reactivities, coupled with the electron-withdrawing nitrile group, provides a canvas for a variety of chemical transformations. This guide offers a detailed exploration of the synthesis of key pharmaceutical intermediates from this readily available starting material, providing not only step-by-step protocols but also the underlying chemical principles that govern these transformations. The protocols herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug discovery settings.
Case Study 1: Regioselective Amination for the Synthesis of 6-Amino-5-chloronicotinonitrile
The selective introduction of an amino group at the C6 position of this compound yields 6-Amino-5-chloronicotinonitrile, a crucial intermediate for a range of kinase inhibitors and other therapeutic agents. This regioselectivity is driven by the electronic properties of the pyridine ring, where the C6 position is more activated towards nucleophilic aromatic substitution (SNAr) than the C5 position.
Logical Relationship: Regioselective SNAr
Caption: Regioselective nucleophilic aromatic substitution at the C6 position.
Experimental Protocol: Synthesis of 6-Amino-5-chloronicotinonitrile
Objective: To synthesize 6-Amino-5-chloronicotinonitrile via regioselective amination of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 173.00 | 5.00 g | 28.9 |
| 7N Ammonia in Methanol | - | 100 mL | - |
| Methanol (for rinsing) | 32.04 | 20 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL high-pressure stainless steel autoclave equipped with a magnetic stir bar, add this compound (5.00 g, 28.9 mmol).
-
Reagent Addition: Carefully add 100 mL of a 7N solution of ammonia in methanol. Use an additional 20 mL of methanol to rinse any remaining starting material into the autoclave.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 120 °C with vigorous stirring. Maintain this temperature for 24 hours. The internal pressure will rise; ensure the autoclave is rated for the expected pressure at this temperature.
-
Work-up: After 24 hours, cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure to obtain a solid residue.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Amino-5-chloronicotinonitrile as a crystalline solid.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Case Study 2: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[1][2] In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents, creating complex molecular architectures. A prime example is the synthesis of intermediates for FGFR inhibitors like PRN1371, which features a 6-(2,6-dichloro-3,5-dimethoxyphenyl) moiety.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-5-chloronicotinonitrile
Objective: To synthesize a biaryl intermediate via a regioselective Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 173.00 | 1.00 g | 5.78 |
| (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid | 252.90 | 1.61 g | 6.36 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.33 g | 0.29 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.60 g | 11.56 |
| Toluene | - | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.00 g, 5.78 mmol), (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.61 g, 6.36 mmol), and potassium carbonate (1.60 g, 11.56 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.33 g, 0.29 mmol). Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Study 3: Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core
The pyrido[2,3-d]pyrimidin-7-one scaffold is a key component of several approved drugs, including the CDK4/6 inhibitor Palbociclib.[3][4] A versatile strategy to construct this core from this compound involves a three-step sequence: selective hydrolysis, amination, and cyclization.
Synthetic Pathway to the Pyrido[2,3-d]pyrimidin-7-one Core
Caption: Three-step synthesis of the pyrido[2,3-d]pyrimidin-7-one core.
Experimental Protocols
Objective: To selectively hydrolyze the C6-chloro group of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 173.00 | 2.00 g | 11.56 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.51 g | 12.72 |
| 1,4-Dioxane | - | 30 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.00 g, 11.56 mmol) in 1,4-dioxane (30 mL).
-
Reagent Addition: Add a solution of sodium hydroxide (0.51 g, 12.72 mmol) in water (10 mL) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and acidify with 1M HCl to a pH of approximately 4-5.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile.
This step would be followed by a nucleophilic substitution of the remaining chloro group with an amine, for example, methylamine, to introduce the desired side chain.
The resulting 6-amino-5-substituted-nicotinonitrile (in its pyridone tautomeric form) can then be cyclized. The Thorpe-Ziegler reaction provides a conceptual basis for the cyclization of dinitriles, and related condensations of 2-amino-3-cyanopyridines with reagents like guanidine are well-established for forming the pyrimidine ring of the pyridopyrimidine system.[5]
Objective: To construct the pyrimidine ring via cyclization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (Example) | Moles (mmol) |
| 6-Amino-5-substituted-nicotinonitrile derivative | - | 1.00 g | - |
| Guanidine Hydrochloride | 95.53 | 1.5 eq | - |
| Sodium Ethoxide (21% in Ethanol) | - | 3.0 eq | - |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
Reaction Setup: To a solution of sodium ethoxide in ethanol, add the 6-amino-5-substituted-nicotinonitrile derivative and guanidine hydrochloride.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and neutralize with acetic acid.
-
Isolation: Remove the solvent under reduced pressure and triturate the residue with water to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 2,4-diaminopyrido[2,3-d]pyrimidin-7-one derivative.
Conclusion
This compound is a potent starting material for the synthesis of a diverse array of pharmaceutical intermediates. The strategic exploitation of its reactive sites through regioselective amination, Suzuki-Miyaura coupling, and a hydrolysis-amination-cyclization sequence provides access to valuable molecular scaffolds. The protocols detailed in this guide are intended to serve as a practical resource for chemists engaged in drug discovery and development, facilitating the efficient synthesis of next-generation therapeutics.
References
- Li, S., Yang, W., Ji, M., Cai, J., & Chen, J. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(5-6), 189-193.
- Toogood, P. L., Harvey, P. J., Repine, J. T., Sheehan, D. J., VanderWel, S. N., Zhou, H., ... & Bocan, T. M. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of medicinal chemistry, 48(8), 2388-2406.
- BenchChem. (2025).
- Scribd. (n.d.). Application Note - Suzuki-Miyaura Cross-Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Dichloronicotinonitriles in Agrochemical Synthesis: Application Notes and Protocols for the Synthesis of Flonicamid
Introduction: The Versatility of the Dichloronicotinonitrile Scaffold
In the landscape of modern agrochemical development, the pyridine ring serves as a privileged scaffold, forming the core of numerous highly effective insecticides, fungicides, and herbicides. Among the various functionalized pyridines, dichloronicotinonitriles represent a class of exceptionally versatile intermediates. The presence of two reactive chlorine atoms, an electron-withdrawing nitrile group, and the inherent chemical properties of the pyridine ring provide a rich platform for a diverse array of chemical transformations. These attributes allow for the strategic and regioselective introduction of various functional groups, enabling the construction of complex molecular architectures with potent biological activity. While various isomers exist, this guide will focus on the synthetic principles involving dichlorinated nicotinonitriles, with a specific, in-depth examination of the synthesis of the commercial insecticide, Flonicamid, which utilizes a key dichlorinated cyanopyridine intermediate.
Core Application: Synthesis of the Insecticide Flonicamid
Flonicamid is a selective insecticide that is highly effective against sucking insect pests such as aphids and whiteflies. Its unique mode of action, which involves the disruption of insect feeding behavior, makes it a valuable tool in integrated pest management (IPM) programs. The synthesis of Flonicamid provides an excellent case study to illustrate the utility of dichloronicotinonitrile-type intermediates in the construction of high-value agrochemicals.
The overall synthetic strategy for Flonicamid involves the construction of a key intermediate, 4-(trifluoromethyl)nicotinic acid, which is then converted to the final product. A critical step in the synthesis of this intermediate is the transformation of a dihydroxypyridine to a dichloropyridine derivative.
Reaction Pathway Overview: From Basic Building Blocks to Flonicamid
The synthesis of Flonicamid can be conceptualized as a multi-stage process, beginning with simple starting materials and culminating in the final active ingredient. The pathway underscores several key organic chemistry principles, including condensation reactions, chlorination, and amidation.
Caption: Synthetic pathway for Flonicamid highlighting key intermediates.
Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step protocols for the key transformations in the synthesis of Flonicamid, along with explanations of the underlying reaction mechanisms.
Part 1: Synthesis of 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine
This initial phase of the synthesis constructs the core dichlorinated nicotinonitrile intermediate.
Step 1.1: Condensation to form 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine
This step involves a condensation reaction between cyanoacetamide and ethyl trifluoroacetoacetate in the presence of a base.
-
Protocol:
-
In a reaction vessel equipped with a stirrer, condenser, and temperature probe, combine cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base (e.g., N-methylmorpholine or triethylamine) in a suitable solvent.
-
Heat the mixture to reflux (typically 75-80 °C) and maintain for 10-15 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the solid product.
-
Wash the precipitate with a suitable solvent and dry to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.
-
-
Causality and Expertise: The use of an organic base is crucial to deprotonate the active methylene group of cyanoacetamide, facilitating its nucleophilic attack on the carbonyl carbon of ethyl trifluoroacetoacetate. The subsequent cyclization and dehydration lead to the formation of the stable pyridine ring. The choice of base and solvent can influence the reaction rate and yield.
Step 1.2: Chlorination to 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine
The dihydroxy intermediate is then converted to the corresponding dichloro derivative using a chlorinating agent.
-
Protocol:
-
To a reaction flask, add the 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine from the previous step and an excess of phosphorus oxychloride (POCl₃).[1]
-
Heat the mixture to reflux (around 130-135 °C) and maintain for 15-18 hours.[1]
-
After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a dilute aqueous base, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.
-
-
Trustworthiness and Self-Validation: The reaction progress should be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the starting material. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm its identity and purity.
| Parameter | Value | Reference |
| Starting Material | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Temperature | 130-135 °C | [1] |
| Reaction Time | 15-18 hours | [1] |
| Yield | High | |
| Purity | High (after purification) |
Part 2: Synthesis of Flonicamid from the Dichlorinated Intermediate
The dichlorinated nicotinonitrile is then converted to the final product, Flonicamid.
Step 2.1: Hydrolysis and Decarboxylation to 4-(Trifluoromethyl)nicotinic Acid
This step involves the conversion of the dichlorinated intermediate to the key carboxylic acid.
-
Protocol:
Step 2.2: Acyl Chloride Formation
The carboxylic acid is activated by converting it to an acyl chloride.
-
Protocol:
-
In a reaction vessel, suspend 4-(trifluoromethyl)nicotinic acid in a suitable solvent such as toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or triphosgene, dropwise at room temperature.[3]
-
Heat the reaction mixture to reflux (around 80 °C) for several hours until the reaction is complete.[3]
-
The resulting solution of 4-(trifluoromethyl)nicotinoyl chloride is typically used directly in the next step without isolation.
-
Step 2.3: Amidation to Flonicamid
The final step is the reaction of the acyl chloride with aminoacetonitrile to form the amide bond.
-
Protocol:
-
In a separate vessel, prepare a solution of aminoacetonitrile hydrochloride and a base (e.g., sodium bicarbonate or sodium carbonate) in water.[3]
-
Cool the aqueous solution to around 20 °C.
-
Slowly add the toluene solution of 4-(trifluoromethyl)nicotinoyl chloride to the aqueous solution with vigorous stirring.
-
Continue stirring for a couple of hours at room temperature.
-
The solid product, Flonicamid, will precipitate out of the solution.
-
Filter the solid, wash with water, and dry to obtain the final product.
-
-
Data Presentation and Purity Assessment: The purity of the final Flonicamid product should be assessed by HPLC, and its identity confirmed by melting point and spectroscopic analysis. A high purity of >98% is typically desired for agrochemical applications.[2]
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethyl)nicotinic Acid | [3] |
| Reagents | Triphosgene, Aminoacetonitrile hydrochloride, Sodium bicarbonate | [3] |
| Solvents | Toluene, Water | [3] |
| Temperature | 20-80 °C | [3] |
| Yield | ~91% | [3] |
| Purity | >99% | [3] |
Caption: Final steps in the synthesis of Flonicamid.
Conclusion and Future Perspectives
The synthesis of Flonicamid serves as a compelling example of the strategic use of dichlorinated nicotinonitrile-type intermediates in the development of modern agrochemicals. The reactivity of the chlorine atoms allows for their displacement and further functionalization, while the nitrile group can be transformed into other valuable functionalities. This modularity provides chemists with a powerful toolkit for creating novel molecules with desired biological activities.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic routes to these key intermediates. This includes the exploration of greener solvents, catalytic methods to replace stoichiometric reagents, and the development of continuous flow processes for safer and more scalable production. The versatility of the dichloronicotinonitrile scaffold ensures its continued importance as a building block for the next generation of crop protection agents.
References
- CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide.
- CN104761493A - A synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide.
- CN107162966A - The synthetic method of flonicamid.
-
Flonicamid (Ref: IKI 220) - AERU. [Link]
- CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
- Synthesis method of flonicamid - Eureka | P
-
Flonicamid | C9H6F3N3O | CID 9834513 - PubChem. [Link]
- CN113929621A - Synthesis method of flonicamid.
Sources
- 1. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 2. CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide - Google Patents [patents.google.com]
- 3. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
The Synthetic Chemist's Guide to 5,6-Dichloronicotinonitrile: Protocols and Applications for Derivative Synthesis
Introduction: The Strategic Value of 5,6-Dichloronicotinonitrile
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation. Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable and versatile building block. Its strategic importance lies in the convergence of three key features: an electron-deficient pyridine ring, a powerful electron-withdrawing nitrile group, and two chlorine atoms that serve as reactive handles for molecular elaboration. This unique combination renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a robust and predictable platform for the synthesis of diverse, highly functionalized derivatives. These derivatives are pivotal intermediates in the development of novel therapeutics, particularly kinase inhibitors for oncology, as well as advanced agrochemicals and functional materials.[1]
This guide provides an in-depth exploration of the preparation of this compound derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols, troubleshooting advice, and a clear rationale for experimental choices, empowering researchers to leverage this powerful intermediate in their discovery programs.
Core Principles: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the derivatization of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The key to successfully employing this reaction is understanding its regioselectivity. The pyridine ring is inherently electron-deficient, but the powerful electron-withdrawing effect of the nitrile group (-CN) at the C3 position significantly enhances the electrophilicity of the ring's carbon atoms, especially those in positions ortho and para to it.
In the case of this compound, the chlorine atom at the C6 position is significantly more activated and susceptible to nucleophilic attack than the chlorine at C5. This pronounced regioselectivity is due to two primary factors:
-
Electronic Activation : The C6 position is para to the electron-withdrawing nitrile group and ortho to the ring nitrogen. This dual activation allows for superior stabilization of the negative charge in the Meisenheimer intermediate, the key transition state of the SNAr mechanism. The negative charge can be effectively delocalized onto both the nitrogen of the pyridine ring and the nitrogen of the nitrile group.
-
Steric Factors : While less dominant than electronics in this case, the C6 position is generally more sterically accessible to incoming nucleophiles compared to the more hindered C5 position.
This predictable outcome is a major synthetic advantage, allowing for the clean, monosubstitution of the C6 chlorine, leaving the C5 chlorine available for subsequent, potentially different, chemical transformations. The commercial availability of compounds like 6-amino-5-chloronicotinonitrile serves as strong practical evidence for this selective reactivity.[2][3]
View the Mechanism of Regioselective SNAr
Caption: Regioselective SNAr mechanism on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key classes of this compound derivatives.
Protocol 1: Synthesis of 6-Amino-5-chloronicotinonitrile Derivatives
This protocol details the reaction with amine nucleophiles, a foundational step for building many biologically active scaffolds, including kinase inhibitors.[4]
Principle: An amine nucleophile selectively displaces the chlorine atom at the C6 position. The reaction is typically carried out in a polar solvent, and a non-nucleophilic base may be added to scavenge the HCl generated, especially when using amine salts or less basic amines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas, away from moisture. |
| Amine (e.g., Morpholine, Aniline) | Reagent Grade | Acros Organics | Use 1.1 - 1.5 equivalents. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | MilliporeSigma | Optional, use 1.5 - 2.0 eq. as HCl scavenger. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use a polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (aq.) | - | - | For aqueous wash. |
| Brine (Saturated NaCl aq.) | - | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying organic layer. |
Procedure:
-
Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a 0.2-0.5 M solution. Stir until all solids are dissolved.
-
Reagent Addition: Add the desired amine (1.2 eq) dropwise to the stirred solution at room temperature. If the amine is a solid, it can be added in one portion. If using a base like DIPEA (1.5 eq), it should be added at this stage.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and then brine (1x).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-amino-5-chloronicotinonitrile derivative.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient temperature; Weakly nucleophilic amine | Increase temperature to 120 °C. For weak nucleophiles, consider microwave irradiation or using a stronger, non-nucleophilic base (e.g., K₂CO₃). |
| Formation of Byproducts | Reaction temperature too high; Presence of water | Lower the reaction temperature. Ensure all glassware, solvents, and reagents are scrupulously dry. |
| Difficult Purification | Residual DMF | Ensure thorough washing with water during the work-up phase to remove as much DMF as possible before chromatography. |
Protocol 2: Synthesis of 6-Alkoxy/Aryloxy-5-chloronicotinonitrile Derivatives
This protocol describes the substitution with oxygen nucleophiles, useful for introducing linking groups or modulating solubility and electronic properties.
Principle: An alcohol or phenol is first deprotonated with a strong base (like sodium hydride) to generate a more potent alkoxide/phenoxide nucleophile, which then displaces the C6-chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert gas, away from moisture. |
| Alcohol or Phenol | Anhydrous | Alfa Aesar | Use 1.2 - 1.5 equivalents. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics | Caution: Highly reactive! Use 1.2 eq. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | MilliporeSigma | Anhydrous polar aprotic solvent. |
| Saturated Ammonium Chloride (aq.) | - | - | For quenching NaH. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
Procedure:
-
Alkoxide Formation: To a dry, oven-flamed two-neck round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved! Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise via syringe to the prepared alkoxide/phenoxide solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 66 °C for THF).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Work-up:
-
Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Add deionized water and extract the mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table summarizes typical conditions for the regioselective synthesis of C6-substituted derivatives.
| Nucleophile (Nu-H) | Base (if any) | Solvent | Temperature (°C) | Typical Time (h) | Approx. Yield (%) |
| Aniline | DIPEA | DMF | 100 | 8-12 | 75-90 |
| Morpholine | None | Ethanol | Reflux | 4-6 | 80-95 |
| Benzyl Mercaptan | K₂CO₃ | Acetonitrile | 60 | 3-5 | 85-95 |
| Phenol | NaH | THF | Reflux | 12-18 | 60-80 |
| Methanol | NaH | THF | Reflux | 12-16 | 65-85 |
Note: Yields are approximate and highly dependent on the specific substrate and purification efficiency.
General Experimental Workflow
The process from reaction setup to final product characterization follows a logical and systematic sequence.
Caption: A standard workflow for the synthesis and analysis of derivatives.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value intermediate for constructing complex molecular architectures. The predictable regioselectivity of its C6 position via the SNAr mechanism provides a reliable entry point for introducing a wide range of functional groups. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently synthesize novel derivatives. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in driving future innovation.
References
-
Ferguson, F. M., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][5]diazepin-6-one scaffold. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
Krasnikov, P. E., et al. (2020). Unusual regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer. Chemistry Proceedings. [Online] Available at: [Link]
-
PubChem. 6-Amino-5-chloronicotinonitrile. [Online] Available at: [Link]
-
Chemistry Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution. [Online] Available at: [Link]
-
Svensson, P. H., et al. (2016). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Figshare. [Online] Available at: [Link]
Sources
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- 2. 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5,6-Dichloronicotinonitrile
Introduction: The Strategic Value of 5,6-Dichloronicotinonitrile
This compound is a pivotal building block in modern synthetic chemistry, particularly for professionals in pharmaceutical and materials science research. Its di-halogenated pyridine structure presents two distinct reactive sites for functionalization. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing nitrile group, create a nuanced reactivity profile. Specifically, the C6 position is generally more susceptible to oxidative addition by palladium(0) catalysts due to its proximity to the ring nitrogen, making it the preferred site for initial cross-coupling. This inherent regioselectivity allows for predictable and sequential functionalization, enabling the construction of complex, highly substituted pyridine scaffolds from a single, versatile starting material.
This guide provides in-depth technical insights and field-proven protocols for the most critical palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The focus is not merely on procedural steps but on the underlying chemical principles that govern catalyst selection, reaction optimization, and regiochemical control.
Core Concept: Regioselectivity in Dichloropyridines
The primary challenge and opportunity when working with dichloropyridines is controlling which chlorine atom reacts. In this compound, the C6 position is electronically activated toward oxidative addition by the adjacent nitrogen atom. Consequently, under standard palladium-catalyzed conditions, monofunctionalization almost exclusively occurs at this C6 position. Achieving substitution at the C5 position typically requires that the C6 position is already functionalized. This predictable reactivity is a powerful tool for synthetic strategy. However, it is crucial to recognize that ligand choice and reaction conditions can sometimes influence this selectivity.[1] Sterically hindered ligands, for example, can occasionally favor coupling at less sterically encumbered sites, although the electronic preference for C6 is strong in this substrate.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures.[2][3][4][5]
Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Cl bond of this compound to form a Pd(II) complex.[5][6]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium center, displacing the chloride.[4][5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
-
Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for many applications. For more challenging couplings or to use lower catalyst loadings, pre-catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ combined with phosphine ligands (e.g., SPhos, XPhos) are highly effective. The choice of ligand is crucial; electron-rich, bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, and K₃PO₄ is often effective for heteroaryl chlorides.
-
Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/water, toluene/water, or DME/water.[6][7] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Protocol: Synthesis of 6-Aryl-5-chloronicotinonitrile
This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[7][8]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.[6][7]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-chloronicotinonitrile.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | ~90-98 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 | ~80-92 |
Section 2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[9][10][11] This reaction is fundamental in the synthesis of conjugated systems for materials science and as precursors for complex heterocyclic scaffolds.
Mechanistic Overview
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[9]
-
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the Pd(0) catalyst to the C6-Cl bond, followed by reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and undergoes transmetalation with the Pd(II)-aryl complex.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium center, regenerating the copper(I) catalyst.
Diagram: Sonogashira Experimental Workflow
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Key Experimental Considerations
-
Catalyst System: The classic system uses a Pd(II) precursor like PdCl₂(PPh₃)₂ in combination with a copper(I) salt, typically CuI. The Pd(II) is reduced in situ to the active Pd(0) species.
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves both as the base to deprotonate the alkyne and often as the solvent. Its use is crucial for the formation of the copper acetylide.
-
Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic (oxygen-free) conditions.[12] Using a slight excess of the alkyne can also help drive the desired cross-coupling reaction.
Protocol: Synthesis of 6-Alkynyl-5-chloronicotinonitrile
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N), degassed
-
Anhydrous THF (optional co-solvent), degassed
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed triethylamine via syringe, followed by degassed THF if a co-solvent is needed to dissolve the substrate.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature or heat gently to 50-60 °C. The reaction is often exothermic and may proceed without external heating.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[13][14] This reaction is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in bioactive molecules.[13]
Mechanistic Overview
The catalytic cycle is analogous to other cross-coupling reactions but involves a nitrogen-based nucleophile.
-
Oxidative Addition: Pd(0) inserts into the C6-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple to form the C-N bond, yielding the arylamine product and regenerating the Pd(0) catalyst.
Key Experimental Considerations
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the reductive elimination step, which is often rate-limiting.[15][16] Pre-formed catalysts or in-situ generation from a palladium source (Pd(OAc)₂ or Pd₂(dba)₃) and a ligand are both common.
-
Base: A strong, non-nucleophilic base is critical for deprotonating the amine. Sodium tert-butoxide (NaO t-Bu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used, especially with more acidic amines.
-
Substrate Scope: The reaction is broadly applicable to primary and secondary amines, including anilines, alkylamines, and various heterocycles.[13]
Protocol: Synthesis of 6-Amino-5-chloronicotinonitrile Derivatives
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaO t-Bu) (1.4 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Sealed reaction tube or Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaO t-Bu to a dry reaction tube.
-
Add the this compound.
-
Seal the tube, remove it from the glovebox (if used), and add the degassed solvent followed by the amine via syringe.
-
Evacuate and backfill the tube with inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8-24 hours.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Xantphos | NaOt-Bu | Toluene | 110 | ~90-97 |
| Aniline | BINAP | Cs₂CO₃ | Dioxane | 100 | ~85-95 |
| n-Butylamine | RuPhos | K₃PO₄ | t-BuOH | 100 | ~75-88 |
References
-
Huang, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Schramm, Y., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available at: [Link]
-
Manoso, A. S., & DeShong, P. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Tetrahedron. Available at: [Link]
-
Huang, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. ResearchGate. Available at: [Link]
-
Praveen, T., & Kumar, T. K. S. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Varázdi, A., et al. (2020). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – A European Journal. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
de Souza, M. C. B. V., & de Almeida, M. V. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]
-
NROChemistry. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Reactions. Available at: [Link]
-
Doucet, H., & Hierso, J.-C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]
-
Bull, J. A., et al. (2017). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications. Available at: [Link]
-
Awaga, K., et al. (2021). A direct synthetic method for (nitronyl nitroxide)-substituted π-electronic compounds via a palladium-catalyzed cross-coupling reaction with a zinc complex. Materials Chemistry Frontiers. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. Available at: [Link]
-
Hosokawa, S., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. RSC Advances. Available at: [Link]
-
Ano, Y., et al. (2017). Palladium-catalyzed synthesis of nitriles from N-phthaloyl hydrazones. Chemical Communications. Available at: [Link]
-
ResearchGate. (2008). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Available at: [Link]
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Introduction: The Strategic Importance of 5,6-Dichloronicotinonitrile
An In-Depth Guide to the Functionalization of the Nitrile Group in 5,6-Dichloronicotinonitrile for Advanced Drug Discovery
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its pyridine core, decorated with two chlorine atoms and a nitrile moiety, presents a trifecta of opportunities for synthetic diversification. The chlorine atoms serve as versatile handles for cross-coupling reactions, while the nitrile group offers a distinct and highly valuable reaction center. The cyano group is not merely a placeholder; it is a gateway to a multitude of functional groups essential for modulating the physicochemical and pharmacological properties of lead compounds.[1][2][3]
From a drug design perspective, the ability to transform the nitrile into amides, amines, tetrazoles, and ketones allows for the systematic exploration of a compound's structure-activity relationship (SAR).[3] For instance, converting a nitrile to a tetrazole can introduce a bioisostere for a carboxylic acid, potentially improving metabolic stability and cell permeability. Transforming it into a primary amine introduces a basic center for salt formation or further derivatization. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for several key transformations of the nitrile group in this compound, grounded in mechanistic understanding to empower rational experimental design.
Section 1: Selective Hydrolysis to 5,6-Dichloronicotinamide
The conversion of a nitrile to a primary amide is a fundamental transformation. While harsh acidic or basic conditions can achieve this, they often lead to the over-hydrolysis of the resulting amide to a carboxylic acid.[4][5] For a substrate like this compound, which may be sensitive, milder catalytic methods are often preferred.[6] Modern transition-metal catalysis, particularly with ruthenium or platinum complexes, offers a highly selective and efficient route under neutral conditions, preserving other sensitive functional groups.[7][8][9]
Causality Behind Experimental Choices
The choice of a catalyst like Ru(OH)x/Al2O3 is strategic. It operates heterogeneously in water, simplifying product isolation and catalyst recovery.[8] The reaction proceeds under relatively mild conditions, preventing the further hydrolysis that plagues traditional methods and ensuring high chemoselectivity for the amide.
Caption: Workflow for the heterogeneous catalytic hydrolysis of a nitrile.
Protocol 1: Ruthenium-Catalyzed Hydrolysis
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Ruthenium(III) hydroxide on Alumina (Ru(OH)x/Al2O3) | 1-2% Ru loading | Strem Chemicals |
| Deionized Water | High Purity | N/A |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent | VWR |
| Round-bottom flask, Reflux condenser | Standard Glassware | N/A |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.73 g, 10 mmol).
-
Catalyst and Solvent Addition: Add the Ru(OH)x/Al2O3 catalyst (e.g., 5 mol% Ru) and deionized water (20 mL).
-
Heating: Place the flask in a preheated oil bath at 120 °C and stir the suspension vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Catalyst Removal: Filter the hot suspension through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with hot ethyl acetate (3 x 20 mL).
-
Extraction & Drying: Combine the filtrates and transfer to a separatory funnel. Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 20 mL). Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5,6-Dichloronicotinamide.
Data Summary
| Parameter | Value |
| Substrate Amount | 10 mmol |
| Catalyst Loading | 5 mol% Ru |
| Solvent | Water |
| Temperature | 120 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 85-95% |
Section 2: Reduction to (5,6-Dichloropyridin-3-yl)methanamine
The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry, providing a key functional group for building molecular complexity. Lithium aluminum hydride (LiAlH4 or LAH) is a powerful and effective reagent for this transformation.[10][11] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon.[12][13]
Causality Behind Experimental Choices
LiAlH4 is a highly reactive, non-selective, and potent reducing agent.[14] Its use mandates strictly anhydrous (water-free) conditions, as it reacts violently with water. The mechanism involves two successive hydride additions.[13] The first forms an imine anion intermediate, and the second reduces this to a dianion, which is then protonated during the aqueous workup to yield the primary amine.[12] A careful, sequential quenching procedure (e.g., Fieser workup) is critical for safety and to produce a granular, easily filterable aluminum salt byproduct.
Caption: Simplified mechanism for the reduction of a nitrile with LiAlH4.
Protocol 2: LiAlH4 Reduction
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LiAlH4) | Powder or Granular | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma |
| Ethyl Acetate | ACS Reagent | Fisher Scientific |
| Deionized Water, 15% NaOH (aq) | N/A | N/A |
| Anhydrous Magnesium Sulfate | ACS Reagent | VWR |
| Inert Atmosphere (Nitrogen or Argon) | High Purity | N/A |
Step-by-Step Methodology
-
Safety First: LiAlH4 is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N2 or Ar).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add LiAlH4 (e.g., 0.57 g, 15 mmol, 1.5 eq) and suspend it in anhydrous THF (30 mL).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.73 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH4 suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.[14]
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add the following reagents dropwise in sequence:
-
0.6 mL of water
-
0.6 mL of 15% aqueous NaOH solution
-
1.8 mL of water This procedure should produce a white, granular precipitate of aluminum salts.
-
-
Workup: Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF and then ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford the pure amine.
Data Summary
| Parameter | Value |
| Substrate Amount | 10 mmol |
| Reagent | LiAlH4 (1.5 eq) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to RT |
| Reaction Time | 4-6 h |
| Typical Yield | 70-85% |
Section 3: [3+2] Cycloaddition to 5-(5,6-Dichloropyridin-3-yl)-1H-tetrazole
The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and direct method for synthesizing 5-substituted-1H-tetrazoles.[2][15] Tetrazoles are recognized as effective bioisosteres for carboxylic acids in drug design, often enhancing metabolic stability and lipophilicity. The reaction is typically promoted by a Lewis acid (e.g., ZnCl2, AlCl3) or a Brønsted acid (e.g., NH4Cl), which activates the nitrile towards nucleophilic attack by the azide ion.[16][17]
Causality Behind Experimental Choices
The combination of sodium azide (NaN3) and ammonium chloride (NH4Cl) in a polar aprotic solvent like DMF is a classic and reliable method.[17] Ammonium chloride acts as a proton source to activate the nitrile nitrogen, making the nitrile carbon more electrophilic.[17] The azide anion then attacks this activated carbon. The reaction requires elevated temperatures to overcome the activation energy for the cyclization. The acidic workup serves both to protonate the newly formed tetrazole ring and to precipitate the product, which often has limited solubility in acidic aqueous media.
Caption: Key stages of the Pinner reaction for ester synthesis.
Protocol 4: Pinner Reaction to Ethyl 5,6-Dichloronicotinate
Materials & Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich |
| Anhydrous Ethanol | >99.5% | Acros Organics |
| Hydrogen Chloride (HCl) gas | Anhydrous | Praxair |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | N/A | N/A |
Step-by-Step Methodology
-
Preparation of Reagent: Prepare a saturated solution of anhydrous HCl in anhydrous ethanol by bubbling dry HCl gas through ethanol cooled in an ice bath. This step must be performed in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.73 g, 10 mmol) in anhydrous ethanol (20 mL).
-
Pinner Salt Formation: Cool the solution to 0 °C. Slowly add the cold, saturated ethanolic HCl solution (10 mL) to the nitrile solution. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours. The Pinner salt may precipitate as a white solid.
-
Hydrolysis: After the reaction is complete (monitored by the disappearance of the nitrile), pour the mixture onto crushed ice (50 g).
-
Workup: Stir the mixture until all the ice has melted. The pH will be highly acidic.
-
Extraction: Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Neutralization and Drying: Combine the organic extracts and wash them sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, until effervescence ceases), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution under reduced pressure to obtain the crude ester, which can be purified by column chromatography or distillation.
Data Summary
| Parameter | Value |
| Substrate Amount | 10 mmol |
| Reagents | Anhydrous EtOH, Anhydrous HCl |
| Solvent | Anhydrous Ethanol |
| Temperature | 0 °C to RT |
| Reaction Time | ~12 h |
| Typical Yield | 60-75% |
References
-
Pinner reaction. Wikipedia. [Link]
-
Pinner Reaction. Name Reaction. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
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Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. Royal Society of Chemistry. [Link]
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Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. ACS Publications. [Link]
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Nitriles to Esters. Chemistry Steps. [Link]
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Catalytic Hydration of Nitriles to Amides. Ingenta Connect. [Link]
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Selective NaOH-catalysed hydration of aromatic nitriles to amides. Royal Society of Chemistry. [Link]
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A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors. Royal Society of Chemistry. [Link]
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Mechanism (LAH reduction nitrile to amine). ChemicalDesk.Com. [Link]
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Nitrile to Ester - Common Conditions. RXNO. [Link]
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Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
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Synthesis of imidazoles. Organic Chemistry Portal. [Link]
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One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry. [Link]
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A mild hydration of nitriles catalysed by copper(ii) acetate. Royal Society of Chemistry. [Link]
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Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. ResearchGate. [Link]
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Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Converting Nitriles to Amides. Chemistry Steps. [Link]
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Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Royal Society of Chemistry. [Link]
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Tetrazolium Compounds: Synthesis and Applications in Medicine. National Institutes of Health. [Link]
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An overview of synthetic modification of nitrile group in polymers and applications. Wiley Online Library. [Link]
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. National Institutes of Health. [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. Synthetic Pages. [Link]
- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
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tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Conversion of nitrile to other functional groups. ResearchGate. [Link]
-
Grignard Reagent Reaction Mechanism. YouTube. [Link]
-
The Renaissance of Organo Nitriles in Organic Synthesis. National Institutes of Health. [Link]
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Grignard Reaction. YouTube. [Link]
-
Cycloaddition Reactions. OpenStax. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. MDPI. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
- Cycloaddition Reactions in Organic Synthesis. Google Books.
-
The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
Editorial for the Special Issue on Cycloaddition Reactions at the Beginning of the Third Millennium. CNR-IRIS. [Link]
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- 17. youtube.com [youtube.com]
Application Note: Regioselective Functionalization of 5,6-Dichloronicotinonitrile for Advanced Drug Discovery
Introduction: 5,6-Dichloronicotinonitrile is a pivotal building block in medicinal chemistry and drug development. Its di-halogenated pyridine scaffold, activated by an electron-withdrawing nitrile group, presents two distinct reactive sites for functionalization. The ability to selectively modify one chlorine atom over the other is paramount for the rational design and synthesis of complex molecular architectures, including kinase inhibitors, receptor modulators, and other biologically active agents.[1][2] This application note provides a comprehensive guide to understanding and controlling the regioselectivity in the reactions of this compound, offering field-proven insights and detailed protocols for researchers in organic synthesis and pharmaceutical development.
Section 1: The Electronic Landscape of this compound
The regioselectivity observed in the reactions of this compound is a direct consequence of its inherent electronic properties. The pyridine nitrogen atom and the cyano group at the C3 position are strongly electron-withdrawing, creating a highly electron-deficient (electrophilic) aromatic system. This electronic pull significantly activates both the C5 and C6 positions towards nucleophilic attack and oxidative addition in cross-coupling reactions.
However, the reactivity of these two positions is not equal. The C6 position is ortho to the pyridine nitrogen, while the C5 position is meta. This distinction is crucial for determining the outcome of chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step often involves the formation of a negatively charged intermediate known as a Meisenheimer complex. Nucleophilic attack at the C6 position allows the resulting negative charge to be delocalized directly onto the electronegative pyridine nitrogen atom through resonance. This provides a significant stabilization of the transition state. In contrast, attack at the C5 position does not permit such resonance stabilization involving the ring nitrogen, leading to a higher energy, less stable transition state. Consequently, SNAr reactions overwhelmingly favor substitution at the C6 position.
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the first step is the oxidative addition of a Palladium(0) catalyst to the carbon-chlorine bond. The C6 position is more electronically activated for oxidative addition due to its proximity to the electron-withdrawing pyridine nitrogen.
Sources
The Strategic Utility of 5,6-Dichloronicotinonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emerging Role of 5,6-Dichloronicotinonitrile as a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Among the myriad of heterocyclic building blocks, substituted pyridines are of paramount importance, forming the core of numerous approved therapeutics. This compound, a di-halogenated cyanopyridine, has emerged as a particularly versatile and strategic starting material. Its unique electronic properties and a defined pattern of reactive sites allow for sequential and regioselective functionalization, making it an invaluable scaffold for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity profile that is further enhanced by the presence of the electron-withdrawing nitrile group and the two chloro substituents. The distinct electronic environments of the C5 and C6 positions, due to their proximity to the nitrile and the ring nitrogen, respectively, offer the potential for controlled, stepwise reactions. This allows for the precise and predictable introduction of various pharmacophoric elements, a critical aspect of modern drug design and optimization.
This technical guide provides an in-depth exploration of this compound as a building block. We will elucidate its chemical reactivity, provide detailed, field-proven protocols for its key transformations, and demonstrate its application in the synthesis of medicinally relevant scaffolds, such as the pyrido[2,3-d]pyrimidine core found in numerous kinase inhibitors.
Chemical Properties and Reactivity Profile
This compound is a crystalline solid at room temperature. Its reactivity is dominated by the two chlorine atoms, which serve as excellent leaving groups in nucleophilic aromatic substitution reactions, and the nitrile group, which can participate in various chemical transformations.
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₂ |
| Molecular Weight | 173.00 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 55946-32-2 |
The two chlorine atoms on the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of both the pyridine nitrogen and the cyano group. The key to the synthetic utility of this compound lies in the potential for regioselective substitution of one chlorine atom over the other. The chlorine at the C6 position is generally more activated towards nucleophilic attack than the chlorine at the C5 position. This is due to the combined electron-withdrawing inductive effects of the adjacent ring nitrogen and the nitrile group, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction more effectively at the C6 position.
Core Application: Synthesis of Pyrido[2,3-d]pyrimidines – A Scaffold for Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors by mimicking the adenine core of ATP and binding to the hinge region of the kinase active site. The synthesis typically proceeds in a two-step sequence:
-
Regioselective Mono-amination: Selective substitution of the C6-chloro group with an amino group to form 6-amino-5-chloronicotinonitrile.
-
Cyclocondensation: Reaction of the resulting ortho-amino-nitrile with a suitable one-carbon synthon, such as guanidine, to construct the pyrimidine ring.
Application of Dichloronicotinonitrile Isomers in Materials Science: A Guide to Advanced Emitters for High-Efficiency OLEDs
Introduction: The Role of Dichloronicotinonitrile in Next-Generation Displays
In the ever-evolving landscape of materials science, the quest for high-performance organic electronics has identified a class of unassuming yet pivotal building blocks: dichloronicotinonitrile isomers. While seemingly simple, these molecules serve as powerful electron-accepting cores in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Specifically, their application in the creation of Thermally Activated Delayed Fluorescence (TADF) emitters is unlocking new frontiers in display technology, promising higher efficiency and reduced manufacturing costs.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of dichloronicotinonitrile isomers in materials science. We will delve into the rationale behind their use, provide detailed protocols for the synthesis of TADF emitters and the fabrication of OLED devices, and present key performance data. Our focus will be on elucidating the structure-property relationships that make these materials ideal candidates for next-generation optoelectronic applications.
Scientific Foundation: Why Dichloronicotinonitrile Isomers are Ideal Acceptor Moieties
The remarkable performance of TADF emitters stems from their ability to harvest both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation in an OLED. Conventional fluorescent materials can only utilize the 25% of singlet excitons, limiting their internal quantum efficiency (IQE). TADF materials, however, can achieve a theoretical IQE of 100% by enabling a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons through thermal energy.
For efficient RISC to occur, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is crucial. This is where the molecular design of the emitter becomes paramount. The "donor-acceptor" (D-A) architecture is a cornerstone of TADF material design. By connecting an electron-donating moiety to an electron-accepting moiety, it is possible to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This separation minimizes the exchange energy, leading to a small ΔEST.
Dichloronicotinonitrile isomers have emerged as excellent acceptor units for several key reasons:
-
Electron-Deficient Core: The pyridine ring, further functionalized with a cyano group and two chlorine atoms, creates a strongly electron-deficient core, which is essential for a potent acceptor.
-
Tunable Reactivity: The chlorine atoms provide reactive sites for coupling with various donor molecules, most commonly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This allows for a high degree of molecular tunability.
-
Isomeric Influence on Geometry: The substitution pattern of the chlorine atoms and the cyano group on the pyridine ring significantly influences the dihedral angle between the donor and acceptor units. This geometric constraint is critical for controlling the HOMO-LUMO overlap and, consequently, the ΔEST.
This guide will focus on two prominent examples derived from dichloronicotinonitrile isomers:
-
ICzCN: A symmetric emitter based on an isonicotinonitrile core (3,5-disubstitution).
-
ICzCYP: An asymmetric emitter based on a 2,6-dichloronicotinonitrile core.
These two molecules exemplify how subtle changes in the acceptor's isomeric structure can lead to distinct photophysical properties and device performances.
Experimental Protocols
Part 1: Synthesis of Nicotinonitrile-Based TADF Emitters
The synthesis of TADF emitters based on dichloronicotinonitrile typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to connect the donor and acceptor moieties. Below is a representative protocol for the synthesis of a D-A-D type TADF emitter.
Protocol 1: Synthesis of a D-A-D TADF Emitter via Buchwald-Hartwig Amination
Objective: To synthesize a TADF emitter by coupling a dichloronicotinonitrile isomer with a donor molecule (e.g., an indolocarbazole derivative).
Materials:
-
Dichloronicotinonitrile isomer (e.g., 2,6-dichloronicotinonitrile or 3,5-dichloroisonicotinonitrile)
-
Donor molecule (e.g., a derivative of indolocarbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃HBF₄) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the dichloronicotinonitrile isomer (1.0 eq), the donor molecule (2.2 eq), Pd₂(dba)₃ (0.05 eq), P(t-Bu)₃HBF₄ (0.1 eq), and NaOt-Bu (3.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically stirred at room temperature for 10-15 minutes to ensure proper mixing.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate or hexane/dichloromethane) to isolate the desired TADF emitter.
-
Characterization: Confirm the structure and purity of the synthesized emitter using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Fabrication of OLED Devices
The performance of a TADF emitter is ultimately evaluated in a functioning OLED device. The following protocol outlines the fabrication of a multi-layer OLED using a combination of solution processing and thermal evaporation.
Protocol 2: Fabrication of a Multi-Layer OLED Device
Objective: To fabricate a functional OLED device to evaluate the performance of the synthesized TADF emitter.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized TADF emitter
-
Host material (e.g., 1,3-Bis(N-carbazolyl)benzene (mCP))
-
Electron Transport Layer (ETL) material (e.g., 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi))
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Solvents for spin coating (e.g., chlorobenzene, toluene)
-
Ultrasonic bath, spin coater, thermal evaporator, glovebox
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex™), deionized water, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the TADF emitter and the host material (e.g., 12 wt% emitter in mCP) in a suitable solvent like chlorobenzene.
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 30-50 nm).
-
Anneal the substrate at a moderate temperature (e.g., 70-90 °C) for 10-15 minutes to remove residual solvent.
-
-
Thermal Evaporation of Subsequent Layers:
-
Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Electron Transport Layer (ETL): TPBi (e.g., 40 nm) at a deposition rate of 1-2 Å/s.
-
Electron Injection Layer (EIL): LiF (e.g., 0.8-1.0 nm) at a deposition rate of 0.1-0.2 Å/s.
-
Cathode: Al (e.g., 100 nm) at a deposition rate of 2-5 Å/s.
-
-
-
Encapsulation:
-
Encapsulate the completed device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
Data and Performance Analysis
The choice of the dichloronicotinonitrile isomer has a profound impact on the photophysical and electroluminescent properties of the resulting TADF emitter. The following tables summarize the key performance metrics for the symmetric emitter ICzCN and the asymmetric emitter ICzCYP.
Table 1: Photophysical Properties of ICzCN and ICzCYP
| Property | ICzCN (Symmetric) | ICzCYP (Asymmetric) |
| Absorption (λabs, nm) | 371 | 370 |
| Photoluminescence (λPL, nm) | 489 (in Toluene) | 475 (in Toluene) |
| ΔEST (eV) | 0.06 | 0.05 |
| Photoluminescence Quantum Yield (ΦPL) | 76% (in doped film) | 58% (in doped film) |
The small ΔEST values for both emitters confirm their potential for efficient RISC. The symmetric design of ICzCN leads to a higher photoluminescence quantum yield compared to the asymmetric ICzCYP.
Table 2: Electroluminescence Performance of OLEDs with ICzCN and ICzCYP Emitters
| Parameter | ICzCN-based OLED | ICzCYP-based OLED |
| Emission Color | Green | Sky-Blue |
| Maximum Luminance (Lmax, cd/m²) | 13,742 | 7,627 |
| Turn-on Voltage (Von) | < 3.4 V | < 3.4 V |
| Maximum External Quantum Efficiency (EQEmax) | 14.8% | 14.9% |
Device Structure: ITO / HATCN (10 nm) / α-NPD (30 nm) / mCP (5 nm) / 12 wt% Emitter:PPF (30 nm) / PPF (5 nm) / TPBi (40 nm) / LiF (0.8 nm) / Al (80 nm)
Despite the lower photoluminescence quantum yield of ICzCYP, the resulting OLED exhibits a comparable maximum external quantum efficiency to the ICzCN-based device, highlighting the complex interplay between material properties and device engineering. The low turn-on voltages for both devices indicate efficient charge injection and transport.
Conclusion and Future Outlook
Dichloronicotinonitrile isomers have proven to be versatile and highly effective building blocks for the synthesis of advanced TADF emitters. The ability to tune the electronic and steric properties of the final material by selecting the appropriate isomer and donor molecule provides a powerful tool for materials scientists. The detailed protocols and performance data presented in this guide serve as a starting point for researchers looking to explore this promising class of materials.
Future research in this area will likely focus on the development of new donor and acceptor moieties to further enhance the efficiency and stability of TADF emitters. The exploration of novel synthetic methodologies that are more cost-effective and environmentally friendly will also be crucial for the commercial viability of these materials. Ultimately, the continued investigation of dichloronicotinonitrile-based emitters will play a significant role in the advancement of OLED technology and the realization of next-generation displays and solid-state lighting.
References
-
Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Derivatives. Molecules. [Link]
-
Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments. [Link]
-
Determining the Energy Gap between the S1 and T1 States of Thermally Activated Delayed Fluorescence Molecular Systems Using Transient Fluorescence Spectroscopy. The Journal of Physical Chemistry Letters. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 5,6-Dichloronicotinonitrile
Introduction: The Versatility of 5,6-Dichloronicotinonitrile in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in the fields of drug discovery and materials science. The presence of two reactive chlorine atoms on the pyridine ring, coupled with the electron-withdrawing nitrile group, activates the molecule for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the construction of fused heterocyclic systems such as pyrido[2,3-b]pyrazines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines, which are core scaffolds in numerous biologically active molecules.[1][2][3][4]
These heterocyclic frameworks are prevalent in pharmaceuticals due to their ability to interact with various biological targets. For instance, pyridopyrazines have been investigated for their potential in electrochemical DNA sensing and nonlinear optical applications.[3][4] Thieno[2,3-b]pyridines are recognized as potent inhibitors of various enzymes and have shown promise as anticancer and anti-inflammatory agents.[2] Similarly, furo[2,3-b]pyridines are emerging as important pharmacophores in kinase inhibitors, demonstrating their therapeutic potential.[1][5]
This application note provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the exploration of new chemical entities.
Core Synthetic Strategies: A Mechanistic Overview
The primary synthetic route for constructing fused heterocycles from this compound involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The first step is the regioselective displacement of one of the chlorine atoms by a suitable binucleophile. The choice of nucleophile dictates the nature of the resulting heterocyclic ring.
-
Intramolecular Cyclization: Following the initial substitution, the second nucleophilic center of the incorporated reagent attacks the remaining chlorinated position or the nitrile group, leading to the formation of the fused ring system.
The regioselectivity of the initial SNAr reaction is governed by the electronic properties of the pyridine ring and the nature of the attacking nucleophile. The electron-withdrawing nitrile group significantly influences the reactivity of the adjacent chlorine atoms.
Protocol 1: Synthesis of Novel Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocycles with diverse pharmacological activities.[6] The synthesis of these compounds from this compound can be efficiently achieved through a condensation reaction with 1,2-diamines.
Experimental Protocol:
Reaction Scheme:
Sources
- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloronicotinonitrile
Welcome to the technical support center for the synthesis of 5,6-Dichloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic protocols, ensure high purity, and confidently address analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound typically involves the chlorination of a suitable pyridine precursor. One of the prevalent methods is the conversion of a hydroxylated nicotinonitrile derivative, such as 6-hydroxynicotinonitrile, using a chlorinating agent like phosphorus oxychloride (POCl₃)[1][2]. The reaction proceeds by replacing the hydroxyl group with a chlorine atom. Another approach involves the cyanation of a di- or trichloropyridine precursor.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
Based on common synthetic pathways, the primary impurities can be categorized as follows:
-
Process-Related Impurities:
-
Incompletely Chlorinated Intermediates: Residual starting material, such as 5-chloro-6-hydroxynicotinonitrile, may persist if the chlorination reaction does not go to completion[3].
-
Over-chlorinated Byproducts: The formation of trichloronicotinonitrile isomers is a significant possibility, arising from the chlorination of an additional position on the pyridine ring under harsh reaction conditions[4].
-
Isomeric Impurities: Depending on the starting materials and reaction conditions, other dichloronicotinonitrile isomers may be formed as byproducts.
-
-
Degradation Products:
-
Hydrolysis of the nitrile group to a carboxamide or carboxylic acid can occur in the presence of moisture and acidic or basic conditions.
-
-
Residual Solvents and Reagents:
-
Trace amounts of the solvents used in the reaction and purification steps, as well as residual chlorinating agents or their byproducts, may be present in the final product.
-
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Issue 1: My final product shows a significant amount of a hydroxyl-containing impurity.
Question: I'm performing a chlorination of 5-chloro-6-hydroxynicotinonitrile with POCl₃, but my post-reaction analysis (TLC/LC-MS) indicates the presence of the starting material. What could be the cause, and how can I resolve this?
Answer:
The presence of residual 5-chloro-6-hydroxynicotinonitrile points to an incomplete chlorination reaction. Several factors could contribute to this issue:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An inadequate amount of POCl₃ will result in an incomplete conversion of the starting material. It is advisable to use a molar excess of the chlorinating agent.
-
Reaction Temperature and Time: The reaction kinetics of the chlorination may require higher temperatures or longer reaction times to proceed to completion. Consider gradually increasing the reaction temperature while carefully monitoring for the formation of over-chlorinated byproducts. Extending the reaction time is another viable strategy.
-
Quenching and Work-up: Premature quenching of the reaction or a work-up procedure that reintroduces water before the chlorination is complete can lead to the persistence of the starting material. Ensure the reaction has gone to completion before quenching, and perform the work-up under anhydrous conditions until the excess chlorinating agent is removed[1].
Experimental Protocol: Optimizing the Chlorination Reaction
-
Reagent Stoichiometry: Begin with a 1.5 to 2.0 molar equivalent of POCl₃ relative to the 5-chloro-6-hydroxynicotinonitrile.
-
Temperature Profile: Start the reaction at a moderate temperature (e.g., 80 °C) and monitor the progress by TLC or in-process HPLC. If the reaction is sluggish, incrementally increase the temperature by 10 °C intervals, holding at each new temperature for a set period to assess the impact on the conversion rate and impurity profile.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them to track the disappearance of the starting material and the formation of the product and any byproducts.
-
Work-up Procedure: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Issue 2: My mass spectrometry data suggests the presence of a trichlorinated impurity.
Question: My LC-MS analysis of the purified this compound shows a peak with a mass corresponding to a trichloronicotinonitrile. How can I confirm its identity and prevent its formation?
Answer:
The presence of a trichloronicotinonitrile isomer is a classic example of over-chlorination. This side reaction is often favored by aggressive reaction conditions.
Confirmation of Identity:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity to confirm its elemental composition.
-
NMR Spectroscopy: Isolate the impurity using preparative HPLC and characterize it by ¹H and ¹³C NMR. The chemical shifts and coupling constants of the aromatic protons will be distinct for different isomers, allowing for unambiguous structure elucidation[5][6][7][8].
Prevention Strategies:
-
Milder Reaction Conditions: Reduce the reaction temperature and/or time to minimize over-chlorination.
-
Controlled Addition of Reagent: Add the chlorinating agent dropwise to the reaction mixture at a controlled temperature to avoid localized overheating.
-
Alternative Chlorinating Agents: In some cases, using a milder chlorinating agent than POCl₃, or a combination of reagents, may provide better selectivity[9].
Data Presentation: Impurity Profile Analysis
| Impurity Type | Potential Structure | Analytical Detection | Typical m/z ([M+H]⁺) |
| Incomplete Chlorination | 5-Chloro-6-hydroxynicotinonitrile | HPLC-UV, LC-MS | 155.0 |
| Over-chlorination | Trichloronicotinonitrile Isomer | GC-MS, LC-MS | 206.9 |
| Starting Material | 6-Hydroxynicotinonitrile | HPLC-UV, LC-MS | 121.1 |
Issue 3: How can I effectively purify my crude this compound?
Question: My crude product is a mixture of the desired product and several impurities. What is the most effective purification strategy?
Answer:
The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary for achieving high purity.
-
Crystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent system can be a highly effective method for removing both more and less polar impurities.
-
Column Chromatography: For complex mixtures or to separate isomers with similar polarities, flash column chromatography on silica gel is a standard and effective technique[10]. The choice of eluent is critical for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically employed.
-
Preparative HPLC: For achieving very high purity (>99.5%), preparative high-performance liquid chromatography is the method of choice. This technique offers high resolution but is generally used for smaller quantities of material.
Experimental Protocol: Purification by Flash Column Chromatography
-
Slurry Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Elution: Apply the adsorbed crude product to the top of the column. Elute the column with a gradient of ethyl acetate in hexane, starting with a low percentage of ethyl acetate and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - Google Patents.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
P. Chandrashekhar Reddy, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 2, 527-546 - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - MDPI. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available at: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. Available at: [Link]
-
Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis - ResearchGate. Available at: [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. Available at: [Link]
-
CAS No : 94805-52-4 | Product Name : 6-Hydroxynicotinonitrile - Pharmaffiliates. Available at: [Link]
-
distinguishing isomers by 1H NMR spectroscopy - YouTube. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno - RSC Publishing. Available at: [Link]
-
The 1H NMR spectra of three isomers with molecular formula C4H9Br... - Pearson. Available at: [Link]
-
Proton NMR Analysis to identify Isomers - YouTube. Available at: [Link]
-
General synthetic route of nicotinonitrile compounds 6a–c and 7.... - ResearchGate. Available at: [Link]
-
How should I proceed in Chlorination using POCl3? - ResearchGate. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available at: [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. Available at: [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC - NIH. Available at: [Link]
-
(PDF) POCl 3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2- b ]pyrroles - ResearchGate. Available at: [Link]
-
Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Available at: [Link]
-
Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE - LookChem. Available at: [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents.
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents.
- WO2009063486A2 - Process for preparation of dextrorotatory isomer of 6-(5-chloro-pyrid-2-yi)-5-[(4-methyl -1-piperazinyl) carbonyloxy]-7-oxo-6,7-dihydro-5h-pyrrolo [3,4-b] pyrazine (eszopiclone) - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. youtube.com [youtube.com]
- 7. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 8. youtube.com [youtube.com]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 5,6-Dichloronicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5,6-Dichloronicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important heterocyclic building block. Our goal is to provide in-depth, field-proven insights into common side reactions and offer robust troubleshooting strategies to improve yield, purity, and reproducibility.
The synthesis of this compound, most commonly achieved via a Sandmeyer reaction of a 5-amino-6-chloronicotinonitrile precursor, is a powerful transformation. However, it is sensitive to reaction conditions, and the diazonium salt intermediate is prone to several competing reaction pathways.[1][2] This guide addresses the most frequent issues encountered during this process in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction mixture turns dark brown/black and produces a significant amount of insoluble tar. What is happening and how can I prevent it?
A1: Root Cause Analysis & Prevention
The formation of dark, tarry, or polymeric byproducts is a classic sign of uncontrolled decomposition of the aryl diazonium salt intermediate. Aryl diazonium salts, while more stable than their aliphatic counterparts, are still thermally sensitive.[3][4] The Sandmeyer reaction itself proceeds via a radical mechanism, which, if not properly controlled, can lead to undesired polymerization and the formation of biaryl byproducts.[1]
Causality:
-
Thermal Decomposition: The primary cause is allowing the reaction temperature to rise above the optimal range (0–5 °C) during diazotization or the subsequent Sandmeyer step.[5] At higher temperatures, the diazonium salt decomposes rapidly, losing N₂ gas to form a highly reactive aryl cation or radical, which can then react indiscriminately with other species in the mixture.[6]
-
Catalyst Issues: An insufficient amount or poor quality of the copper(I) catalyst can slow down the desired Sandmeyer reaction, giving the diazonium salt more time to decompose via alternative pathways.
Preventative Measures & Solutions:
-
Strict Temperature Control: Maintain the temperature of the reaction mixture between 0 °C and 5 °C throughout the entire diazotization process (the addition of sodium nitrite) and the subsequent addition to the copper(I) chloride solution. Use an ice-salt bath for robust cooling.[7]
-
Use Freshly Prepared Catalyst: Ensure your copper(I) chloride (CuCl) is active. Commercially available CuCl can oxidize over time. It is best practice to use freshly purchased material or to prepare it fresh if its quality is in doubt.
-
Controlled Addition: Add the sodium nitrite solution slowly and subsurface to the acidic amine solution to ensure localized heat generation is minimized and the nitrous acid is consumed as it is formed. Similarly, the cold diazonium salt solution should be added portion-wise to the copper catalyst slurry.
Q2: My final product is contaminated with a significant amount of 6-chloro-5-hydroxynicotinonitrile. How can I prevent this phenolic byproduct?
A2: Understanding and Preventing Hydrolysis
The presence of 6-chloro-5-hydroxynicotinonitrile is a direct result of the hydrolysis of the diazonium salt intermediate. In this side reaction, water acts as a nucleophile, attacking the diazonium salt to replace the -N₂⁺ group with a hydroxyl (-OH) group, releasing nitrogen gas.[8] This reaction is highly competitive with the desired Sandmeyer reaction.
Causality:
-
Excess Water & High Temperature: This side reaction is accelerated by higher temperatures and dilute acidic conditions.[8] If the temperature of the diazonium salt solution rises, or if it is allowed to stand for too long before being used, the rate of hydrolysis increases significantly.
-
Insufficient Chloride Concentration: The Sandmeyer reaction requires a sufficient concentration of both the copper(I) catalyst and the chloride nucleophile. If the concentration of HCl is too low, the rate of the desired chlorination reaction decreases, allowing the competing hydrolysis reaction to become more prominent.
Preventative Measures & Solutions:
-
Low Temperature is Critical: As with preventing tar formation, maintaining a temperature of 0–5 °C is the most effective way to suppress the rate of hydrolysis.[5] The diazonium salt should be generated and used immediately without delay.
-
Sufficient Acid Concentration: Use a sufficient concentration of hydrochloric acid for both the diazotization step and as the medium for the copper(I) chloride catalyst. This ensures a high concentration of the chloride nucleophile is present to compete effectively with water.
-
Efficient Mixing: Ensure vigorous stirring during the addition of the diazonium salt to the CuCl solution to promote a rapid reaction and minimize the residence time of the diazonium salt in the aqueous environment.
Q3: I'm observing a colored impurity, possibly an azo dye, in my product. What is the cause?
A3: The Azo Coupling Side Reaction
The formation of colored impurities, typically yellow, orange, or red, is characteristic of azo coupling. In this reaction, the electrophilic diazonium salt reacts with an electron-rich aromatic compound. The most likely coupling partner in your reaction mixture is the unreacted starting material, 5-amino-6-chloronicotinonitrile.[4]
Causality:
-
Incomplete Diazotization: If the diazotization is not driven to completion (e.g., due to insufficient sodium nitrite or acid), leftover starting amine is available to react with the diazonium salt that has been formed.
-
Incorrect pH: Azo coupling with aromatic amines is typically favored under weakly acidic to neutral conditions. While the diazotization is performed in strong acid, localized pH changes during mixing or workup could potentially facilitate this side reaction.
Preventative Measures & Solutions:
-
Ensure Complete Diazotization: Use a slight excess (e.g., 1.05–1.1 equivalents) of sodium nitrite to ensure all the primary amine is converted to the diazonium salt. A starch-iodide paper test can be used to confirm the presence of excess nitrous acid at the end of the addition, indicating that the amine has been fully consumed.
-
Maintain Strong Acidity: Keep the reaction medium strongly acidic (pH < 2) throughout the diazotization. This protonates the amino group of any remaining starting material, deactivating it towards electrophilic attack by the diazonium salt.[9]
-
Order of Addition: Adding the amine solution to the nitrous acid (a less common "inverse addition") is sometimes used to keep the amine concentration low, but the standard procedure of adding nitrite to the acidic amine solution is generally effective if done slowly and at low temperature.
Q4: How can I effectively purify the crude this compound?
A4: Purification Strategy
Effective purification requires removing the specific side products discussed above. A multi-step approach involving extraction and chromatography is typically most effective.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the mixture by pouring it into water. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.[7]
-
Alkaline Wash: Wash the combined organic extracts with a dilute aqueous sodium hydroxide (e.g., 5-10% NaOH) or sodium bicarbonate solution.[7] This step is crucial for removing the acidic phenolic byproduct (6-chloro-5-hydroxynicotinonitrile) by converting it into its water-soluble sodium salt, which partitions into the aqueous layer.
-
Brine Wash & Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Column Chromatography: After removing the solvent under reduced pressure, the crude material can be purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexanes and ethyl acetate, is typically effective for separating the desired product from non-polar byproducts like azo compounds and tars.[7]
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic route to this compound versus the two major competing side reaction pathways.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Chlorination of 5,6-Dichloronicotinonitrile
Welcome to the technical support guide for the chlorination of 5,6-dichloronicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,5,6-trichloronicotinonitrile and related compounds. Our goal is to provide field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction, minimize by-product formation, and maximize the yield and purity of your target molecule.
The chlorination of an already substituted pyridine ring is a nuanced process where reaction conditions can significantly influence the product distribution. This guide moves beyond simple protocols to explain the causality behind common experimental challenges, empowering you to make informed decisions in your work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the chlorination of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.
Issue 1: Low or Incomplete Conversion of Starting Material
Q: My post-reaction analysis (GC-MS/HPLC) shows a significant amount of unreacted this compound. What factors could be responsible for the incomplete conversion?
A: Low conversion is a common issue that typically points to insufficient reactivity or suboptimal reaction kinetics. The primary causes can be broken down as follows:
-
Inadequate Stoichiometry of Chlorinating Agent: The molar ratio of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to the substrate is critical. An insufficient amount will naturally lead to an incomplete reaction. It is often necessary to use a slight to moderate excess of the chlorinating agent to drive the reaction to completion.
-
Low Reaction Temperature: Aromatic chlorination reactions have a significant activation energy barrier. If the temperature is too low, the reaction rate will be slow, resulting in poor conversion within a practical timeframe. Gradually increasing the temperature while monitoring the reaction progress is a key optimization step.
-
Catalyst Deactivation or Insufficiency: When using catalysts, such as iron filings, FeCl₃, or zeolites, their activity is paramount.[1] Catalysts can be poisoned by impurities (especially water) or may deactivate over the course of the reaction.[1] Ensure the catalyst is fresh and the reaction is conducted under anhydrous conditions. The concentration of the catalyst may also need to be optimized.
-
Poor Mass Transfer: In heterogeneous reactions (e.g., gas-liquid systems with chlorine gas), efficient mixing is crucial to ensure the reactants are in contact. If agitation is poor, the reaction becomes diffusion-limited, leading to low conversion.
dot
Caption: Troubleshooting workflow for low starting material conversion.
Issue 2: Formation of Hydrolyzed By-products
Q: My mass spectrometry analysis indicates the presence of impurities with molecular weights corresponding to 5,6-dichloro- and 2,5,6-trichloronicotinamide or the respective nicotinic acids. How are these forming and how can I prevent them?
A: The presence of these oxygen-containing impurities is a clear indication of nitrile group hydrolysis. The cyano group (C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH), particularly in the presence of water and acid or base catalysts.[2][3]
Causality: Hydrogen chloride (HCl) is a common by-product of many chlorination reactions. If trace amounts of water are present in your solvents or reagents, the in-situ generated HCl creates a highly acidic aqueous microenvironment, which readily catalyzes the hydrolysis of the nitrile group on both the starting material and the product.
Prevention Protocol: Ensuring Anhydrous Conditions
-
Solvent Drying: Use a high-purity, anhydrous grade solvent. If unavailable, dry the solvent using appropriate methods (e.g., distillation from a drying agent like calcium hydride for non-protic solvents, or using activated molecular sieves).
-
Reagent Drying: Ensure your starting material and any solid reagents are thoroughly dry. This can be achieved by drying under high vacuum at a moderate temperature.
-
Apparatus Preparation: Flame-dry all glassware under vacuum or in an oven (e.g., at 120°C) immediately before use and assemble it hot under a stream of inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Maintain a positive pressure of a dry, inert gas throughout the entire reaction setup and duration to prevent atmospheric moisture from entering the system.
dot
Sources
Technical Support Center: 5,6-Dichloronicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 5,6-Dichloronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your experimental workflow and improve your product yield. Our approach is grounded in established chemical principles and practical, field-proven insights.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.
Issue 1: Low Yield of 5,6-Dichloronicotinic Acid from 2,3-dichloro-5-(trichloromethyl)pyridine Hydrolysis
-
Question: My hydrolysis of 2,3-dichloro-5-(trichloromethyl)pyridine to 5,6-dichloronicotinic acid is resulting in a significantly lower yield than expected. What are the likely causes and how can I improve it?
-
Answer: This is a common bottleneck. The hydrolysis of the trichloromethyl group is sensitive to reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Probable Cause 1: Incomplete Hydrolysis. The conversion of the -CCl₃ group to a carboxylic acid requires stringent conditions. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Ensure your reaction temperature is maintained, typically with reflux, for a sufficient duration. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion before workup.
-
-
Probable Cause 2: Side Reactions. Harsh acidic or basic conditions can promote side reactions on the pyridine ring, such as dechlorination or ring opening, especially at elevated temperatures.
-
Solution: A stepwise and controlled addition of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) is recommended. Utilizing a milder hydrolyzing agent or a two-phase system might also reduce unwanted side reactions. A known method involves the hydrolysis of the corresponding ethyl ester with sodium hydroxide in a mixed solvent system of THF, methanol, and water at room temperature, which can achieve high yields.[1][2]
-
-
Probable Cause 3: Product Loss During Workup. 5,6-Dichloronicotinic acid has some solubility in water, especially if the pH is not optimal during extraction.
-
Solution: Carefully adjust the pH of the aqueous solution to approximately 2 with an acid like HCl to ensure complete precipitation of the carboxylic acid before extraction.[1][2] Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate, and perform multiple extractions to maximize recovery.[2]
-
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Hydrolysis Agent | Concentrated H₂SO₄ | 2N NaOH in THF/MeOH/H₂O | Higher selectivity, fewer side products |
| Temperature | High reflux | Room Temperature | Reduced degradation of product |
| Workup pH | Not controlled | Adjusted to ~2 | Maximized precipitation and extraction |
Issue 2: Poor Conversion of 5,6-Dichloronicotinic Acid to this compound
-
Question: I am struggling to convert 5,6-Dichloronicotinic acid into the desired nitrile. My current method involving a dehydrating agent is inefficient. What should I consider?
-
Answer: The direct conversion of a carboxylic acid to a nitrile can be challenging. Several methods exist, each with its own nuances.
-
Probable Cause 1: Ineffective Dehydrating Agent. The choice and amount of the dehydrating agent are critical. Common reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) followed by ammonia can be effective but require careful handling and optimization.[3]
-
Solution: One established route is to first convert the carboxylic acid to the corresponding amide (5,6-Dichloronicotinamide) and then dehydrate the amide. For the dehydration step, phosphorus oxychloride (POCl₃) is a commonly used and effective reagent.[4]
-
-
Probable Cause 2: Sub-optimal Reaction Conditions for Amide Dehydration. Temperature and reaction time are key parameters for the dehydration of the amide.
-
Solution: When using POCl₃, the reaction is typically performed under reflux.[4] The reaction should be monitored for the disappearance of the starting amide.
-
-
Alternative Pathway: Sandmeyer Reaction. A highly effective and widely used alternative is to start from an amino-substituted precursor, such as 3-amino-5,6-dichloropyridine. The amino group can be converted to a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst. The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring.[5][6][7]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common industrial synthesis route for nicotinic acid derivatives like this compound?
-
A1: Industrially, many nicotinic acid derivatives are synthesized starting from 3-picoline (3-methylpyridine).[8] The process typically involves ammoxidation to form nicotinonitrile, which can then be hydrolyzed to nicotinic acid.[8] For halogenated derivatives, subsequent chlorination steps at various stages of the synthesis are employed. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine can be synthesized from 2-chloro-5-methylpyridine through chlorination.[9][10]
-
-
Q2: Can I use a one-pot synthesis method to improve overall yield and reduce process time?
-
A2: While a true one-pot synthesis for this multi-step conversion can be challenging to optimize, sequential addition of reagents without intermediate purification is often feasible. For example, after the formation of 5,6-dichloronicotinamide, the solvent can be changed, and the dehydrating agent can be added directly. However, for achieving high purity and yield, purification of key intermediates like 5,6-dichloronicotinic acid is generally recommended.
-
-
Q3: How critical is the purity of the starting material, 2,3-dichloro-5-(trichloromethyl)pyridine?
-
A3: The purity of your starting material is paramount. Impurities from the chlorination process can lead to the formation of byproducts that are difficult to separate from the desired product in subsequent steps. For instance, isomers or over-chlorinated species can lead to a complex mixture of products, significantly lowering the yield and complicating purification.
-
-
Q4: What are the best practices for purifying the final product, this compound?
-
A4: The final product is typically a solid. Purification can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). Column chromatography on silica gel is also an effective method for removing polar impurities.[4][11] The choice of method will depend on the nature and quantity of the impurities present.
-
Experimental Protocols
Protocol 1: Optimized Hydrolysis of Ethyl 5,6-Dichloronicotinate[2]
-
In a round-bottom flask, dissolve ethyl 5,6-dichloronicotinate (1.0 g, 4.5 mmol) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (50 mL, 4:1:1 v/v/v).
-
Add a 2N aqueous solution of sodium hydroxide (6.75 mL, 13.5 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with 2N hydrochloric acid.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5,6-dichloronicotinic acid as a white solid.
Protocol 2: Dehydration of 5,6-Dichloronicotinamide (General Procedure)
-
To 5,6-dichloronicotinamide, add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture under reflux. The reaction temperature will be around the boiling point of POCl₃ (105-107 °C).
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.
-
Neutralize the solution with a base, such as sodium bicarbonate or potassium carbonate.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
References
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product. Retrieved from [Link]
- Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
-
Organic Syntheses. (n.d.). Procedure for the preparation of a specific organic compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Retrieved from [Link]
- Google Patents. (n.d.). CN102675196B - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.
- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
INIS-IAEA. (n.d.). Preparation of 2,3-dichloro-5-trichloromethylpyridine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
IOPScience. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]
-
PubMed Central. (n.d.). Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl). Retrieved from [Link]
Sources
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- 4. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 9. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5,6-Dichloronicotinonitrile Synthesis
Welcome to the technical support center for the synthesis of 5,6-Dichloronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthesis. Here, we will address common experimental failures in a direct question-and-answer format, grounded in chemical principles to empower you to not only solve the immediate issue but also to build a more robust and reliable synthetic protocol.
I. Overview of Synthetic Strategies
This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis is typically approached via a few key pathways. The most common route involves the chlorination and dehydration of a nicotinic acid or nicotinamide precursor. For instance, starting from 6-hydroxynicotinic acid, a multi-step process involving chlorination with agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can yield the desired product.[1][2] Another prominent method is the Sandmeyer reaction, which transforms an amino-substituted pyridine into the corresponding chloro- or cyano-derivative via a diazonium salt intermediate.[3][4]
The troubleshooting guide below will focus primarily on challenges related to the chlorination/dehydration pathway, as it is a frequently employed and robust, yet sometimes challenging, method.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis.
A. Issues Prior to and During Reaction Setup
Question 1: My reaction fails to initiate or proceeds very slowly. What are the likely causes?
Answer: A sluggish or non-starting reaction is one of the most common issues and typically points to problems with reagents, setup, or initial reaction conditions.
-
Causality & Explanation:
-
Reagent Quality: Chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly reactive and susceptible to hydrolysis from atmospheric moisture. Decomposed reagents will have significantly reduced activity. Similarly, impurities in the nicotinic acid starting material can interfere with the reaction.[5]
-
Inadequate Drying: The presence of water is highly detrimental. It will consume your chlorinating agents to form phosphoric and hydrochloric acid, preventing the desired reaction from occurring. Meticulous drying of glassware and solvents is non-negotiable.
-
Insufficient Temperature: Many chlorination reactions of heteroaromatics require significant thermal energy to overcome the activation barrier. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution/chlorination compared to benzene.[5]
-
-
Recommended Actions:
-
Verify Reagent Purity: Use freshly opened bottles of POCl₃ and PCl₅ or distill/purify older reagents if necessary. Ensure your starting nicotinic acid derivative is of high purity and completely dry.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under a vacuum or dry in an oven overnight. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that promotes product formation without excessive byproduct generation.[5]
-
Question 2: The reaction mixture has turned dark brown or black. Is the reaction salvageable?
Answer: Significant color change to dark brown or black often indicates decomposition or polymerization side reactions. While it may be difficult to salvage a high yield, it's important to diagnose the cause.
-
Causality & Explanation:
-
Excessive Temperature: Overheating the reaction can lead to the decomposition of the starting material, intermediates, or the final product. Pyridine derivatives, especially when activated, can be prone to polymerization at high temperatures.
-
Concentration Effects: Running the reaction at too high a concentration can sometimes promote intermolecular side reactions, leading to polymeric tars.
-
-
Recommended Actions:
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Use an oil bath with a temperature controller for precise heating.
-
Solvent & Concentration: Consider using a high-boiling, inert solvent (e.g., 1,2-dichlorobenzene) to maintain better temperature control and run the reaction at a more dilute concentration.[6]
-
Analysis: Before abandoning the reaction, take a small aliquot, perform a work-up, and analyze the crude material by ¹H NMR or LC-MS. You may have some desired product mixed with the decomposition products. If so, a careful purification may recover some material.
-
B. Issues with Reaction Monitoring and Work-up
Question 3: My TLC plate shows multiple spots, and I can't identify the product.
Answer: A complex TLC profile indicates an incomplete reaction, the formation of intermediates, or the presence of byproducts.
-
Causality & Explanation:
-
Incomplete Reaction: The most prominent spot may still be your starting material.
-
Intermediate Formation: In a multi-step conversion from a nicotinic acid, you might see the intermediate nicotinoyl chloride or partially chlorinated species.
-
Side Products: Hydrolysis is a major side reaction. If any water is present, the nitrile group can hydrolyze back to an amide or carboxylic acid.[7] The chloro groups on the pyridine ring can also be susceptible to hydrolysis, especially at positions 2 and 4.[8]
-
-
Recommended Actions:
-
Co-spotting: Spot your starting material alongside the reaction mixture on the TLC plate to confirm its presence.
-
Reaction Time: If starting material is present, the reaction may simply need more time to go to completion.[5] Continue monitoring every few hours.
-
Isolate and Characterize: If new, persistent spots appear, consider scaling up slightly to isolate the byproducts by column chromatography for characterization by NMR or Mass Spectrometry.[9] This will provide definitive information about the side reactions occurring.
-
Question 4: I'm getting a very low yield after work-up and purification.
Answer: Low yield can be attributed to issues in the reaction itself or losses during the extraction and purification phases.
-
Causality & Explanation:
-
Incomplete Reaction: As discussed above, the reaction may not have reached completion.
-
Product Solubility: this compound has specific solubility properties. Using the wrong extraction solvent can leave a significant amount of product in the aqueous layer.
-
Hydrolysis During Work-up: Quenching the reaction with water or aqueous base must be done carefully. The nitrile group is sensitive to both acidic and basic hydrolysis, which can be accelerated at higher temperatures.[7] Pouring the hot reaction mixture directly into water can lead to significant product loss.
-
Purification Losses: The product can be lost on the silica gel column if an improper solvent system is used or if the silica gel is too acidic, which can promote degradation.
-
-
Recommended Actions:
-
Optimize Extraction: Use a solvent like dichloromethane or ethyl acetate for extraction.[10][11] Perform multiple extractions (e.g., 3 times) to ensure complete recovery from the aqueous phase.
-
Controlled Quenching: Cool the reaction mixture to room temperature or below before slowly and carefully pouring it onto crushed ice or into chilled water.[5] This minimizes heat generation and reduces the risk of hydrolysis.
-
Purification Strategy: Use a short plug of silica gel for filtration rather than a long column if the crude product is relatively clean.[10] If column chromatography is necessary, use a neutral silica gel and a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
III. Data & Protocols
Key Compound Properties
For effective monitoring and purification, it is essential to know the properties of the key compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage |
| 4,6-Dichloronicotinonitrile | C₆H₂Cl₂N₂ | 173.00 | White to pale-yellow solid | Refrigerator, under inert gas |
| This compound | C₆H₂Cl₂N₂ | 173.00 | Solid | Refrigerator |
(Data sourced from Sigma-Aldrich and other chemical suppliers)[12][13]
Reference Experimental Protocol: Dehydrative Chlorination
This protocol is a representative example for converting a nicotinamide precursor to the nitrile.
-
Setup: In a flame-dried, three-neck round-bottomed flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend 4,6-dichloronicotinamide (1.0 eq) in anhydrous acetonitrile.[11]
-
Reagent Addition: Slowly add pyridine (3.0 eq) to the suspension at room temperature.[11] Following this, add phosphorus trichloride (3.0 eq) dropwise over several minutes. An exotherm may be observed.[11]
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 1.5-2 hours.[11] Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a chilled 0.8 M aqueous sodium hydroxide solution.[11]
-
Extraction: Transfer the mixture to a separatory funnel and perform multiple extractions with ethyl acetate (e.g., 3 x volume of aqueous layer).[11]
-
Washing & Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4,6-dichloronicotinonitrile.[11] (Note: This is an analogous procedure; adapt stoichiometry and positions for the 5,6-isomer).
Analytical Monitoring
Consistent and accurate reaction monitoring is key to successful synthesis and troubleshooting.
| Technique | Purpose | Sample Preparation | Typical Observations |
| TLC | Rapid, qualitative check for presence of starting material and formation of new products. | Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane). | The product, this compound, will be less polar than its nicotinic acid or amide precursors. Expect a higher Rf value. |
| HPLC | Quantitative analysis of reaction conversion and purity.[14] | Quench a small aliquot, extract into a suitable solvent, and dilute for injection. | Monitor the disappearance of the starting material peak and the appearance of the product peak.[15] |
| ¹H NMR | Structural confirmation of crude and purified product.[9][16] | Dissolve a sample from the worked-up aliquot in a deuterated solvent (e.g., CDCl₃). | Look for the characteristic aromatic proton signals of the pyridine ring, confirming the structure. |
IV. Visual Troubleshooting Workflow
A systematic approach is crucial when a reaction fails. The following diagram outlines a logical workflow for diagnosing issues.
Caption: A logical workflow for troubleshooting failed reactions.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Process for the preparation of 2,6-dichloronicotinonitriles. (2000). Google Patents.
- Technical Support Center: Optimizing the Bromination of Nicotinic Acid. (n.d.). Benchchem.
- 5,6-Dichloronicotinic acid | Biochemical Reagent. (n.d.). MedchemExpress.com.
- 4,6-DICHLORONICOTINONITRILE | 166526-03-0. (n.d.). ChemicalBook.
- Analytical Methods. (n.d.). RSC Publishing.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Mechanism for basic hydrolysis of α-chloronitrile to ketone?. (2017). Chemistry Stack Exchange.
- Nucleophilic hydrolysis of dichloroacetonitrile and trichloroacetonitrile disinfection byproducts by peroxymonosulfate: Kinetics and mechanisms. (2024). PubMed.
- Reaction Design & Optimization. (n.d.). Sigma-Aldrich.
- NMR reaction monitoring during the development of an active pharmaceutical ingredient. (n.d.). Analytical Methods (RSC Publishing).
- Synthesis of 2-Chloronicotinic Acid. (2004). Semantic Scholar.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993). Google Patents.
- 4,6-Dichloronicotinonitrile | 166526-03-0. (n.d.). Sigma-Aldrich.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube.
- 4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv. (n.d.). Custom synthesis of biological and pharmaceutical small molecules.
- 4,6-Dichloronicotinonitrile | 166526-03-0. (n.d.). Sigma-Aldrich.
- Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. (n.d.). Benchchem.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
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- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 9. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4,6-DICHLORONICOTINONITRILE | 166526-03-0 [chemicalbook.com]
- 12. 4,6-Dichloronicotinonitrile | 166526-03-0 [sigmaaldrich.com]
- 13. jennysynth.com [jennysynth.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature for 5,6-Dichloronicotinonitrile synthesis
A Guide to Temperature Optimization for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5,6-Dichloronicotinonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. Temperature is arguably the most critical parameter in this synthesis, acting as a delicate control knob for reaction rate, product yield, and purity. This guide is structured to help you navigate the complexities of temperature optimization, troubleshoot common issues, and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal conditions for this compound synthesis.
Q1: What is a typical temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific synthetic route and reagents used. However, for common methods involving the chlorination of a nicotinamide or dihydroxynicotinamide precursor with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), reaction temperatures generally fall within the 60°C to 150°C range. Some procedures may employ a staged heating approach, starting at a lower temperature and gradually increasing it to drive the reaction to completion.[1]
Q2: How does temperature fundamentally impact the yield and purity of the final product?
A2: Temperature directly influences reaction kinetics. An optimal temperature provides sufficient activation energy for the desired transformation to proceed at a practical rate, maximizing the conversion of starting material to this compound.[2] However, excessive heat can activate alternative, undesired reaction pathways, leading to the formation of byproducts and thermal decomposition of reactants or the product itself. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction, lowering the overall yield.[2]
Q3: What are the primary risks associated with using a reaction temperature that is too high?
A3: The most significant risks are decreased purity and lower yield due to side reactions. At elevated temperatures, over-chlorination can occur, leading to the formation of trichlorinated byproducts.[3] Thermal decomposition of the solvent or reagents can also introduce impurities that complicate purification.[2] This necessitates more rigorous and often costly purification steps to isolate the desired product.
Q4: My reaction is very slow or appears to have stalled. Could the temperature be too low?
A4: Yes, an impractically slow reaction rate is a classic indicator that the temperature is insufficient to overcome the activation energy barrier. In some multi-step syntheses, different stages of the reaction may require different temperatures. A reaction might stall if it has completed a lower-temperature phase and requires more thermal energy to proceed to the next intermediate or the final product. A stepwise increase in temperature is a common strategy to address this.[1]
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Symptoms: TLC or HPLC analysis shows a high percentage of unreacted starting material even after the expected reaction time.
-
Underlying Cause (Causality): The system lacks the necessary thermal energy for the chlorination and dehydration (if starting from an amide) steps to occur efficiently. The activation energy barrier for the reaction is not being met.
-
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your reaction thermometer and heating mantle controller are calibrated and providing an accurate reading.
-
Incremental Temperature Increase: Raise the reaction temperature by 10-15°C and hold for 1-2 hours. Monitor the reaction progress by taking aliquots for analysis.
-
Implement a Staged Temperature Profile: For reactions that are known to be multi-step, consider a programmed heating profile. For instance, a patent for a similar synthesis describes an initial phase at 40-110°C for 1-5 hours, followed by a second phase at 110-150°C to ensure the reaction goes to completion.[1] This ensures that thermally sensitive intermediates are formed gently before driving the final, more energy-intensive steps.
-
Problem 2: High Levels of Impurities Detected
-
Symptoms: HPLC or GC-MS analysis shows the desired product peak along with one or more significant impurity peaks, potentially with a higher molecular weight.
-
Underlying Cause (Causality): The reaction temperature is too high, providing enough energy to initiate undesired side reactions. A common byproduct in similar syntheses is an over-chlorinated species, where an additional chlorine atom is added to the pyridine ring.[3]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lower the set temperature by 15-20°C from the previously attempted condition. While this may increase the required reaction time, it often dramatically improves the purity profile.
-
Conduct a Temperature Screening Study: As detailed in the protocol below, set up a series of small-scale parallel reactions at different temperatures (e.g., 70°C, 85°C, 100°C) to empirically determine the optimal balance between reaction rate and purity.
-
Analyze Impurity Structure: If possible, isolate and characterize the major impurity. Understanding its structure (e.g., confirming if it is a trichloro-nitrile) provides definitive proof of a side reaction pathway and validates the strategy of reducing the temperature.
-
Problem 3: Product Yield is Good, but the Isolated Material is Dark/Discolored
-
Symptoms: The reaction proceeds to completion, but the crude or even purified product is an off-color (e.g., dark brown or black) instead of the expected white or pale-yellow solid.
-
Underlying Cause (Causality): This often points to thermal decomposition. High temperatures can cause the breakdown of the solvent (especially aprotic polar solvents like DMF) or the product itself, generating polymeric or tar-like impurities that are intensely colored.[2]
-
Troubleshooting Steps:
-
Lower the Maximum Temperature: The most direct solution is to find the minimum temperature required for the reaction to proceed to completion within a reasonable timeframe.
-
Reduce Reaction Time: Do not leave the reaction heating longer than necessary. Once analysis confirms the consumption of the limiting reagent, proceed immediately with the workup.
-
Purification Considerations: While optimizing temperature is the best solution, if minor discoloration persists, purification via column chromatography or recrystallization will be necessary.[4][5]
-
Experimental Protocols & Data Presentation
Protocol: Parallel Temperature Screening for Synthesis Optimization
This protocol outlines a systematic approach to identify the optimal reaction temperature.
-
Reaction Setup:
-
Arrange three to five identical reaction vessels (e.g., 50 mL round-bottom flasks) equipped with reflux condensers and magnetic stirrers in parallel heating blocks or oil baths.
-
To each flask, add the limiting starting material (e.g., 2,6-dihydroxynicotinamide, 1.0 eq) and the solvent (e.g., 1,2-dichlorobenzene).[1]
-
Begin stirring and establish an inert nitrogen atmosphere.
-
-
Temperature Control:
-
Set each heating block to a different target temperature. A good starting range to screen would be 80°C, 100°C, 120°C, and 140°C.
-
-
Reagent Addition:
-
Slowly add the chlorinating agent (e.g., phosphorus pentachloride, 3-6 eq) to each flask.[1] Note any initial exotherm.
-
-
Reaction Monitoring:
-
After 1 hour, and at subsequent 2-hour intervals, carefully withdraw a small aliquot from each reaction.
-
Quench the aliquot and prepare it for analysis by a suitable method (e.g., HPLC or GC-MS) to determine the ratio of starting material, intermediates, and the desired product.
-
-
Workup and Analysis:
Data Presentation: Summarizing Optimization Results
All quantitative data should be summarized in a clear, structured table to facilitate comparison and decision-making.
| Temperature (°C) | Reaction Time (h) | Conversion (%) (via HPLC) | Isolated Yield (%) | Purity (%) (via HPLC) | Observations |
| 80 | 24 | 65 | 58 | 98 | Very slow reaction, incomplete conversion. |
| 100 | 12 | 98 | 91 | 97 | Complete conversion, clean product profile. |
| 120 | 6 | >99 | 88 | 92 | Faster reaction, but a notable increase in impurity X. |
| 140 | 4 | >99 | 81 | 85 | Rapid reaction, significant byproduct formation and slight darkening. |
Visualizations: Workflows and Relationships
Diagram 1: Temperature Optimization Workflow
This diagram illustrates the logical flow of the experimental process for determining the optimal reaction temperature.
Caption: Workflow for systematic temperature screening.
Diagram 2: Temperature's Influence on Reaction Outcomes
This diagram shows the causal relationship between reaction temperature and the key performance indicators of the synthesis.
Caption: Interplay of temperature with reaction metrics.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
-
MDPI. (2022). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. (2020). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]
-
OPUS at the University of Siegen. (2025). Analytical Methods. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
LookChem. (n.d.). Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE. Retrieved from [Link]
-
MDPI. (2020). Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer. Retrieved from [Link]
-
ResearchGate. (2000). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. Retrieved from [Link]
- Google Patents. (1995). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
Sources
- 1. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. 4,6-DICHLORONICOTINONITRILE | 166526-03-0 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for 5,6-Dichloronicotinonitrile Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 5,6-dichloronicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this challenging heterocyclic substrate. Here, we move beyond generic protocols to address the specific hurdles you may encounter, providing troubleshooting strategies and in-depth FAQs grounded in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses foundational questions about the reactivity and challenges associated with this compound.
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
A1: The difficulty arises from a combination of electronic and coordination factors. The pyridine nitrogen and the cyano group are both Lewis basic sites that can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, effectively poisoning the catalyst and stalling the reaction.[1][2] Furthermore, while aryl chlorides are cost-effective, they are inherently less reactive than the corresponding bromides or iodides, often requiring more active and specialized catalyst systems to undergo efficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[3]
Q2: Which chlorine atom (C5 or C6) is expected to react first?
A2: In palladium-catalyzed cross-couplings of N-heteroarenes, the C-X bond adjacent to the nitrogen atom (the α-position) is typically more reactive.[4][5] Therefore, for this compound, the C6-Cl bond is generally expected to undergo oxidative addition more readily than the C5-Cl bond. However, this "innate" selectivity is not absolute and can be influenced or even completely overturned by the choice of ligand, solvent, and other reaction parameters.[5][6]
Q3: Is it possible to achieve selective mono-arylation or mono-amination?
A3: Yes, selective mono-functionalization is achievable, but it requires careful control over reaction conditions. The primary challenge is preventing a second coupling event after the first has occurred. This is typically managed by:
-
Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the coupling partner.
-
Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the starting material is consumed to prevent the formation of the di-substituted product.
-
Catalyst System: Employing a catalyst system that exhibits a significant difference in reactivity toward the starting material versus the mono-substituted product.
Q4: What are the most common side reactions I should watch out for?
A4: Besides poor regioselectivity, several side reactions are common:
-
Hydrodehalogenation: Replacement of a chlorine atom with hydrogen. This is often exacerbated by moisture or protic impurities.
-
Homocoupling: Dimerization of your boronic acid (in Suzuki reactions) or other organometallic reagent. This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1][7]
-
Protodeboronation: Cleavage of the C-B bond in a boronic acid, which is a particular issue with electron-rich or heteroaromatic boronic acids, especially in the presence of water and a strong base.[8]
-
Catalyst Decomposition: The formation of inactive palladium black, often a sign of an unstable catalytic species, which can be caused by improper ligand choice, high temperatures, or exposure to oxygen.[1]
Section 2: Troubleshooting Guide - From Failed Reactions to Optimized Results
This section is structured to address specific problems you might be facing in the lab.
Problem 1: My reaction shows low or no conversion of the starting material.
-
Probable Cause 1: Catalyst Inhibition/Deactivation. As discussed, the nitrogen atoms in your substrate are likely culprits. The catalyst may be sequestered in an inactive state.[1][2]
Solution: The key is to use a ligand that can both stabilize the palladium center and promote a high rate of catalysis to outcompete the inhibition.
-
Switch to Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to be sterically demanding and highly electron-donating.[9][10] This combination accelerates both the oxidative addition and reductive elimination steps, keeping the catalytic cycle turning over efficiently.[9]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, SIPr) are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can resist deactivation and are particularly effective for coupling aryl chlorides.[4][11]
-
-
Probable Cause 2: Ineffective Pre-catalyst Activation. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species. This step can be inefficient.[7]
Solution:
-
Use a Pre-formed Pd(0) Source: Using a source like Pd₂(dba)₃ can sometimes be more reliable, though it is less air-stable.
-
Employ Modern Pre-catalysts: The Buchwald G3 and G4 pre-catalysts are specifically designed for rapid and clean generation of the active L-Pd(0) species upon addition of a base, leading to more reproducible results.[12]
-
-
Probable Cause 3: Inappropriate Base or Solvent. The base is not just a proton scavenger; it plays a crucial role in the transmetalation step of the Suzuki coupling.[13] Its strength, solubility, and compatibility with the solvent are critical.
Solution:
-
For Suzuki Couplings: K₃PO₄ is often a good starting point as it is strong enough for many couplings but less harsh than hydroxides. Cs₂CO₃ is also highly effective, particularly for challenging substrates, due to its higher solubility in organic solvents.[13] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[13]
-
For Buchwald-Hartwig Aminations: Stronger, non-nucleophilic bases are typically required. Sodium or lithium tert-butoxide (NaOᵗBu, LiOᵗBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices in solvents like toluene or THF.[14]
-
Problem 2: I am getting a mixture of C5 and C6 substituted products. How can I improve regioselectivity?
-
Probable Cause: Competing Reaction Rates at C5 and C6. Your current catalyst system does not sufficiently differentiate between the two C-Cl bonds. The "innate" preference for C6 is being challenged by other factors.
Solution: A Ligand-Focused Screening Approach. Regioselectivity is almost always a function of the ligand. The steric and electronic properties of the ligand dictate the geometry of the oxidative addition transition state, allowing you to favor one position over the other.[4][6]
-
To Favor C6 (The "Natural" Site): A less sterically demanding, but still highly active, ligand might be optimal. A ligand like SPhos or a smaller NHC could enhance the inherent electronic preference for the position alpha to the pyridine nitrogen.
-
To Favor C5 (Inverting Selectivity): This is more challenging and often requires exploiting sterics. A very bulky ligand, such as XPhos or an even larger Buchwald ligand (e.g., BrettPhos), or a sterically hindered NHC ligand like IPr, can potentially block the more accessible C6 position and force the catalyst to react at C5.[4][11] A systematic screening of ligands is the most effective strategy.
-
Table 1: Ligand Selection Guide for Dihaloheteroarenes
| Ligand Class | Examples | Key Characteristics & Typical Use Case |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich monodentate ligands. Excellent general-purpose ligands for challenging substrates, including aryl chlorides and N-heterocycles.[10] Bulk can be tuned to influence regioselectivity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IPent | Strong σ-donors forming highly stable Pd complexes. Very effective for C-Cl activation and can invert conventional site selectivity in some dihaloheteroarenes.[4][11][15] |
| Bidentate Phosphines | dppf, Xantphos | Can offer different selectivity profiles compared to monodentate ligands. Xantphos, with its wide bite angle, is often effective in Buchwald-Hartwig aminations.[5] Dppf can favor conventional selectivity.[4] |
| "Ligand-Free" Conditions | Jeffery Conditions | Involve phase-transfer catalysts (e.g., Bu₄NCl) without added phosphine or NHC ligands. Can sometimes provide unique and high selectivity, possibly involving palladium nanoparticles.[4] |
Visualizing the Troubleshooting Workflow
The following flowchart outlines a systematic approach to troubleshooting a challenging cross-coupling reaction with this compound.
Caption: A decision-making workflow for troubleshooting cross-coupling reactions.
Section 3: Experimental Protocols & Methodologies
The following protocols provide robust starting points for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling arylboronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control of Chlorination in Dichloronicotinonitrile Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of dichloronicotinonitrile. The focus is on diagnosing, troubleshooting, and preventing over-chlorination, a common challenge that can significantly impact yield, purity, and the viability of subsequent synthetic steps.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis and the common side reactions encountered.
Q1: What is dichloronicotinonitrile, and what are the common starting materials for its synthesis?
Dichloronicotinonitrile, particularly the 2,6-dichloro isomer, is a critical chemical intermediate used in the production of pharmaceuticals and agrochemicals.[1][2] The synthesis typically begins with more accessible precursors, most commonly 2,6-dihydroxynicotinamide or 2,6-dihydroxynicotinonitrile.[3] These precursors undergo a chlorination reaction to replace the hydroxyl groups with chlorine atoms.
Q2: What is "over-chlorination" in the context of this synthesis?
Over-chlorination is an undesired side reaction where an additional chlorine atom is substituted onto the pyridine ring, leading to the formation of trichloronicotinonitrile byproducts. For instance, when synthesizing 2,6-dichloro-5-fluoronicotinonitrile, the formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine has been reported as a significant impurity, complicating purification and reducing the yield of the desired product.[4]
Q3: Why is preventing over-chlorination so critical?
The presence of over-chlorinated byproducts presents several challenges:
-
Reduced Yield: The formation of side products directly consumes the starting material and desired product, lowering the overall process efficiency.
-
Purification Difficulties: The structural similarity between the desired dichlorinated product and the trichlorinated byproduct makes separation by standard methods like crystallization or chromatography difficult and costly.
-
Downstream Complications: Impurities can interfere with subsequent reactions, potentially leading to the formation of unintended products or inhibiting catalytic processes.
Q4: What are the standard chlorinating agents used for this transformation?
The most common reagents for converting the dihydroxy precursors to the dichloro product are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), often used in combination.[5][6] Thionyl chloride (SOCl₂) is another chlorinating agent that can be employed, sometimes in the presence of a catalyst.[7] The choice of reagent significantly influences the reaction conditions and the potential for side reactions.
Section 2: Troubleshooting Guide: Diagnosing and Solving Over-Chlorination
This guide is designed to help you identify the root cause of poor selectivity and provides actionable solutions.
Q5: My HPLC/GC-MS analysis shows a significant peak corresponding to a trichlorinated byproduct. What is the primary cause?
This is a classic sign of over-chlorination. The most common causes are excessively harsh reaction conditions.
-
Causality: The pyridine ring is an electron-deficient system. While the hydroxyl groups are readily converted to chlorides, forcing conditions—specifically high temperatures and prolonged reaction times—can enable the chlorinating agent to substitute a hydrogen atom on the ring, typically at the C4 position. Using a large excess of POCl₃, which can act as both reagent and solvent, exacerbates this issue.[8]
Troubleshooting Steps:
-
Reduce Reaction Temperature: Instead of running the reaction at reflux, try lowering the temperature to 80-110°C.[9] A controlled, lower temperature provides enough energy for the desired dichlorination without aggressively promoting the undesired ring chlorination.
-
Limit Reaction Time: Implement strict reaction monitoring. Analyze an aliquot every 30-60 minutes. Stop the reaction as soon as the starting material is consumed and before the trichloro- byproduct concentration begins to rise significantly.
-
Optimize Reagent Stoichiometry: Avoid using a large excess of the chlorinating agent. A solvent-free approach using equimolar POCl₃ in a sealed reactor has been shown to be effective for various heterocyclic systems and is environmentally preferable.[8]
Q6: The reaction is very slow, and my starting material is not fully consumed, forcing me to use higher temperatures. How can I improve the reaction rate without causing over-chlorination?
A sluggish reaction often indicates an issue with activation or the choice of chlorinating system.
-
Causality: POCl₃ alone may not be a sufficiently powerful chlorinating agent for some substrates.[6] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. If this process is slow, side reactions can occur.
Troubleshooting Steps:
-
Introduce a Co-reagent (PCl₅): Using a mixture of POCl₃ and PCl₅ can be more effective. PCl₅ is a more powerful chlorinating agent and can help drive the initial activation of the hydroxyl groups.[6] A common strategy is to use POCl₃ as the solvent with a smaller amount of PCl₅ added.
-
Add a Base/Catalyst: The addition of a tertiary amine base like pyridine or triethylamine can accelerate the reaction.[8] These bases can act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃, and also serve to neutralize the HCl generated during the reaction.
-
Consider an Alternative Solvent: While often run neat, using a high-boiling inert solvent like 1,2-dichlorobenzene can allow for precise temperature control and may prevent substrate degradation at very high temperatures.[3]
Q7: I observe significant charring and decomposition, leading to a low isolated yield. What's wrong?
Decomposition suggests that the reaction conditions are too harsh for your specific substrate.
-
Causality: The combination of high heat and strong acidic conditions (from the chlorinating agent and generated HCl) can lead to the degradation of sensitive functional groups on the nicotinonitrile ring.
Troubleshooting Steps:
-
Use an Acid Scavenger: Incorporate a base like pyridine not just as a catalyst, but as an acid scavenger to neutralize the generated HCl, which can prevent acid-catalyzed decomposition.[8]
-
Stepwise Temperature Increase: Instead of heating directly to the target temperature, implement a stepwise heating profile. For example, hold at 60°C for an hour to allow for initial, gentle conversion before slowly raising the temperature to complete the reaction.[3]
-
Improve the Work-up Procedure: The quenching step is critical. Pouring the hot reaction mixture directly into water can cause a violent exotherm and hydrolysis of the desired product back to the starting material or other byproducts.[10] The recommended procedure is to cool the reaction mixture, distill off excess POCl₃ under vacuum if possible, and then slowly and carefully pour the residue onto crushed ice with vigorous stirring.[9][11]
Section 3: Recommended Protocols and Methodologies
Protocol 1: Controlled Chlorination Using POCl₃ and a Base
This protocol is optimized for high selectivity and is based on methods proven to be effective for multigram-scale synthesis.[8]
-
Preparation: In a sealed pressure vessel equipped with a magnetic stirrer, combine the 2,6-dihydroxynicotinonitrile (1.0 eq), POCl₃ (2.0-2.5 eq per hydroxyl group), and pyridine (1.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 110-120°C with vigorous stirring for 2-4 hours.
-
Monitoring: (Optional but recommended) After cooling, carefully open the vessel, take an aliquot, quench it with ice water, and extract it with dichloromethane. Analyze the organic layer by GC-MS or HPLC to check for reaction completion.
-
Work-up: Cool the reaction vessel to room temperature. Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Isolation: The product often precipitates as a solid. Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of any remaining phosphorus compounds. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold 5% sodium bicarbonate solution.[11]
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Protocol 2: Analytical Monitoring by HPLC
Effective reaction control is impossible without reliable analytical monitoring.[12][13]
-
Sample Preparation: Take ~0.1 mL of the reaction mixture and carefully quench it in a vial containing 1 mL of ice-cold water and 1 mL of ethyl acetate. Vortex vigorously for 30 seconds.
-
Extraction: Allow the layers to separate. Withdraw a sample from the top organic layer and dilute it with acetonitrile for analysis.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Detection: UV detector at a wavelength where all components (starting material, product, byproduct) have reasonable absorbance (e.g., 254 nm).
-
-
Analysis: Track the disappearance of the starting material peak and the appearance of the dichloro- and trichloro- product peaks over time to determine the optimal reaction endpoint.
Section 4: Visualizations
Reaction and Over-Chlorination Pathway
Caption: Synthetic pathway showing the desired chlorination and the undesired over-chlorination side reaction.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting common issues in dichloronicotinonitrile synthesis.
Section 5: Data Summary
Table 1: Comparison of Chlorinating Systems and Conditions
| Chlorinating System | Typical Temperature | Typical Time | Key Advantages | Common Pitfalls & Mitigation |
| POCl₃ (excess) | 110 - 150°C (Reflux) | 4 - 24 h | Simple setup; readily available. | High risk of over-chlorination and decomposition. Mitigation: Lower temp, monitor closely.[9] |
| POCl₃ / PCl₅ | 100 - 120°C | 2 - 8 h | More reactive; can improve conversion rates at lower temperatures.[5][6] | Can be too aggressive if not controlled. Mitigation: Control PCl₅ stoichiometry, maintain moderate temp. |
| POCl₃ / Pyridine | 110 - 140°C | 2 - 6 h | Catalyzes reaction; neutralizes HCl byproduct, reducing degradation.[8] | Requires removal of pyridine during work-up. Mitigation: Aqueous acid wash during extraction. |
| SOCl₂ / DMF (cat.) | 70 - 90°C | 3 - 12 h | Milder conditions; SO₂ and HCl are gaseous byproducts. | Can be less effective for some substrates; requires careful handling. Mitigation: Ensure anhydrous conditions. |
References
- Toshimitsu, A., & Uenishi, J. (2000). Process for the preparation of 2,6-dichloronicotinonitriles.
- Harn, N. K., & Lazer, E. S. (2001). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Link]
- Wang, J., et al. (2019). The preparation method of the chloro-nicotinonitrile of 2.
- Cain, M. H. (1992). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Taylor, E. C., Jr., & Crovetti, A. J. (n.d.). 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
-
Jun, W. (2004). Synthesis of 2-Chloronicotinic Acid. Chinese Journal of Pharmaceuticals. [Link]
-
Wang, T., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(10), 2549. [Link]
-
Das, B., & Banerjee, J. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 47-52. [Link]
-
Khlebnikov, V. (2014). Re: How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
-
Pellacani, L., & Tardella, P. A. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
Sources
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Technical Support Center: Purification of 5,6-Dichloronicotinonitrile
Welcome to the Technical Support Center for the purification of 5,6-Dichloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical intermediate.
Troubleshooting Guide: Removal of Starting Material
A common challenge in the synthesis of this compound is the presence of residual starting materials in the final product. This guide provides a systematic approach to identifying and removing these impurities.
Issue 1: My final this compound product is contaminated with unreacted 5,6-dichloronicotinic acid.
Root Cause Analysis:
The presence of unreacted 5,6-dichloronicotinic acid suggests an incomplete conversion during the synthesis, which often involves the transformation of a carboxylic acid to a nitrile. This could be due to insufficient reaction time, suboptimal temperature, or degradation of reagents. 5,6-Dichloronicotinic acid is a potential starting material for the synthesis of this compound.[1]
Recommended Purification Protocol: Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful technique for separating compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[2][3][4] Since carboxylic acids are acidic, their solubility can be dramatically altered by changing the pH of the aqueous phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This deprotonates the acidic 5,6-dichloronicotinic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Phase Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the aqueous wash 2-3 times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Workflow for Acidic Impurity Removal
Caption: Liquid-liquid extraction workflow.
Issue 2: My product is contaminated with a non-polar starting material, such as a halogenated aromatic precursor.
Root Cause Analysis:
Syntheses of halogenated aromatics can sometimes result in carry-over of starting materials or intermediates.[5][6][7][8][9] If these are non-polar and have similar solubility profiles to the product, simple extraction may not be sufficient.
Recommended Purification Protocol: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[10][11][12] For separating compounds with similar polarities, this is often the method of choice.
Step-by-Step Protocol:
-
Stationary Phase Selection: Silica gel is a common and effective stationary phase for the purification of many organic compounds, including nitriles.[13]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a non-polar solvent with a small amount of a more polar solvent. For this compound, a mixture of hexanes and ethyl acetate is often effective. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and the impurity.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, collecting fractions in separate test tubes. The less polar compound will travel down the column faster and elute first.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Decision Tree for Purification Method Selection
Caption: Choosing the right purification method.
Issue 3: My product appears oily and does not solidify, or the yield is very low after purification.
Root Cause Analysis:
This can be due to several factors including the presence of impurities that inhibit crystallization, the use of an inappropriate solvent for recrystallization, or the loss of product during the workup.[14][15] "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue in recrystallization.[14]
Recommended Purification Protocol: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[16][17][18][19][20]
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol, hexanes/acetone, and hexanes/ethyl acetate.[21]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.[18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[20]
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17][18]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[18]
-
Drying: Dry the purified crystals under vacuum.
Solvent Properties for Recrystallization
| Solvent System | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | A versatile solvent for many organic compounds. |
| Hexanes/Ethyl Acetate | Variable | Non-polar/Polar | A good combination for tuning polarity. |
| Toluene | 111 | Non-polar | Can be effective for aromatic compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials for the synthesis of this compound?
A1: Common precursors for nicotinonitrile synthesis include nicotinic acid, nicotinamide, or other substituted pyridines.[22][23] For this compound specifically, starting materials could include 5,6-dichloronicotinic acid or 5,6-dichloronicotinamide.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of a column chromatography separation.[11][12] By spotting the crude mixture, the eluting fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.
Q3: My nitrile compound seems to be degrading on the silica gel column. What can I do?
A3: Nitriles can sometimes be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis.[13] To mitigate this, you can use deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of triethylamine) or consider using a different stationary phase like alumina.[13]
Q4: Are there any alternatives to column chromatography for separating non-polar impurities?
A4: If the boiling points of your product and the non-polar impurity are significantly different, distillation could be a viable alternative.[24] Fractional distillation is particularly effective for separating liquids with close boiling points.[24]
Q5: What safety precautions should I take when working with this compound and the solvents used for its purification?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[25] Halogenated organic compounds and organic solvents can be hazardous, so it is crucial to handle them with care and dispose of waste according to your institution's safety guidelines.
References
- The Purification of Organic Compound: Techniques and Applic
- Liquid–liquid extraction - Wikipedia.
- Liquid-liquid Extraction | Journal of New Developments in Chemistry - Open Access Pub.
- Overview of Liquid-Liquid Extraction (LLE)
- Breaking through bottlenecks in organic synthesis with a streamlined purific
- 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021).
- Technical Support Center: Purific
- CA1296744C - Dehalogenation of halogenated aromatic compounds - Google P
- Troubleshooting: The Workup - Department of Chemistry : University of Rochester.
- US3064059A - Dehalogenation of halogenated aromatic compounds - Google P
- The mixture is stirred at room temperature for 10 min and then is cooled in an - ice-salt bath - (ca. −5°C, external). - Organic Syntheses Procedure.
- NUCLEODUR® Cyano-Nitrile | Sorbent Technologies, Inc. (2023).
- CAS 166526-03-0 | 4,6-DICHLORONICOTINONITRILE supply - Guidechem.
- Column Chromatography - Organic Chemistry
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Nicotinamide Impurity B - 3-Pyridinecarbonitrile, 3-Cyanopyridine - Sigma-Aldrich.
- nicotinonitrile - Organic Syntheses Procedure.
- Column Chrom
- Recrystalliz
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google P
- 2,6-Dichloronicotinonitrile synthesis - ChemicalBook.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020).
- 5,6-Dichloronicotinic acid | Biochemical Reagent - MedchemExpress.com.
- Halogenation of arom
- column chromatography & purification of organic compounds - YouTube. (2021).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystalliz
- Nicotinonitrile - Wikipedia.
- 4,6-Dichloronicotinonitrile|-范德生物科技公司 - BIOFOUNT.
- 4,6-Dichloronicotinonitrile | 166526-03-0 - Sigma-Aldrich.
- 4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv - Custom synthesis of biological and pharmaceutical small molecules.
- Halogenation of Arom
- Nicotinamide-impurities - Pharmaffili
- 4,6-Dichloronicotinonitrile - Amerigo Scientific.
- General synthetic route of nicotinonitrile compounds 6a–c and 7....
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. (2019).
- Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE - LookChem.
- 4,6-DICHLORONICOTINONITRILE | 166526-03-0 - ChemicalBook. (2025).
- 4,6-Dichloronicotinonitrile - CymitQuimica.
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Technical Support Center: Synthesis of 5,6-Dichloronicotinonitrile
Welcome to the technical support center for the synthesis of 5,6-Dichloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup and purification of this important synthetic intermediate.
I. Introduction to the Synthesis and Workup Challenges
The synthesis of this compound typically involves the dehydration of the corresponding amide or the chlorination of a hydroxy-substituted precursor, often employing phosphorus oxychloride (POCl₃). While the reaction itself is robust, the workup procedure presents several critical challenges that can significantly impact the yield and purity of the final product. The primary concerns revolve around the safe and complete quenching of excess POCl₃, preventing unwanted side reactions such as hydrolysis of the nitrile group, and effectively purifying the product from starting materials and byproducts.
This guide provides a systematic approach to navigate these challenges, offering detailed protocols, troubleshooting advice, and the underlying chemical principles to empower you to optimize your experimental outcomes.
II. Standard Experimental Protocol: Workup and Purification
This protocol outlines a standard procedure for the workup and purification of this compound following its synthesis, typically from a precursor like 5-chloro-6-hydroxynicotinonitrile using a reagent like phosphorus oxychloride.
Step-by-Step Methodology:
-
Reaction Completion and Cooling:
-
Ensure the reaction has gone to completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Allow the reaction mixture to cool to room temperature. If the reaction was performed at a high temperature, it is crucial to let it cool gradually to avoid thermal shock to the glassware.
-
-
Removal of Excess POCl₃ (Optional but Recommended):
-
If a large excess of POCl₃ was used as both a reagent and a solvent, it is advisable to remove the bulk of it by distillation under reduced pressure. This will make the subsequent quenching step safer and more manageable.[1]
-
-
Quenching of the Reaction Mixture (Reverse Addition):
-
Prepare a quenching solution of either crushed ice/water or a cold, dilute aqueous base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide). A safer alternative is a sodium acetate solution in water.[1]
-
Crucially, perform a reverse quench. Slowly and carefully add the reaction mixture dropwise to the vigorously stirred, cold quenching solution.[1] This method helps to control the highly exothermic hydrolysis of residual POCl₃ and prevents a dangerous buildup of heat and pressure.
-
Monitor the temperature of the quenching mixture throughout the addition, ensuring it remains cool.
-
-
Neutralization and Product Precipitation/Extraction:
-
After the addition is complete, continue stirring the mixture until all the ice has melted and the effervescence (if any) has ceased.
-
If the product precipitates as a solid, it can be collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
If the product remains in solution or as an oil, proceed with extraction. Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
-
Washing and Drying of the Organic Phase:
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification of the Crude Product:
-
The crude this compound can be purified by one of the following methods:
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline material. A suitable solvent system must be determined empirically. Common choices for similar compounds include ethanol, mixtures of hexanes and ethyl acetate, or toluene.[2]
-
Column Chromatography: If recrystallization is not effective or if multiple impurities are present, purification by silica gel column chromatography may be necessary. A gradient of ethyl acetate in hexanes is a common eluent system.
-
-
III. Troubleshooting Guide
This section addresses specific problems that may be encountered during the workup of this compound synthesis in a question-and-answer format.
| Problem | Probable Cause(s) | Solution(s) | Causality Explanation |
| Violent, uncontrolled exotherm during quenching. | 1. Direct addition of water to the reaction mixture. 2. Quenching at too high a temperature. 3. Insufficient stirring of the quenching mixture. | 1. Always perform a reverse quench: Add the reaction mixture to cold water/ice.[1] 2. Use a well-stirred ice bath to maintain a low temperature during the quench. 3. Ensure vigorous stirring to dissipate heat effectively. | The hydrolysis of POCl₃ is extremely exothermic. Adding water directly to the reaction mixture can lead to a rapid, localized temperature increase and a dangerous runaway reaction. Reverse addition ensures that the POCl₃ is always the limiting reagent in the hydrolysis, allowing for better heat control. |
| Low yield of the desired product. | 1. Incomplete reaction. 2. Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid during workup. 3. Loss of product during extraction or purification. | 1. Monitor the reaction progress to ensure full conversion of the starting material. 2. Keep the workup conditions as neutral or mildly acidic as possible and avoid prolonged exposure to strong bases or high temperatures during the aqueous workup. 3. Perform extractions with an adequate volume of solvent and minimize transfers. For purification, choose a recrystallization solvent that provides good recovery. | The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The resulting amide (5,6-dichloronicotinamide) or carboxylic acid (5,6-dichloronicotinic acid) will have different solubility properties, leading to loss of the desired product. |
| Product is an oil and does not solidify. | 1. Presence of impurities that lower the melting point. 2. Residual solvent. | 1. Attempt purification by column chromatography to remove impurities. 2. Ensure all solvent is removed under high vacuum. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | Impurities disrupt the crystal lattice formation, preventing the product from solidifying. Residual solvent can also act as an impurity and hinder crystallization. |
| Presence of a significant amount of 5,6-dichloronicotinamide in the final product. | Hydrolysis of the nitrile group during the aqueous workup, particularly if strongly basic conditions were used. | 1. Use a milder base for neutralization (e.g., sodium bicarbonate instead of sodium hydroxide). 2. Minimize the time the product is in contact with the aqueous basic solution. 3. Purify the mixture by column chromatography; the more polar amide will have a lower Rf value. | Strong bases and prolonged exposure to aqueous basic conditions promote the nucleophilic attack of hydroxide ions on the nitrile carbon, leading to the formation of the corresponding amide. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the safest way to quench a reaction involving a large excess of POCl₃?
A1: The safest method is a "reverse quench."[1] This involves slowly adding the reaction mixture to a vigorously stirred vessel containing crushed ice or an ice-water slurry. This ensures that the heat generated from the exothermic hydrolysis of POCl₃ is effectively dissipated. An even safer alternative is to add the reaction mixture to a well-stirred, cold aqueous solution of sodium acetate. This method provides a buffered system that can control the exotherm more effectively than water alone.[1] It is highly recommended to first remove the bulk of the excess POCl₃ by distillation under reduced pressure before quenching.[1]
Q2: My final product is colored. How can I decolorize it?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the charcoal. The product can then be recovered by crystallization or evaporation of the solvent. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Q3: What is the mechanism behind the conversion of a hydroxypyridine to a chloropyridine using POCl₃?
A3: The reaction proceeds through the formation of a chlorophosphate intermediate. The hydroxyl group of the pyridine attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This is followed by the attack of a chloride ion on the carbon atom bearing the oxygen, leading to the formation of the chloropyridine and a phosphate byproduct. The presence of a base, such as pyridine itself or an added tertiary amine, facilitates the initial deprotonation of the hydroxyl group.
Q4: Can I use thionyl chloride (SOCl₂) instead of POCl₃?
A4: Thionyl chloride can also be used for the chlorination of hydroxypyridines. The choice between POCl₃ and SOCl₂ often depends on the specific substrate and the desired reaction conditions. SOCl₂ is a gas at room temperature, which can be advantageous for its removal after the reaction. However, POCl₃ is often found to be more effective for certain heterocyclic systems.
Q5: How do I choose a suitable recrystallization solvent?
A5: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. You can determine a good solvent through small-scale trials with various solvents of different polarities (e.g., hexanes, ethyl acetate, ethanol, toluene, and mixtures thereof).[2][4]
V. Visualized Workflows and Mechanisms
Workup Procedure Workflow
Caption: A flowchart illustrating the general workup and purification procedure for this compound.
Potential Side Reaction: Nitrile Hydrolysis
Caption: The potential hydrolysis pathway of the nitrile group during aqueous workup.
VI. References
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
ResearchGate. How can I properly quench POCl3? Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
WordPress.com. My friend phosphorus oxychloride | Chemical Space. Available from: [Link]
-
National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
-
ResearchGate. What are the Tricks to quench pocl3? Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available from: [Link]
-
Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Available from:
-
Organic Syntheses. nicotinonitrile. Available from: [Link]
-
SciSpace. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Available from: [Link]
-
Amerigo Scientific. 4,6-Dichloronicotinonitrile. Available from: [Link]
-
Google Patents. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid. Available from:
-
Reddit. Recrystallization with two solvents. Available from: [Link]
-
Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Available from:
-
World Journal of Pharmaceutical Research. A REVIEW ON IMPURITY PROFILE OF DRUGS. Available from: [Link]
-
Jennychem. 4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv. Available from: [Link]
-
Cytiva. Recombinant Protein Purification Handbook. Available from: [Link]
-
LookChem. Cas 166526-03-0,4,6-DICHLORONICOTINONITRILE. Available from: [Link]
-
ResearchGate. A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Available from: [Link]
-
Organic Syntheses. 1-phenylcyclopentanecarboxaldehyde. Available from: [Link]
-
MDPI. Total Synthesis of 6-Deoxydihydrokalafungin, a Key Biosynthetic Precursor of Actinorhodin, and Its Epimer. Available from: [Link]
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Stability of 5,6-Dichloronicotinonitrile under acidic/basic conditions
A Guide to Understanding and Managing Stability in Experimental Conditions
Welcome to the Technical Support Center for 5,6-Dichloronicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate and address challenges in your work.
I. Overview of this compound Stability
This compound is a versatile building block in medicinal chemistry and materials science. However, its reactivity, dictated by the electron-withdrawing nature of the pyridine ring, the nitrile group, and the two chloro substituents, presents specific stability challenges. The primary modes of degradation are hydrolysis of the nitrile group and nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The rates of these reactions are highly dependent on the pH, temperature, and the presence of nucleophiles in your reaction mixture.
This guide is structured in a question-and-answer format to directly address the most common issues encountered during the handling and use of this compound.
II. Stability Under Acidic Conditions
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: Generally, this compound exhibits greater stability in acidic conditions compared to basic conditions. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group.
Q2: What is the primary degradation pathway under acidic conditions?
A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile group to form 5,6-dichloronicotinamide, which can be further hydrolyzed to 5,6-dichloronicotinic acid.[1] The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.
Q3: At what pH can I expect significant hydrolysis to occur?
A3: Significant hydrolysis typically requires strongly acidic conditions (pH < 2) and elevated temperatures. Under moderately acidic to neutral pH, the rate of hydrolysis is generally slow at room temperature. The rate of acid-catalyzed hydrolysis is dependent on the concentration of the hydronium ion.[2]
Q4: Are the chloro-substituents reactive under acidic conditions?
A4: The chloro-substituents are generally stable under acidic conditions. Nucleophilic aromatic substitution on the pyridine ring is less favorable in acidic media because the pyridine nitrogen is protonated, which further deactivates the ring towards nucleophilic attack.
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of an unexpected polar impurity, confirmed as 5,6-dichloronicotinamide or 5,6-dichloronicotinic acid. | Nitrile hydrolysis due to prolonged exposure to strong acid and/or high temperature. | - Maintain the pH of your reaction mixture above 3 if possible.- Avoid excessive heating or prolonged reaction times in strongly acidic media.- If acidic conditions are necessary, consider running the reaction at a lower temperature for a longer duration.- Use a less nucleophilic solvent if water is not essential for the reaction. |
| Low yield of desired product after a reaction in a protic acidic solvent. | In addition to potential nitrile hydrolysis, the solvent itself (e.g., an alcohol) could act as a nucleophile, though this is less likely than under basic conditions. | - Switch to an aprotic solvent if the reaction chemistry allows.- Re-evaluate the reaction temperature and time to minimize side reactions. |
Workflow for Stability Assessment in Acidic Media
Caption: Experimental workflow for assessing the stability of this compound under acidic conditions.
III. Stability Under Basic Conditions
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in basic solutions?
A1: this compound is significantly less stable in basic conditions compared to acidic or neutral conditions. The presence of a base can promote both the hydrolysis of the nitrile group and the nucleophilic substitution of the chloro-substituents.
Q2: What are the primary degradation pathways under basic conditions?
A2: There are two main degradation pathways that can occur, often concurrently:
-
Base-catalyzed nitrile hydrolysis: The nitrile group can be hydrolyzed to 5,6-dichloronicotinamide and subsequently to 5,6-dichloronicotinic acid.[1] Under basic conditions, the final product will exist as the carboxylate salt.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro-substituents are susceptible to displacement by nucleophiles, including hydroxide ions. This can lead to the formation of 5-chloro-6-hydroxynicotinonitrile and/or 6-chloro-5-hydroxynicotinonitrile, which exist in tautomeric equilibrium with their corresponding pyridone forms.[3]
Q3: Which of the two chloro-substituents is more reactive?
A3: The reactivity of the chloro-substituents at the 5- and 6-positions can be influenced by both electronic and steric factors. The electron-withdrawing nitrile group activates the ring for nucleophilic attack. While subtle, there may be a preference for substitution at one position over the other depending on the specific nucleophile and reaction conditions. For dichloronicotinates, regioselectivity can be a challenge.[3]
Q4: Can I use hydroxide bases (e.g., NaOH, KOH) in my reaction?
A4: The use of strong hydroxide bases should be approached with caution as they can act as nucleophiles, leading to the formation of hydroxypyridine byproducts.[3] If a base is required, consider using non-nucleophilic bases like carbonates (e.g., K2CO3, Cs2CO3) or sterically hindered organic bases.
Troubleshooting Guide: Basic Conditions
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of multiple products, including those with a higher polarity and a mass corresponding to the loss of HCl and addition of OH. | Nucleophilic substitution of one or both chlorine atoms by hydroxide or another nucleophile present in the reaction. | - Use anhydrous solvents and reagents to minimize the presence of water.[3]- If a base is necessary, opt for a non-hydroxide base such as potassium carbonate or cesium carbonate.[3]- Employ the mildest basic conditions (lower temperature, shorter reaction time) that afford the desired product. |
| Complete consumption of starting material with no desired product formation, but the appearance of highly polar species. | Rapid hydrolysis of the nitrile group to the carboxylic acid, followed by potential subsequent reactions. | - If the nitrile group is essential for your target molecule, avoid strongly basic aqueous conditions.- Consider protecting the nitrile group if it is not involved in the desired transformation.- Run the reaction at a lower temperature to control the rate of hydrolysis. |
| Formation of a mixture of mono-substituted isomers. | Lack of regioselectivity in the nucleophilic attack. | - The choice of solvent can influence regioselectivity. In some cases, non-polar, aprotic solvents may favor substitution at a specific position.[3]- The counter-ion of the nucleophile can also play a role in directing the substitution.[3]- Chromatographic separation of the isomers may be necessary. |
Degradation Pathways under Basic Conditions
Sources
Technical Support Center: 5,6-Dichloronicotinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5,6-Dichloronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and reaction optimization of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to solve challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries about this compound to provide a foundational understanding.
Q1: What is this compound and what are its primary applications?
This compound is a halogenated pyridine derivative. The presence of two chlorine atoms and a nitrile group on the pyridine ring makes it an electron-deficient system, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable building block in medicinal chemistry and materials science for synthesizing more complex molecules. The chlorine atoms can be selectively replaced by various nucleophiles (amines, alcohols, thiols) to introduce diverse functional groups.
Q2: What are the main factors that cause the decomposition of this compound?
The primary factors leading to its degradation are:
-
Presence of Water/Moisture: Leads to hydrolysis of both the chloro substituents and the nitrile group.
-
High Temperatures: Can cause thermal decomposition, often resulting in complex mixtures or tar formation.[1]
-
Exposure to Light (UV): Photodegradation can occur, especially for solutions exposed to direct sunlight or other UV sources.
-
Strong Bases: While necessary for some reactions, excessively strong bases or high concentrations can promote side reactions and decomposition.[1]
-
Oxidizing Agents: The pyridine ring system can be susceptible to oxidation under certain conditions.
Q3: What are the likely decomposition products under different stress conditions?
Understanding potential degradants is crucial for reaction monitoring and impurity profiling. The main pathways are hydrolysis, thermal decomposition, and photolysis.
| Stress Condition | Primary Decomposition Pathway | Common Byproducts |
| Hydrolysis (Aqueous Acid/Base) | Nucleophilic substitution by H₂O/OH⁻; Nitrile hydrolysis | 5-Chloro-6-hydroxynicotinonitrile, 6-Chloro-5-hydroxynicotinonitrile, 5,6-Dihyroxynicotinonitrile, 5,6-Dichloronicotinamide, 5,6-Dichloronicotinic acid |
| Thermal Stress | Fragmentation and polymerization | Can lead to complex mixtures. Initial fragmentation may involve loss of HCl or cleavage of the nitrile group. At high temperatures, tar formation is common.[1][2] |
| Photodegradation (UV Light) | Reductive dechlorination, oxidation | 5-Chloronicotinonitrile, 6-Chloronicotinonitrile, Hydroxylated derivatives. The specific products depend heavily on the solvent and atmosphere.[3] |
Q4: How can I visually identify decomposition in my sample or reaction?
A pure sample of this compound is typically a white to off-white or pale-yellow solid.[4] Signs of decomposition include:
-
Color Change: Development of a brown, dark red, or black color in the solid or reaction mixture often indicates polymerization or tar formation, especially at elevated temperatures.[1]
-
Insolubility: The formation of insoluble precipitates that are not the desired product.
-
Gas Evolution: Bubbling may indicate decomposition, especially during heating.
Q5: What are the recommended storage conditions to minimize degradation?
To ensure the long-term stability and purity of this compound, store it in a tightly sealed container in a refrigerator, protected from light and moisture.[4] An inert atmosphere (e.g., argon or nitrogen) is recommended for extended storage.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered during reactions involving this compound.
Problem 1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or gives a low yield.
This is a common issue when working with halogenated pyridines. Here’s a systematic approach to troubleshooting.
-
Potential Cause A: Insufficient Nucleophile Reactivity
-
The Chemistry: SNAr reactions on electron-deficient rings like this compound are driven by the attack of a nucleophile. If the nucleophile is weak (e.g., a neutral amine with bulky substituents), the activation energy for the attack is high, and the reaction is slow.
-
Troubleshooting Steps:
-
Increase Nucleophilicity with a Base: If using a neutral nucleophile like an amine or alcohol, a base is required to deprotonate it, generating the more potent anionic nucleophile (e.g., an amide or alkoxide).[1] Consider switching from a mild base like K₂CO₃ to a stronger, non-nucleophilic base like Cs₂CO₃ or DBU to increase the concentration of the active nucleophile.
-
Solvent Choice: Switch to a polar aprotic solvent (e.g., DMF, DMSO, or NMP). These solvents are effective at solvating the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and more reactive.[5]
-
-
-
Potential Cause B: Competing Hydrolysis Reactions
-
The Chemistry: Water is a competing nucleophile. Under basic conditions, it can generate hydroxide ions (OH⁻), which can react with this compound to form unwanted hydroxypyridine byproducts.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Distill solvents over an appropriate drying agent (e.g., CaH₂ for DMF). Dry solid reagents in a vacuum oven.
-
Use an Inert Atmosphere: Assemble the reaction glassware hot from the oven and maintain it under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering.
-
Avoid Hydroxide Bases: Do not use bases like NaOH or KOH, as they directly introduce the competing hydroxide nucleophile.[1]
-
-
-
Potential Cause C: High Reaction Temperature Leading to Decomposition
-
The Chemistry: While heating can increase the reaction rate, excessive temperatures can push the reaction down decomposition pathways faster than the desired substitution pathway, leading to tar formation and reduced yield.[1]
-
Troubleshooting Steps:
-
Optimize Temperature: Run a temperature screen (e.g., 80°C, 100°C, 120°C) and monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Consider Microwave Chemistry: Microwave-assisted synthesis can often accelerate reactions at lower bulk temperatures, potentially minimizing thermal degradation.
-
-
Problem 2: My reaction mixture turned dark brown/black, and purification is difficult.
This indicates significant decomposition, often leading to the formation of polymeric "tar."
-
Potential Cause A: Excessively High Temperature or Prolonged Reaction Time
-
The Chemistry: At high temperatures, highly reactive intermediates can form and polymerize. Leaving a reaction to run for too long, even at a moderate temperature, can also lead to the gradual accumulation of degradation products.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: As mentioned above, find the minimum temperature required for a reasonable reaction rate.
-
Monitor Reaction Progress: Actively monitor the reaction using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to avoid over-incubation and subsequent degradation of the product.
-
-
-
Potential Cause B: Use of a Very Strong or Inappropriate Base
-
The Chemistry: Very strong bases can deprotonate other positions on the pyridine ring or the product itself, leading to unintended side reactions and polymerization.
-
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a milder base like K₂CO₃ or an organic base like triethylamine (Et₃N).
-
Control Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion (typically 1.5-2.0 equivalents for neutral nucleophiles).
-
-
Problem 3: I am observing byproducts corresponding to the addition of water (M+16) or hydrolysis of the nitrile group (M+18).
This confirms the presence of water in your reaction.
-
Potential Cause A: Hydrolysis of Chloro Substituents
-
The Chemistry: This is the SNAr reaction with hydroxide as the nucleophile, leading to the formation of 5-chloro-6-hydroxynicotinonitrile or its isomer. These products exist in equilibrium with their pyridone tautomers.[1]
-
Troubleshooting Steps:
-
Implement Rigorous Anhydrous Techniques: As detailed in Problem 1, this is critical. Use freshly dried, anhydrous-grade solvents and ensure all glassware is flame-dried or oven-dried before use.
-
Verify Reagent Purity: Ensure your starting material and nucleophile are not hydrated.
-
-
-
Potential Cause B: Hydrolysis of the Nitrile Group
-
The Chemistry: Under either acidic or basic aqueous conditions, the nitrile group (-CN) can be hydrolyzed first to an amide (-CONH₂) and then to a carboxylic acid (-COOH).
-
Troubleshooting Steps:
-
Control pH During Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully.
-
Use Anhydrous Workup: If the product is extremely sensitive, consider a non-aqueous workup, such as filtering the reaction mixture through a plug of silica gel or celite and removing the solvent under reduced pressure.
-
-
Section 3: Key Decomposition Pathways Visualized
Understanding the underlying mechanisms of degradation is key to preventing them.
Pathway 1: Hydrolytic Decomposition
Hydrolysis can occur at two primary sites: the carbon atoms bearing the chlorine substituents (via SNAr) and the carbon of the nitrile group. This is particularly problematic in basic aqueous conditions.
Caption: Hydrolytic pathways for this compound.
Pathway 2: Thermal Decomposition
High temperatures provide the energy to initiate bond cleavage, leading to fragmentation and subsequent polymerization, often resulting in complex, intractable mixtures known as "tar." The initial steps are likely homolytic cleavage or elimination reactions.
Caption: Photodegradation via reductive dechlorination.
Section 4: Recommended Analytical Protocols
To effectively troubleshoot, you need reliable analytical methods to monitor your reaction and identify byproducts.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential more polar degradation products.
Objective: To monitor the consumption of starting material and the formation of byproducts during a reaction or stability study.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile/water (1:1) and filter through a 0.45 µm syringe filter before injection.
Expected Results: this compound, being relatively nonpolar, will have a longer retention time. More polar hydrolysis products (like hydroxypyridines or the carboxylic acid) will elute earlier in the gradient.
Protocol 2: Sample Preparation for LC-MS for Degradant Identification
Objective: To identify the mass of unknown byproducts to help elucidate their structures.
Methodology:
-
Quench Reaction: Take an aliquot (e.g., 100 µL) of the reaction mixture.
-
Dilute: Dilute it 100-fold with a mixture of 50:50 acetonitrile:water. This high dilution prevents detector saturation.
-
Filter: Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
Analyze by LC-MS: Use an LC method similar to the one above, coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Data Acquisition: Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize the chances of detecting all components. Look for the [M+H]⁺ or [M-H]⁻ ions.
Data Interpretation: Compare the masses of the observed peaks with the theoretical masses of suspected degradation products.
| Compound | Molecular Formula | Exact Mass | Expected Ion [M+H]⁺ |
| This compound | C₆H₂Cl₂N₂ | 171.9649 | 172.9722 |
| 5-Chloro-6-hydroxynicotinonitrile | C₆H₃ClN₂O | 154.0039 | 155.0112 |
| 5,6-Dichloronicotinamide | C₆H₄Cl₂N₂O | 189.9755 | 190.9828 |
| 5,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 190.9595 | 191.9668 |
Section 5: References
-
BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution of Dichloronicotinates. Retrieved from
-
Liang, R., Tang, F., Wang, J., & Yue, Y. (2019). Photo-degradation dynamics of five neonicotinoids: Bamboo vinegar as a synergistic agent for improved functional duration. PLOS ONE, 14(10), e0223708. Available at: [Link]
-
Zabar, R., Dolenc, D., Jerman, T., Franko, M., & Trebše, P. (2011). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Chemosphere, 85(5), 861-868. Available at: [Link]
-
Shinwar, A. H., Naman, S. A., & Anees, A. S. (2017). PHOTODEGRADATION OF 2, 4, 5, 6-TETRACHLOROISOPHTHALONITRILE (CHLOROTHALONIL) BY VISIBLE AND ULTRAVIOLET LIGHT IN THE PRESENCE OF SEMICONDUCTOR. International Journal of Research - Granthaalayah, 5(6), 1-15. Available at: [Link]
-
Tsuchiya, Y. (1980). Thermal decomposition products of polyacrylonitrile. Journal of Analytical and Applied Pyrolysis, 2(3), 187-195. Available at: [Link]
-
U.S. Patent No. 3,920,670. (1975). Process for hydrolysis of nitriles. Google Patents. Available at:
-
Liotta, C. L., & Harris, H. P. (1974). The chemistry of "naked" anions. I. Reactions of the 18-crown-6 complex of potassium fluoride. Journal of the American Chemical Society, 96(7), 2250-2251. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloronicotinonitrile | 166526-03-0 [sigmaaldrich.com]
- 5. GT Digital Repository [repository.gatech.edu]
Technical Support Center: Scaling Up the Synthesis of 5,6-Dichloronicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5,6-Dichloronicotinonitrile, also known as 2,3-Dichloro-5-cyanopyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Our approach is grounded in established reaction mechanisms and validated through practical, field-proven insights.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common and scalable route begins with 3-aminopyridine, proceeds through a chlorinated intermediate, and culminates in a Sandmeyer cyanation. This reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a nitrile via a diazonium salt intermediate.[1][2][3]
This guide will focus on a robust, one-pot adaptation of this pathway, which is both efficient and amenable to scale-up. We will address critical control points, potential pitfalls, and troubleshooting strategies for each major stage of the synthesis.
Overall Reaction Workflow
The synthesis can be logically divided into two primary stages, often performed sequentially in a one-pot setup:
-
Chlorination of 3-Aminopyridine: Formation of the key intermediate, 3-amino-2-chloropyridine.
-
Diazotization and Sandmeyer Cyanation: Conversion of the amino-intermediate to the final this compound product.
Below is a diagram illustrating the workflow and key decision points.
Caption: Synthesis and troubleshooting workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the IUPAC name 2,3-dichloro-5-cyanopyridine, but it's often called this compound? A1: "Nicotinonitrile" is a common name for 3-cyanopyridine. In this naming system, the nitrile group is assumed to be at position 3, and the substituents are numbered accordingly. Therefore, "this compound" refers to a 3-cyanopyridine scaffold with chlorine atoms at positions 5 and 6. According to standard IUPAC nomenclature, the pyridine ring is numbered to give the substituents the lowest possible locants, which results in the name 2,3-dichloro-5-cyanopyridine. Both names refer to the same molecule.
Q2: What is the role of the copper(I) cyanide catalyst in the Sandmeyer reaction? A2: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] The copper(I) salt acts as a catalyst to facilitate the conversion of the aryl diazonium salt to an aryl radical through a single-electron transfer, with the concomitant loss of nitrogen gas (N₂). This highly reactive aryl radical then reacts with the cyanide ligand from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[4]
Q3: Is it possible to use a different starting material? A3: Yes, other routes exist, such as the direct chlorination of cyanopyridine derivatives or the cyanation of polychlorinated pyridines.[5][6] However, the route starting from 3-aminopyridine is often preferred due to the relatively low cost of the starting material and the well-established nature of the Sandmeyer reaction, which allows for reliable process control.[7]
Q4: What are the primary safety concerns for this synthesis at scale? A4: There are several critical safety considerations:
-
Chlorine Gas: Chlorine is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The process is designed to keep the diazonium salt in a cold, aqueous solution and use it immediately in situ. At no point should you attempt to isolate the diazonium intermediate.
-
Cyanide Salts: Sodium cyanide (NaCN) and copper cyanide (CuCN) are extremely toxic. Use appropriate personal protective equipment (PPE), and have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available. All cyanide waste must be quenched and disposed of according to strict environmental regulations.
-
Exothermic Reactions: Both the chlorination and the decomposition of the diazonium salt are exothermic. Proper temperature control via cooling baths or reactor jackets is essential to prevent runaway reactions.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure adapted from established methodologies for related compounds.[8][9] Researchers must first perform a thorough risk assessment and optimize conditions at a small scale before proceeding to a larger scale.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Molar Ratio (vs. 3-AP) | Notes |
| 3-Aminopyridine (3-AP) | 94.11 | 1.0 | Starting Material |
| Concentrated HCl (~37%) | 36.46 | 4.0 - 5.0 | Solvent/Reagent |
| Chlorine Gas (Cl₂) | 70.90 | 1.1 - 1.3 | Chlorinating Agent |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 - 1.2 | Diazotizing Agent |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 - 1.4 | Catalyst |
| Sodium Cyanide (NaCN) | 49.01 | 1.2 - 1.4 | Cyanide Source |
| Toluene | 92.14 | - | Extraction Solvent |
| Isopropanol | 60.10 | - | Recrystallization Solvent |
Procedure:
-
Stage 1: Chlorination
-
Charge a reactor with concentrated hydrochloric acid. With vigorous stirring, add 3-aminopyridine portion-wise, ensuring the temperature does not exceed 40°C.
-
Cool the resulting slurry to 15-20°C.
-
Sub-surface, bubble chlorine gas into the slurry at a controlled rate, maintaining the temperature between 15-25°C.
-
Monitor the reaction by HPLC until >95% of the 3-aminopyridine has been converted to 3-amino-2-chloropyridine.
-
Once complete, cool the reaction mixture to 0-5°C.
-
-
Stage 2: Diazotization and Sandmeyer Cyanation
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the cold reaction slurry from Stage 1, maintaining the temperature strictly between 0-5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
In another reactor, prepare a solution/slurry of copper(I) cyanide and sodium cyanide in water. Cool this mixture to 10-15°C.
-
Slowly transfer the cold diazonium salt slurry into the copper cyanide mixture. The rate of addition should be controlled to maintain the reaction temperature between 20-30°C and manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor by HPLC.
-
-
Workup and Purification
-
Add toluene to the reaction mixture.
-
Carefully neutralize the mixture by adding a 50% aqueous sodium hydroxide solution, keeping the temperature below 40°C. The final pH should be >10.
-
Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the toluene solution under reduced pressure to obtain the crude solid product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol/water, to yield pure this compound as a crystalline solid.[10][11]
-
Troubleshooting Guide
Problem 1: Low Yield of 3-amino-2-chloropyridine in Stage 1.
-
Question: My HPLC analysis after the chlorination step shows a significant amount of unreacted 3-aminopyridine and the formation of dichlorinated byproducts. What went wrong?
-
Answer:
-
Probable Cause 1: Inefficient Mass Transfer. The reaction between gaseous chlorine and the solid slurry of 3-aminopyridine hydrochloride can be limited by mass transfer. If chlorine gas is added too quickly or the stirring is inadequate, localized areas of high chlorine concentration can lead to over-chlorination, while other areas remain unreacted.
-
Solution 1: Ensure vigorous and efficient stirring throughout the chlorine addition. Consider using a sparging tube to introduce the chlorine gas below the surface of the liquid to maximize contact time and dispersion. Reduce the rate of chlorine addition to allow for complete reaction before the formation of byproducts.
-
Probable Cause 2: Incorrect Temperature. While the reaction is exothermic, allowing the temperature to rise too high (>30°C) can increase the rate of side reactions, including the formation of various dichlorinated and trichlorinated aminopyridines.
-
Solution 2: Maintain strict temperature control using an efficient cooling system. Ensure the reaction temperature is consistently held within the 15-25°C range.
-
Problem 2: Incomplete Diazotization or Low Yield in Sandmeyer Stage.
-
Question: The evolution of nitrogen gas during the Sandmeyer reaction was sluggish, and the final yield is very low. My workup also produced a large amount of dark, tarry material.
-
Answer:
-
Probable Cause 1: Premature Decomposition of the Diazonium Salt. Diazonium salts are thermally unstable. If the temperature during the diazotization step rises above 5-10°C, the salt will begin to decompose, primarily to the corresponding phenol (3-amino-2-chloro-5-hydroxypyridine), which can lead to tar formation under reaction conditions.
-
Solution 1: Strictly maintain the temperature between 0-5°C during the addition of sodium nitrite. Ensure all solutions are pre-cooled. The stability of the diazonium salt is paramount for a successful Sandmeyer reaction.
-
Probable Cause 2: Insufficient Acid. The diazotization reaction requires a sufficient excess of strong acid (HCl) to generate nitrous acid (HNO₂) from sodium nitrite and to stabilize the resulting diazonium salt.
-
Solution 2: Use a molar ratio of at least 4 equivalents of HCl relative to the starting 3-aminopyridine. This ensures the medium remains strongly acidic throughout the diazotization process.
-
Probable Cause 3: Inactive Copper Catalyst. The copper(I) cyanide catalyst can be oxidized to copper(II) if not handled properly, reducing its effectiveness in the single-electron transfer step.
-
Solution 3: Use high-quality CuCN. Ensure the CuCN/NaCN solution is freshly prepared. The reaction should be performed under conditions that minimize exposure to atmospheric oxygen where possible.
-
Problem 3: Formation of 2,3-Dichloropyridine as a Major Byproduct.
-
Question: My final product is contaminated with a significant amount of 2,3-dichloropyridine, which is difficult to separate. How can I avoid this?
-
Answer:
-
Probable Cause: This side reaction occurs when the aryl radical, formed after the loss of N₂, abstracts a chlorine atom from the solvent or another source instead of reacting with the cyanide complex. This is more likely if the concentration of the active cyanocuprate complex is low or if the reaction temperature is too high, promoting alternative radical pathways.
-
Solution: Ensure a sufficient excess of both CuCN and NaCN is used to maintain a high concentration of the active [Cu(CN)₂]⁻ or related cyanocuprate species. Control the temperature of the Sandmeyer reaction carefully; do not let it rise uncontrollably during the addition of the diazonium salt. A slower addition rate often leads to a cleaner reaction profile.
-
Problem 4: Difficulty with Final Product Purification.
-
Question: My crude product is an off-color oil or waxy solid, and I am struggling to get clean crystals during recrystallization.
-
Answer:
-
Probable Cause 1: Presence of Phenolic Byproducts. If temperature control was poor during diazotization, phenolic impurities will form. These are often colored and can inhibit crystallization.
-
Solution 1: Before concentrating the organic extracts, perform a wash with a dilute aqueous sodium hydroxide solution (e.g., 1-2 M NaOH). This will deprotonate and extract the acidic phenolic impurities into the aqueous layer. Follow this with a water wash to remove any residual base.
-
Probable Cause 2: Inappropriate Recrystallization Solvent. The choice of solvent is critical for effective purification. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[10][12]
-
Solution 2: Conduct small-scale solvent screening to find the optimal system. Isopropanol, ethanol, or mixed solvent systems like toluene/heptane or isopropanol/water are good starting points. For difficult-to-crystallize products, consider a silica gel plug filtration of the crude material in a solvent like dichloromethane to remove highly polar, colored impurities before attempting recrystallization.
-
References
- US5484929A, "Chlorination process", Google P
- "Sandmeyer reaction", Wikipedia, Accessed January 11, 2026.
- "6-Chloro-3-pyridinecarbonitrile", PubChem, Accessed January 11, 2026.
- CN110845426A, "Preparation method of 2-chloro-5-cyanopyrimidine compound", Google P
- CN101659637A, "Preparation method of 2-chloro-3-cyanopyridine", Google P
- Katritzky, A. R., et al.
- Allen, C. F. H., et al. "2,3-diaminopyridine", Organic Syntheses, Accessed January 11, 2026.
- WO2014198278A1, "A method for producing 2,3-dichloro-5-(trichloromethyl)
- US20070161797A1, "Process for the manufacture of 2,3-dichloropyridine", Google P
- "2,3-Dichloro-5-cyanopyridine Supplier China", Pipzine Chemicals, Accessed January 11, 2026.
- CN107286087B, "Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine", Google P
- "Sandmeyer reaction", L.S.College, Muzaffarpur, Accessed January 11, 2026.
- "Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles", ResearchG
- "Sandmeyer Reaction", Organic Chemistry Portal, Accessed January 11, 2026.
- "How to Purify an organic compound via recrystallization or reprecipitation?
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 5,6-Dichloronicotinonitrile Purity by High-Performance Liquid Chromatography
For professionals in pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5,6-Dichloronicotinonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the impurity profile of the subsequent API, making robust analytical validation an indispensable part of the development lifecycle.[1]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices and the self-validating nature of a well-executed protocol, grounded in the authoritative standards of the International Council for Harmonisation (ICH).[2][3]
Why HPLC is the Gold Standard for Purity Determination
While several analytical techniques can be employed for purity analysis, HPLC is frequently considered the gold standard for non-volatile and thermally labile compounds like this compound.[4] Its preeminence stems from its high precision, versatility in handling complex mixtures, and its ability to separate the primary compound from structurally similar impurities that might arise during synthesis or degradation.[4]
The core principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. This allows for both qualitative identification (based on retention time) and precise quantification (based on peak area).
Experimental Workflow: A Validated HPLC Method for this compound
The following protocol is a robust, stability-indicating method developed for the routine purity analysis of this compound. The causality behind each parameter is explained to provide a framework for adaptation and troubleshooting.
Chromatographic Conditions
The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation (resolution) between the main analyte peak and any potential impurities in a reasonable timeframe.
| Parameter | Specification | Rationale |
| Instrument | HPLC or UHPLC System with UV/PDA Detector | Standard for pharmaceutical analysis, offering reliability and the ability to assess peak purity.[4] |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase ideal for retaining and separating moderately polar to non-polar aromatic compounds like dichloronicotinonitriles. |
| Mobile Phase | Isocratic: 65:35 (v/v) Acetonitrile:Water | An acetonitrile/water mixture provides good solvating power and UV transparency. The 65:35 ratio was optimized to elute the main peak with a sharp profile and good retention (typically 4-6 minutes), allowing sufficient time for later-eluting impurities to appear. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improving peak shape. |
| Detection λ | 245 nm | This wavelength was selected based on the UV absorbance maximum of the dichloronicotinonitrile chromophore, ensuring maximum sensitivity for both the main compound and related impurities. |
| Injection Vol. | 10 µL | A small injection volume prevents column overloading and peak distortion, which is crucial for accurate quantification. |
| Sample Diluent | Mobile Phase (65:35 Acetonitrile:Water) | Using the mobile phase as the diluent prevents peak distortion that can occur due to solvent mismatch between the sample and the mobile phase. |
Preparation of Solutions
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume.
Method Validation: The Pillar of Trustworthiness
An analytical method is only reliable if it is proven to be fit for its intended purpose.[2] Validation is performed according to the ICH Q2(R2) guidelines, which provide a harmonized framework for ensuring data integrity.[5][6][7]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[5] | Analyze blank, placebo (if applicable), standard, and sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the sample.[8] | The main peak should be free from interference from any other components. Peak purity analysis (using a PDA detector) should pass. |
| Linearity | To verify that the instrument's response is directly proportional to the analyte concentration over a given range.[9] | Prepare and inject at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. | Correlation coefficient (r²) > 0.999.[10] |
| Accuracy | To determine the closeness of the test results to the true value.[5] | Perform recovery studies by spiking a known amount of reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[11] |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision.[5][11] |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Can be determined based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve. | LOQ precision should have an RSD that meets the requirements for the intended use.[10] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] | Systematically vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on system suitability. | System suitability parameters (e.g., peak asymmetry, theoretical plates, %RSD of replicate injections) must remain within acceptable limits. |
Comparative Guide: HPLC vs. Alternative Purity Methods
While HPLC is the preferred method, other techniques have specific applications. Understanding their strengths and weaknesses provides a comprehensive analytical perspective.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Differential Scanning Calorimetry (DSC) |
| Principle | Differential partitioning between mobile and stationary liquid phases. | Partitioning between a carrier gas and a liquid/solid stationary phase. | Measurement of heat flow difference between a sample and a reference as a function of temperature. |
| Best For | Non-volatile or thermally labile compounds, complex mixtures, purity and impurity profiling.[4] | Volatile and thermally stable compounds, residual solvent analysis.[4] | High-purity crystalline solids to determine absolute purity (eutectic impurities).[12] |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (measures a physical property) |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Highly accurate for suitable compounds (>99.5%) |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% (for melting point) |
| Primary Limitation | Requires analyte to be soluble and possess a UV chromophore. | Analyte must be volatile and thermally stable without derivatization. | Not suitable for amorphous materials, solvates, or when impurities form solid solutions.[12] |
| Application to 5,6-DCN | Excellent. Ideal for separating potential isomers and degradation products. | Possible but not ideal. Risk of degradation at high injector temperatures. Less effective for non-volatile impurities. | Potentially useful as an orthogonal technique to confirm the purity of a highly crystalline reference standard. |
This table summarizes typical performance characteristics and should be validated for this compound specifically.
Conclusion: Ensuring Quality Through Rigorous Validation
The validation of an analytical method for determining the purity of this compound is a critical scientific endeavor that underpins product quality and regulatory compliance. A well-developed and validated reversed-phase HPLC method, as detailed in this guide, offers unparalleled specificity, accuracy, and precision for this purpose. By grounding our protocols in the authoritative principles of the ICH and understanding the causal relationships between analytical parameters and method performance, we can establish a self-validating system of analysis. This ensures that every batch of this crucial intermediate meets the stringent purity requirements necessary for the development of safe and effective pharmaceuticals.
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- BVL.bund.de. Product chemistry - Relevant impurities of technical active substances.
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- ResearchGate. (2025, August 6). Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI.
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A Senior Application Scientist's Comparative Guide to the GC-MS Analysis of 5,6-Dichloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex chemical synthesis, the rigorous analysis of intermediates is not merely a quality control checkpoint; it is a cornerstone of process understanding, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 5,6-Dichloronicotinonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of this compound, supported by experimental insights and detailed methodologies.
The Analytical Imperative: Why Choose the Right Technique for this compound?
This compound is a halogenated aromatic nitrile, a class of compounds often characterized by their volatility and thermal stability, making them amenable to gas chromatography. However, the presence of two chlorine atoms and a polar nitrile group on a pyridine ring necessitates a careful selection of the analytical method to ensure specificity, sensitivity, and robustness, particularly when dealing with complex reaction mixtures or trace-level impurity analysis. The choice of analytical technique is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the specific questions we need to answer.
A Comparative Overview of Analytical Methodologies
While GC-MS is a powerful tool for the analysis of this compound, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other viable techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wide range of non-volatile and thermally labile compounds. | Broad applicability, including polar, non-volatile, and thermally labile compounds. |
| Sensitivity | Excellent, often in the low ng/mL to pg/mL range.[1] | Good, typically in the µg/mL to high ng/mL range. | Exceptional, capable of reaching pg/mL to fg/mL levels. |
| Specificity | High, with mass spectral data providing a molecular fingerprint for confident identification. | Moderate, relies on retention time and UV spectrum, which can be prone to interferences. | Very high, with precursor-product ion transitions offering exceptional selectivity. |
| Sample Preparation | May require solvent extraction; derivatization is generally not necessary for this analyte. | Typically involves dissolution in the mobile phase and filtration. | Can be more complex, often requiring solid-phase extraction (SPE) for sample cleanup and concentration.[2] |
| Primary Application | Purity assessment, identification of volatile impurities and byproducts, and quantitative analysis. | Routine purity and content analysis, especially in quality control settings. | Trace-level quantification of impurities, metabolite identification, and analysis in complex biological matrices. |
In-Depth Focus: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS stands out for its high resolving power and the definitive identification capabilities of mass spectrometry. For a compound like this compound, GC-MS provides not just quantitative data, but also crucial structural information about any co-eluting impurities.
The Rationale Behind the Method: An Expert's Perspective
The development of a robust GC-MS method is a systematic process. Here, we delve into the "why" behind the experimental choices for the analysis of this compound.
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5,6-Dichloronicotinonitrile: A Comparative Approach
In the landscape of pharmaceutical and agrochemical research, the structural integrity and purity of synthetic intermediates are paramount. 5,6-Dichloronicotinonitrile, a key building block, is no exception. Its deceptively simple structure belies the need for rigorous analytical confirmation, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, contextualized with a comparison to alternative analytical techniques, to offer researchers a comprehensive understanding of its characterization.
The Central Role of NMR in Structural Elucidation
While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for assessing purity, they provide limited information about the molecular structure.[1][2] NMR spectroscopy, on the other hand, offers a detailed roadmap of the molecule's carbon-hydrogen framework, making it an indispensable tool for unambiguous structure confirmation. The ¹H NMR spectrum reveals the electronic environment and connectivity of protons, while the ¹³C NMR spectrum provides insights into the carbon backbone.[3]
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol is designed to yield high-quality spectra for this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[4] For this analysis, we will proceed with CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.[5]
-
The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field, ensuring sharp and symmetrical peaks.[5]
¹H NMR Acquisition Parameters: [5]
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32.
¹³C NMR Acquisition Parameters: [5]
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
3. Data Processing: [5]
-
A Fourier transform is applied to the raw data (Free Induction Decay).
-
The resulting spectra are phased and baseline corrected.
-
The chemical shift axis is calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]
Analysis and Interpretation of this compound Spectra
The structure of this compound presents a simple yet informative NMR fingerprint. The pyridine ring contains two protons and six carbons, with their chemical shifts significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrile group.[7]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These protons, being non-equivalent, will appear as doublets due to coupling with each other.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.80 | Doublet (d) | ~2.0 | H-2 |
| ~8.30 | Doublet (d) | ~2.0 | H-4 |
Interpretation:
-
The downfield chemical shifts of both protons are a direct consequence of the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituents on the pyridine ring.
-
The proton at the C-2 position (H-2) is expected to be the most downfield due to its proximity to the ring nitrogen and the C-3 cyano group.
-
The proton at the C-4 position (H-4) will also be in the aromatic region but at a slightly lower chemical shift compared to H-2.
-
The observed coupling between H-2 and H-4 is a four-bond coupling (⁴J), which is typically small in aromatic systems, hence the predicted J value of ~2.0 Hz.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-2 |
| ~148.0 | C-6 |
| ~140.0 | C-4 |
| ~135.0 | C-5 |
| ~115.0 | C-3 |
| ~114.0 | -CN |
Interpretation:
-
The carbon atoms directly attached to the electronegative chlorine atoms (C-5 and C-6) and the nitrogen atom (C-2 and C-6) are expected to be significantly deshielded, resulting in downfield chemical shifts.
-
The carbon of the nitrile group (-CN) typically appears in the 110-120 ppm range.
-
The C-3 carbon, to which the nitrile group is attached, will also have its chemical shift influenced by this substituent.
A Comparative Perspective: NMR vs. Other Analytical Techniques
While NMR excels at structural elucidation, a comprehensive quality assessment often involves orthogonal techniques that provide complementary information, particularly regarding purity.
| Parameter | NMR Spectroscopy | HPLC | Gas Chromatography (GC) |
| Primary Application | Structural Elucidation, Quantification (qNMR) | Purity Assessment, Quantification | Purity Assessment of Volatile Compounds |
| Information Provided | Detailed molecular structure, connectivity | Retention time, UV absorbance, purity percentage | Retention time, purity percentage |
| Sample Requirements | 5-20 mg, soluble | Microgram to milligram quantities, soluble | Volatile and thermally stable |
| Strengths | Unambiguous structure confirmation | High resolution for impurity profiling | High efficiency for volatile impurities |
| Limitations | Lower sensitivity compared to other methods | Requires a chromophore for UV detection | Analyte must be thermally stable |
This comparative view underscores that while HPLC and GC are excellent for routine purity checks and quantifying known impurities, NMR spectroscopy remains the gold standard for verifying the chemical identity of a synthesized compound like this compound.[1][8]
Workflow for NMR Spectral Analysis
The logical progression from sample to confirmed structure is a systematic process.
Caption: Workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a clear and definitive confirmation of its molecular structure. The predicted chemical shifts and coupling patterns are consistent with the known effects of substituents on a pyridine ring. When integrated into a broader analytical strategy that includes chromatographic techniques for purity assessment, NMR spectroscopy serves as the cornerstone for ensuring the quality and identity of this important chemical intermediate. This multi-faceted approach provides the rigorous data required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic endeavors.
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- Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of - Beilstein Journals.
- Chem 117 Reference Spectra Spring 2011 ¹H, ¹³C NMR data taken from: Silverstein, Robert M.
- ¹H and ¹³C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants | Request PDF - ResearchGate.
- How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology.
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- 5 Combination of ¹H and ¹³C NMR Spectroscopy.
- Basic ¹H- and ¹³C-NMR Spectroscopy.
- (PDF) How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums - ResearchGate.
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- III Analytical Methods.
- Proton NMR chemical shifts and coupling constants for brain metabolites.
- ¹³ C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate.
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- ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals.
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- Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J... - ResearchGate.
- Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques - Benchchem.
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A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for Dichloronicotinonitrile Analysis
Abstract
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the accurate quantification of 2,6-dichloronicotinonitrile is paramount for ensuring final product quality, monitoring process efficiency, and meeting stringent regulatory standards. As a key chemical intermediate, the choice of analytical methodology directly impacts data integrity and laboratory throughput. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of dichloronicotinonitrile. We will explore the fundamental principles of each technique, present detailed, field-tested experimental protocols, and offer a quantitative comparison of their performance metrics to guide you in selecting the optimal method for your specific application.
Introduction to Dichloronicotinonitrile: The Analytical Imperative
Dichloronicotinonitrile, with the chemical formula C₆H₂Cl₂N₂, is a halogenated aromatic nitrile.[1][2] It serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and pesticides.[1][3] Given its role as a precursor, its purity and concentration must be meticulously controlled. Inaccurate measurements can lead to process inefficiencies, impurities in the final product, and potential downstream toxicological concerns.
The choice between analytical techniques is not merely a matter of preference but a critical decision based on the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and desired throughput.[4][5] Dichloronicotinonitrile is a non-volatile, thermally stable compound, making it amenable to analysis by both HPLC and GC-MS, presenting a compelling case for a direct comparison.[6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds.[6] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like dichloronicotinonitrile, reverse-phase HPLC is the method of choice.
Causality Behind the HPLC Approach
The selection of a C18 reverse-phase column is a deliberate choice rooted in the analyte's structure. The non-polar C18 stationary phase interacts with the dichlorinated benzene ring moiety of the analyte through hydrophobic interactions. An acetonitrile/water mobile phase is employed to elute the compound, where a higher proportion of the organic solvent (acetonitrile) reduces retention time. A UV detector is highly effective as the aromatic ring structure of dichloronicotinonitrile exhibits strong absorbance at specific wavelengths, providing a robust and linear response.[4]
Experimental Protocol: HPLC-UV Analysis
This protocol is designed as a self-validating system for routine purity analysis and quantification.
1. Instrumentation and Consumables:
-
HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and dichloronicotinonitrile analytical standard.[8]
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of dichloronicotinonitrile standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards ranging from 0.1 µg/mL to 100 µg/mL.[4]
-
Sample Preparation: Dissolve the test sample in acetonitrile to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.[9]
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
4. System Suitability and Validation:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and calculate the coefficient of determination (R²), which should be >0.999.[10]
-
Precision: Perform six replicate injections of a mid-range standard. The relative standard deviation (%RSD) of the peak areas should be < 2%.[4]
-
Accuracy: Analyze a sample of known concentration (e.g., a spiked placebo) and calculate the percent recovery. The acceptance criterion is typically 98-102%.[11][12]
HPLC Workflow Diagram
Caption: Workflow for dichloronicotinonitrile analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for analyzing volatile and thermally stable compounds.[7] While dichloronicotinonitrile is not highly volatile, its thermal stability allows it to be vaporized in a heated GC inlet without decomposition, making GC-MS a viable and highly sensitive alternative.
Causality Behind the GC-MS Approach
The choice of a GC-MS system is driven by the need for high sensitivity and unequivocal identification. A non-polar capillary column, such as a DB-5ms, is selected to separate the analyte from matrix components based on boiling point and polarity. The mass spectrometer provides two critical dimensions of data: the retention time, which is characteristic of the compound under specific conditions, and the mass spectrum, which serves as a chemical fingerprint. Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of dichloronicotinonitrile are monitored, dramatically increases sensitivity and selectivity by filtering out background noise.[13]
Experimental Protocol: GC-MS Analysis
This protocol is optimized for trace-level detection and confirmation of dichloronicotinonitrile.
1. Instrumentation and Consumables:
-
GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as carrier gas.
-
GC-MS grade solvents (e.g., acetone, hexane) and dichloronicotinonitrile analytical standard.
2. Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of dichloronicotinonitrile standard and dissolve in 100 mL of acetone.
-
Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare standards in the ng/mL range (e.g., 1 to 200 ng/mL).
-
Sample Preparation: Use a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.[14] The final extract should be solvent-exchanged into hexane. The QuEChERS method, common in pesticide analysis, can also be adapted.[15]
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.[17]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of dichloronicotinonitrile (e.g., m/z 172, 137, 102 - Note: These are theoretical and must be confirmed by analyzing a standard in full scan mode).
4. System Suitability and Validation:
-
Linearity: Analyze calibration standards to demonstrate a linear response with R² > 0.995.
-
LOD/LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by analyzing low-level standards. The LOD is typically determined at a signal-to-noise ratio of 3, and the LOQ at 10.
-
Confirmation: The identity of the analyte in a sample is confirmed by comparing its retention time and the ratio of the quantifier and qualifier ions to that of a known standard.
GC-MS Workflow Diagram
Caption: Workflow for dichloronicotinonitrile analysis by GC-MS.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on a trade-off between sensitivity, complexity, and the specific analytical goal. The following table summarizes typical performance characteristics.
| Parameter | HPLC-UV | GC-MS | Rationale & Justification |
| Linearity (R²) | > 0.999 | > 0.995 | Both techniques offer excellent linearity, but UV detection in HPLC is often slightly more precise for quantification. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.001 ng/mL | GC-MS in SIM mode is orders of magnitude more sensitive, making it ideal for trace analysis.[4] |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.003 ng/mL | The superior sensitivity of GC-MS allows for reliable quantification at much lower levels.[4] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods provide high accuracy, assuming proper sample preparation is performed to mitigate matrix effects.[4] |
| Precision (% RSD) | < 2% | < 5% | HPLC generally offers better injection precision, leading to lower variability for routine assays.[4] |
| Throughput | High | Medium | HPLC methods often have shorter run times and require less complex sample preparation for purity assays. GC-MS may require more extensive cleanup.[4] |
| Complexity & Cost | Moderate | High | GC-MS systems are more complex to operate and maintain, and have a higher initial capital cost and operational cost (e.g., carrier gas).[6] |
| Primary Application | Routine Purity & Assay | Trace Analysis & Impurity Profiling | HPLC is the workhorse for determining the purity of the bulk substance, while GC-MS excels at finding trace contaminants.[4] |
This table summarizes typical performance characteristics for the analysis of halogenated aromatic compounds and should be validated for dichloronicotinonitrile specifically in your laboratory.[4]
Conclusion and Method Selection
Both HPLC-UV and GC-MS are robust and reliable techniques for the analysis of dichloronicotinonitrile, but they serve different primary purposes.
Choose HPLC-UV for:
-
Routine quality control: When you need to quickly and accurately determine the purity or assay of the bulk substance or formulated product.
-
High-throughput screening: When analyzing a large number of samples where sub-ng/mL sensitivity is not required.
-
Laboratories with budget constraints: HPLC systems are generally more affordable to purchase and operate.[6]
Choose GC-MS for:
-
Trace-level analysis: When quantifying residual dichloronicotinonitrile in complex matrices, such as environmental samples or in finished products where it is an impurity.
-
Impurity identification: When you need to identify and confirm the presence of trace-level impurities alongside the main analyte.
-
Regulatory submissions requiring high specificity: The mass spectral data provides definitive proof of identity that UV detection cannot.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate analytical method, ensuring data of the highest quality and integrity for their specific application.
References
- Comparison of the GC and HPLC methods for the determination of pesticides. (n.d.). Source not specified. [Link not available]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute. (2025). Food Safety Institute. [Link]
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What is the difference between a GC and HPLC? Which is better for analysis of pesticides and insecticides? (2022). Quora. [Link]
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Comparison of Two Methods for the Determination of Selected Pesticides in Honey and Honeybee Samples. (2018). National Institutes of Health (NIH). [Link]
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4,6-Dichloronicotinonitrile. (n.d.). Amerigo Scientific. [Link]
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Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019). Analytical Methods (RSC Publishing). [Link]
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Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. [Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America. [Link]
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SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. (n.d.). Shared Research Facilities. [Link]
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Sample Preparation. (2023). Chemistry LibreTexts. [Link]
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ANALYTICAL METHOD VALIDATION. (n.d.). drug regulatory affairs international. [Link]
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4,6-DICHLORONICOTINONITRILE CAS#166526-03-0. (n.d.). LookChem. [Link]
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Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]
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Sample preparation Archives. (n.d.). Bioanalysis Zone. [Link]
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Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). National Institutes of Health (NIH). [Link]
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A Review on Analytical Method Development and Validation (With Case Study). (2024). International Journal of Scientific Research in Engineering and Management (IJSREM). [Link]
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A Practical Guide to Analytical Method Validation. (1996). gmpua.com. [Link]
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Confirmation of Pesticides by GC/MS/MS. (n.d.). USDA Food Safety and Inspection Service. [Link]
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Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. (2024). Semantic Scholar. [Link]
-
4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv. (n.d.). Custom synthesis of biological and pharmaceutical small molecules. [Link]
-
Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. (2021). BioPharm International. [Link]
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Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024). The University of Manchester. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dichloropyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Identity
Dichloropyridines are a class of halogenated heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of high-value chemicals. With six possible constitutional isomers, their utility is diverse, ranging from intermediates in agrochemicals to critical precursors in pharmaceuticals like the P2X7 receptor antagonists and the antibiotic enoxacin.[1][2] The precise positioning of the two chlorine atoms on the pyridine ring dictates the molecule's reactivity, steric profile, and ultimately, its function in a target application. Consequently, the unambiguous identification and differentiation of these six isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloropyridine—is a non-negotiable step in process development, quality control, and regulatory compliance.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to distinguish these isomers. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared & Raman), and Mass Spectrometry (MS), presenting experimental data and protocols to equip the modern researcher with the necessary tools for confident structural elucidation. Our approach emphasizes not just the data itself, but the underlying causality—the "why"—behind the spectral differences, reflecting a field-proven methodology for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Positional Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing constitutional isomers. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, NMR provides direct evidence of the molecular connectivity and symmetry.
Causality Behind Experimental Choices
The choice to use both ¹H and ¹³C NMR is deliberate. ¹H NMR provides information on the number of distinct proton environments, their electronic shielding, and, crucially, their spatial relationship to neighboring protons through spin-spin coupling. ¹³C NMR, in turn, reveals the number of unique carbon environments, which is a direct reflection of the molecule's symmetry. Together, they provide a complete picture of the molecule's carbon-hydrogen framework. For sample preparation, a deuterated solvent like Chloroform-d (CDCl₃) is chosen because it is chemically inert and its deuterium signal can be used by the spectrometer to "lock" the magnetic field, ensuring stability and high resolution.[3] Tetramethylsilane (TMS) is added as an internal standard because its protons and carbons are highly shielded, providing a sharp signal at 0 ppm that serves as a universal reference point.[3]
¹H NMR Spectroscopic Comparison
The primary differentiating features in the ¹H NMR spectra are the number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity). The electron-withdrawing nature of the nitrogen atom and the chlorine atoms deshields adjacent protons, shifting their signals downfield to higher ppm values. The multiplicity, governed by the n+1 rule, reveals the number of adjacent protons, allowing for a clear deduction of the substitution pattern.
| Isomer | Expected Signals | Symmetry | Predicted Multiplicity & Key Features |
| 2,3-Dichloropyridine | 3 | Asymmetric | Three distinct signals in the aromatic region. Expect complex splitting patterns (doublet of doublets, etc.) due to three adjacent protons.[4] |
| 2,4-Dichloropyridine | 3 | Asymmetric | Three distinct signals. The proton at C5 will be a doublet, the proton at C6 will be a doublet, and the proton at C3 will be a singlet (or very finely split). |
| 2,5-Dichloropyridine | 3 | Asymmetric | Three distinct signals. The proton at C6 will appear as a doublet, the one at C4 as a doublet of doublets, and the one at C3 as a doublet.[5] |
| 2,6-Dichloropyridine | 2 | Symmetric (C₂ᵥ) | Two signals with a 2:1 integration ratio. The two protons at C3/C5 will be equivalent, appearing as a doublet. The single proton at C4 will be a triplet. |
| 3,4-Dichloropyridine | 3 | Asymmetric | Three distinct signals. The protons at C2, C5, and C6 will all be unique and likely appear as doublets or singlets. |
| 3,5-Dichloropyridine | 2 | Symmetric (C₂ᵥ) | Two signals with a 2:1 integration ratio. The protons at C2/C6 will be equivalent (a single peak), and the proton at C4 will be a distinct single peak.[6] |
¹³C NMR Spectroscopic Comparison
The number of signals in a proton-decoupled ¹³C NMR spectrum is a direct confirmation of the isomer's symmetry. Carbons directly attached to chlorine atoms will show a significant downfield shift.
| Isomer | Expected ¹³C Signals |
| 2,3-Dichloropyridine | 5 |
| 2,4-Dichloropyridine | 5 |
| 2,5-Dichloropyridine | 5 |
| 2,6-Dichloropyridine | 3 |
| 3,4-Dichloropyridine | 5 |
| 3,5-Dichloropyridine | 3 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-25 mg of the dichloropyridine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity.
-
Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Workflow for NMR-Based Isomer Identification
Caption: General workflow for dichloropyridine isomer identification using NMR spectroscopy.
Vibrational Spectroscopy: A Fingerprint of Molecular Motion
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[7] While NMR excels at mapping the atomic framework, vibrational spectroscopy provides a unique "fingerprint" based on how the bonds stretch and bend. The frequencies of these vibrations are sensitive to molecular symmetry and the mass of the atoms involved.
Causality Behind Experimental Choices
For solid samples, the KBr pellet method is a common and effective choice for IR spectroscopy.[3] The sample is finely ground with potassium bromide, which is transparent to IR radiation in the typical analysis range, and pressed into a thin pellet. This minimizes scattering and produces a high-quality spectrum. The analysis focuses on the "fingerprint region" (typically < 1500 cm⁻¹) where complex vibrations unique to the entire molecule occur. These subtle differences are often the key to distinguishing isomers.
IR and Raman Spectroscopic Comparison
Key vibrational modes to consider include:
-
C-H Stretching: Typically found around 3000-3100 cm⁻¹.
-
C=C and C=N Ring Stretching: A series of bands between 1400-1600 cm⁻¹. The pattern and exact frequencies are sensitive to the substitution pattern.
-
C-Cl Stretching: Strong absorptions typically observed in the 600-800 cm⁻¹ region. The number and position of these bands can vary significantly between isomers.
-
Ring Bending/Deformation Modes: These occur in the fingerprint region and are highly characteristic of the specific isomer.
While a full vibrational analysis is complex, comparing the fingerprint regions of the six isomers against a reference standard is a reliable method of identification. For example, theoretical calculations for 2,3-dichloropyridine show numerous fundamental vibration modes across the IR spectrum.[8]
| Isomer | Key Distinguishing Vibrational Features (Approx. cm⁻¹) |
| 2,3-Dichloropyridine | Complex pattern in the fingerprint region due to low symmetry.[9][10] |
| 2,4-Dichloropyridine | Characteristic C-Cl and ring bending modes.[11] |
| 2,6-Dichloropyridine | Simpler spectrum compared to asymmetric isomers due to higher symmetry.[12] |
| 3,5-Dichloropyridine | Also exhibits a simpler spectrum due to its C₂ᵥ symmetry.[13] |
Experimental Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation: Finely grind 1-2 mg of the dichloropyridine isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[3]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Workflow for Vibrational Spectroscopy Analysis
Caption: Standard workflow for isomer identification using FT-IR spectroscopy.
Mass Spectrometry: Confirming Composition and Fragmentation
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For dichloropyridine isomers, all six share the same molecular formula (C₅H₃Cl₂N) and therefore the same nominal molecular weight of ~148 g/mol .[11][14]
Causality Behind Experimental Choices
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[14] This fragmentation pattern can serve as a molecular fingerprint. Coupling MS with Gas Chromatography (GC-MS) is the preferred method. The GC column separates the isomers based on their boiling points and interaction with the stationary phase, allowing the mass spectrometer to analyze each one individually, even if they are present in a mixture.
Key Differentiating Features
-
Molecular Ion Isotope Pattern: The most telling feature for any chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion:
-
M+ (containing two ³⁵Cl atoms)
-
[M+2]+ (containing one ³⁵Cl and one ³⁷Cl)
-
[M+4]+ (containing two ³⁷Cl atoms) The expected relative intensity ratio of these peaks is approximately 9:6:1 .[14] Observing this pattern is definitive proof that the molecule contains two chlorine atoms.
-
-
Fragmentation Pattern: While the molecular ion cluster will be identical for all isomers, the relative abundances of the fragment ions may differ slightly due to the influence of the chlorine positions on bond stabilities. Common fragmentation pathways include the loss of a chlorine radical (-Cl) and hydrogen chloride (-HCl). While these differences can be subtle, they can aid in differentiation when compared to a library of known spectra.
| Ion | m/z (for ³⁵Cl) | Description |
| [C₅H₃Cl₂N]⁺ | 147 | Molecular Ion (M+) |
| [C₅H₃³⁵Cl³⁷ClN]⁺ | 149 | [M+2]+ Isotope Peak |
| [C₅H₃Cl₂N]⁺ | 151 | [M+4]+ Isotope Peak |
| [C₅H₃ClN]⁺ | 112 | Loss of a Cl radical |
| [C₅H₂Cl]⁺ | 77 | Further fragmentation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or methanol.[14]
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample. Use a temperature program to separate the isomers. For example, start at 50°C and ramp to 250°C at 10°C/min.
-
MS Method: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the retention time for each isomer. Analyze the mass spectrum for each peak, confirming the molecular weight, the characteristic 9:6:1 isotope pattern, and the fragmentation pattern.
Workflow for GC-MS Isomer Analysis
Caption: A validated, multi-technique workflow for the definitive identification of dichloropyridine isomers.
Conclusion
The differentiation of dichloropyridine isomers is a critical analytical task that is reliably accomplished through the strategic application of modern spectroscopic techniques. Mass spectrometry serves as the initial checkpoint, confirming molecular weight and elemental composition through its unique isotopic signature. Vibrational spectroscopy provides a valuable molecular fingerprint for rapid comparison against known standards. However, it is Nuclear Magnetic Resonance spectroscopy, with its ability to resolve the precise number, environment, and connectivity of hydrogen and carbon atoms, that stands as the ultimate arbiter of isomeric identity. By integrating these methods, researchers and drug development professionals can ensure the structural integrity of their materials, guaranteeing the quality, safety, and efficacy of the final product.
References
- Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide. Benchchem.
- 2,3-Dichloropyridine(2402-77-9) 1H NMR spectrum. ChemicalBook.
- 2,5-Dichloropyridine(16110-09-1) 1H NMR spectrum. ChemicalBook.
- Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison. Benchchem.
- 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum. ChemicalBook.
- 3,5-Dichloropyridine(2457-47-8)IR1. ChemicalBook.
- 2,6-Dichloropyridine(2402-78-0)IR1. ChemicalBook.
- 2,3-Dichloropyridine(2402-77-9)IR1. ChemicalBook.
- 2,4-Dichloropyridine | C5H3Cl2N. PubChem - NIH.
- 2,3-Dichloropyridine | C5H3Cl2N. PubChem - NIH.
- Reactive nature, substitution reaction, structural and vibrational properties of 2, 3 Dichloropridine by DFT Study.
- Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy.
- 2,6-Dichloropyridine. Wikipedia.
- 3,5-Dichloropyridine | Drug Intermedi
- Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. MDPI.
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A Comparative Guide to the Reactivity of 5,6-Dichloronicotinonitrile and 2,6-Dichloronicotinonitrile for the Synthetic Chemist
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, dichloronicotinonitriles serve as versatile synthons for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two chlorine atoms on the pyridine ring, activated by the electron-withdrawing nitrile group, provides two reactive handles for nucleophilic aromatic substitution (SNAr). However, the isomeric relationship between these building blocks can lead to profound differences in reactivity and regioselectivity. This guide provides an in-depth, objective comparison of the reactivity of 5,6-Dichloronicotinonitrile and 2,6-Dichloronicotinonitrile , supported by mechanistic principles and detailed experimental protocols to aid the modern synthetic chemist.
Structural and Electronic Landscape: The Foundation of Reactivity
The divergent reactivity of these isomers is rooted in the distinct electronic environments of the chlorine-bearing carbon atoms, a consequence of their positions relative to the electron-withdrawing pyridine nitrogen and the nitrile group.
-
2,6-Dichloronicotinonitrile : In this isomer, both chlorine atoms occupy positions ortho to the ring nitrogen. This proximity to the electronegative nitrogen atom significantly polarizes the C-Cl bonds, rendering the C2 and C6 positions highly electrophilic. The nitrile group at C3 further enhances this effect through resonance and induction, making both chlorines susceptible to nucleophilic attack.
-
This compound : Here, the chlorine atoms are situated at the C5 and C6 positions. The C6 chlorine is ortho to the ring nitrogen, leading to its activation. Conversely, the C5 chlorine is meta to the nitrogen, resulting in substantially lower activation towards nucleophilic displacement.
This fundamental difference in electronic activation dictates the regioselectivity and overall reaction rates when these isomers are subjected to nucleophilic substitution.
Figure 1. Chemical structures of the isomeric dichloronicotinonitriles.
A Head-to-Head Comparison of Reactivity in Nucleophilic Aromatic Substitution
The principal mode of reaction for these compounds is nucleophilic aromatic substitution (SNAr). The key distinction lies in which chlorine atom is preferentially displaced and the conditions required to effect this transformation.
2,6-Dichloronicotinonitrile: A Profile of High and Modulable Reactivity
Both chlorine atoms in 2,6-dichloronicotinonitrile are activated towards SNAr. The C2 and C6 positions are electronically similar, and in the absence of other directing factors, a mixture of mono-substitution products can be anticipated, especially with smaller nucleophiles. However, subtle electronic differences and steric factors can be exploited to achieve regioselectivity. For instance, in the related 4-methyl-2,6-dichloronicotinonitrile, nucleophilic attack by the bulky malononitrile dimer occurs selectively at the C6 position, attributed to steric hindrance at the C2 position from the adjacent methyl group. This suggests that the steric profile of the nucleophile can be a tool to control regioselectivity.
This compound: A Study in Regioselective Functionalization
The reactivity profile of this compound is more straightforward and highly regioselective. The C6 chlorine, being ortho to the pyridine nitrogen, is significantly more activated than the C5 chlorine. Consequently, nucleophilic attack occurs almost exclusively at the C6 position under typical SNAr conditions. The C5 chlorine is notoriously unreactive, allowing for the clean synthesis of 6-substituted-5-chloronicotinonitriles. This inherent selectivity is a powerful feature for synthetic chemists, enabling the introduction of a functional group at C6 while leaving the C5 position available for subsequent, different chemical transformations, such as cross-coupling reactions.
Comparative Reactivity Summary
| Feature | 2,6-Dichloronicotinonitrile | This compound |
| Most Reactive Site(s) | C2 and C6 | C6 |
| Relative Reactivity | High | Moderate to High (at C6) |
| Regioselectivity | Potentially low with small nucleophiles; can be influenced by sterics. | High for C6 substitution. |
| Synthetic Utility | Access to 2,6-disubstituted or selectively 2- or 6-monosubstituted nicotinonitriles. | Clean synthesis of 6-substituted-5-chloronicotinonitriles. |
Table 1. Qualitative comparison of the reactivity of this compound and 2,6-Dichloronicotinonitrile in SNAr reactions.
Mechanistic Insights: The Role of the Meisenheimer Intermediate
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.
The Rising Profile of 5,6-Dichloronicotinonitrile Derivatives in Drug Discovery: A Comparative Guide to Biological Activity
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyridine nucleus, have consistently emerged as privileged scaffolds. Among these, the 5,6-dichloronicotinonitrile framework has garnered increasing interest as a versatile starting point for the synthesis of a diverse array of biologically active molecules. The presence of two chlorine atoms and a nitrile group on the pyridine ring provides multiple reactive sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of select this compound derivatives, focusing on their antimicrobial and potential anticancer properties, supported by experimental data and detailed protocols.
The this compound Scaffold: A Versatile Chemical Template
The inherent reactivity of the chlorine atoms at the 5- and 6-positions of the nicotinonitrile ring, coupled with the electron-withdrawing nature of the nitrile group, makes this scaffold an attractive starting material for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a wide range of derivatives with distinct physicochemical and biological properties.
Caption: Versatility of the this compound scaffold.
Antimicrobial Activity: A Comparative Look at Nicotinamide Derivatives
Recent studies have highlighted the potential of 5,6-dichloronicotinamide derivatives as effective antimicrobial agents. By converting the nitrile group to a carboxamide and subsequently substituting the chlorine atoms, researchers have developed compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Comparison of N-Cyclohexyl-6-thio Substituted-Nicotinamide Derivatives
A study focused on the synthesis and antibacterial evaluation of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives demonstrated promising results. The general synthetic scheme involves the conversion of 5,6-dichloronicotinic acid to the corresponding nicotinoyl chloride, followed by amidation with cyclohexylamine and subsequent nucleophilic substitution of the C6-chloro group with various thiols.[1]
Table 1: Antibacterial Activity of 5-Chloro-N-cyclohexyl-6-thio Substituted-Nicotinamide Derivatives [1]
| Compound ID | R Group (at C6-thio position) | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) |
| 4a | -CH₂-C₆H₅ | 12 | 10 |
| 4b | -CH₂-C₆H₄-p-Cl | 14 | 11 |
| 4c | -CH₂-C₆H₄-p-NO₂ | 18 | 15 |
| 4d | Imidazol-2-yl | 15 | 13 |
| 4h | Pyridin-2-yl | 16 | 14 |
| Ciprofloxacin | (Standard) | 25 | 28 |
Data extracted from Makhija et al. (2011).[1]
The results indicate that the introduction of a nitro group on the benzylthio substituent (compound 4c ) significantly enhances the antibacterial activity against both S. aureus and E. coli compared to the unsubstituted benzylthio analog (4a ). Heterocyclic thio-substituents, such as imidazole and pyridine, also confer good antibacterial activity.
Fungicidal Activity of a Thiophene-Containing Nicotinamide Derivative
Further extending the chemical space, a 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide derivative has been synthesized and characterized.[2] While extensive comparative data is not yet available, the successful synthesis of such complex derivatives underscores the adaptability of the this compound scaffold for generating novel compounds with potential applications in agriculture and medicine.
Anticancer Potential: A Comparative Discussion
While direct and extensive comparative studies on the anticancer activity of a series of this compound derivatives are currently limited in the public domain, the broader class of nicotinonitrile and nicotinamide derivatives has shown significant promise as anticancer agents.[3][4] These compounds often exert their effects through the inhibition of key cellular signaling pathways involved in cancer progression.
Based on the structure-activity relationships observed in related series, it is plausible that derivatives of this compound could exhibit potent anticancer activity. The dichloro-substitution pattern can influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. Further research is warranted to synthesize and screen a library of this compound derivatives against a panel of cancer cell lines to elucidate their therapeutic potential.
Experimental Protocols
Synthesis of 5,6-Dichloro-N-cyclohexyl Nicotinamide (Intermediate 3)[1]
This protocol describes a key step in the synthesis of the antimicrobial compounds listed in Table 1.
-
Preparation of 5,6-Dichloronicotinoyl chloride: A mixture of 5,6-dichloronicotinic acid (0.03 mol) and thionyl chloride (SOCl₂) (0.1 mol) with a catalytic amount of DMF is refluxed on a water bath for 30 minutes. The reaction mixture is then cooled and concentrated to afford the title compound.
-
Amidation: In a cold condition, cyclohexylamine is treated with the freshly prepared 5,6-dichloronicotinoyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction is maintained at room temperature and its progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is concentrated and poured onto crushed ice. The resulting solid is filtered and washed with water to yield 5,6-dichloro-N-cyclohexyl nicotinamide.
Caption: Synthetic workflow for N-cyclohexyl-6-thio nicotinamides.
In Vitro Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.[1]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a widely used technique for its determination.[5][6]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The available data on its derivatives, particularly in the antimicrobial domain, demonstrates that targeted modifications can lead to compounds with significant biological activity. While the exploration of their anticancer potential is still in its nascent stages, the proven efficacy of other nicotinonitrile derivatives provides a strong rationale for further investigation. Future research should focus on the synthesis and systematic screening of a diverse library of this compound derivatives to establish comprehensive structure-activity relationships for both antimicrobial and anticancer activities. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
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A Researcher's Guide to the Structure-Activity Relationship of Dichloronicotinonitrile Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichloronicotinonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
The dichloronicotinonitrile core, a pyridine ring substituted with two chlorine atoms and a nitrile group, represents a versatile and highly valuable scaffold in modern drug discovery. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the chlorine and nitrile substituents, renders the scaffold susceptible to a variety of chemical modifications, particularly nucleophilic aromatic substitution. This reactivity allows for the strategic introduction of diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dichloronicotinonitrile analogs, offering insights into their design, synthesis, and biological evaluation as potential therapeutic agents.
The Crucial Role of the Nitrile Group and Chlorine Substituents
The nitrile group is a key pharmacophore in many approved drugs, contributing to enhanced binding affinity, improved pharmacokinetic profiles, and metabolic stability. It can participate in hydrogen bonding, polar interactions, and even covalent interactions with biological targets.[1] Furthermore, the nitrile moiety is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, allowing for diverse structural modifications while maintaining or improving biological activity.[1][2]
The chlorine atoms on the nicotinonitrile ring play a dual role. They enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions for the synthesis of analog libraries.[3] Additionally, the lipophilicity and steric bulk of the chlorine atoms can significantly influence the binding of the molecule to its target protein, contributing to both potency and selectivity.[4]
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Dichloronicotinonitrile Analogs and Related Compounds
Kinase Inhibition: A Prominent Mechanism of Action
Many heterocyclic compounds containing the nicotinonitrile scaffold have been identified as potent kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6] The dichloronicotinonitrile scaffold can serve as a template for the design of both type I and type II kinase inhibitors, which target the active and inactive conformations of the kinase, respectively.[4]
Table 1: Comparative Activity of Selected Kinase Inhibitors with Dichlorophenyl Moieties
| Compound ID | Structure | Target Kinase | IC50 (µM) | Reference |
| PD-089828 | 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | [7] |
| Imatinib | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | v-Abl, c-Kit, PDGFR | 0.6, 0.1, 0.1 | [4] |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR | 0.037 (NR6wtEGFR) | [4] |
Note: The table includes compounds with a dichlorophenyl group, which is structurally related to the dichloronicotinonitrile scaffold, to provide insights into potential SAR.
The data in Table 1 suggests that the 2,6-dichlorophenyl moiety is a favorable substituent for achieving potent inhibition of various tyrosine kinases. The substitution pattern on the core heterocyclic scaffold and the nature of the side chains are critical for determining both potency and selectivity.
Enzyme Inhibition Beyond Kinases
The versatility of the nicotinonitrile scaffold extends beyond kinase inhibition. Studies have shown that nicotinonitrile derivatives can inhibit other classes of enzymes, such as α-glucosidase, tyrosinase, and urease.
Table 2: Enzyme Inhibitory Activity of Selected Nicotinonitrile Derivatives
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| Compound 1 | 2-((4-chlorobenzyl)oxy)-6-oxo-4-phenyl-1,6-dihydropyridine-3-carbonitrile | α-Glucosidase | 27.09 ± 0.12 | [8] |
| Compound 1 (Urease) | 2-((4-chlorobenzyl)oxy)-6-oxo-4-phenyl-1,6-dihydropyridine-3-carbonitrile | Urease | 33.04 ± 0.70 | [8] |
| Compound 16 | 2-((3,4-dichlorobenzyl)oxy)-6-oxo-4-(p-tolyl)-1,6-dihydropyridine-3-carbonitrile | Tyrosinase | 10.55 ± 0.08 | [8] |
Note: These compounds are not dichloronicotinonitrile analogs but demonstrate the potential of the broader nicotinonitrile class as enzyme inhibitors.
The data in Table 2 highlights that substitutions on the nicotinonitrile core can lead to potent and selective inhibition of various enzymes. The nature and position of the substituents on the phenyl ring attached to the core structure significantly impact the inhibitory activity.
Experimental Protocols: Synthesis of Dichloronicotinonitrile and Key Analogs
The synthesis of dichloronicotinonitrile analogs typically involves the initial preparation of the dichloronicotinonitrile scaffold followed by nucleophilic aromatic substitution reactions to introduce desired functionalities.
Synthesis of 4,6-Dichloronicotinonitrile
A general procedure for the synthesis of 4,6-dichloronicotinonitrile from 4,6-dichloronicotinamide is as follows:
-
Suspend 4,6-dichloronicotinamide in acetonitrile.
-
Slowly add pyridine to the suspension at room temperature.
-
Add phosphorous trichloride dropwise to the reaction mixture.
-
Heat the mixture with continuous stirring.
-
After the reaction is complete, cool the solution and pour it into an aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 4,6-dichloronicotinonitrile.[9]
General Protocol for Nucleophilic Aromatic Substitution of Dichloronicotinates
The following is a general guideline for the nucleophilic aromatic substitution on a dichloronicotinate scaffold, which can be adapted for dichloronicotinonitrile:
Reagents and Glassware:
-
Ensure all glassware is thoroughly dried.
-
Use anhydrous solvents (e.g., DMF, DMSO).
-
The dichloronicotinate/dichloronicotinonitrile starting material.
-
The desired nucleophile (e.g., amine, thiol, alcohol).
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine).
Reaction Setup:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloronicotinate/dichloronicotinonitrile and the anhydrous solvent.
-
Add the nucleophile.
-
Add the base.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][3]
Caption: A simplified diagram illustrating the mechanism of competitive kinase inhibition by a dichloronicotinonitrile analog.
Conclusion and Future Directions
The dichloronicotinonitrile scaffold holds significant promise for the development of novel therapeutic agents, particularly as kinase inhibitors. The inherent reactivity of the dichlorinated pyridine ring allows for the creation of diverse analog libraries, enabling a thorough exploration of the structure-activity landscape. While direct comparative data for a wide range of dichloronicotinonitrile analogs is still emerging, the analysis of related compound series provides a strong foundation for rational drug design.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of focused libraries of dichloronicotinonitrile analogs against specific, well-defined biological targets will be crucial for elucidating detailed SAR.
-
Target identification and validation: Identifying the specific molecular targets of novel, active dichloronicotinonitrile analogs will be essential for understanding their mechanism of action and potential therapeutic applications.
-
Optimization of pharmacokinetic properties: In addition to potency, the optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be critical for the development of clinically viable drug candidates.
By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the dichloronicotinonitrile scaffold can be further exploited to generate a new generation of innovative and effective medicines.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 5,6-Dichloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the quality of starting materials is not merely a parameter—it is the bedrock upon which successful, reproducible, and safe outcomes are built. 5,6-Dichloronicotinonitrile is a pivotal intermediate, yet its purity can be a significant variable. Impurities, even at trace levels, can impede downstream reactions, generate unwanted byproducts, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comprehensive framework for assessing the purity of commercial this compound, comparing orthogonal analytical techniques and underscoring the rationale behind their application.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively analyze a compound, one must first anticipate its potential impurities. These often originate from the synthetic route employed. A common method for synthesizing dichloronicotinonitriles involves the dehydration of a corresponding amide using reagents like phosphorus oxychloride (POCl₃) or reacting a dihydroxynicotinamide with phosphorus pentachloride.[4][5]
From these pathways, we can predict several classes of impurities:
-
Residual Starting Materials: Unreacted 5,6-dichloronicotinamide.
-
Isomeric Impurities: Positional isomers such as 2,6-dichloronicotinonitrile or 4,6-dichloronicotinonitrile may arise from non-selective halogenation steps in precursor synthesis.[4][6][7]
-
Process-Related Impurities: Residual solvents (e.g., acetonitrile, dichloromethane) and reagents.[4]
-
Degradation Products: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur under certain storage conditions.
A multi-pronged analytical strategy is therefore essential to detect this diverse range of potential contaminants. The following sections detail the core techniques for a robust purity assessment.
Orthogonal Analytical Methods for Comprehensive Purity Profiling
No single analytical method is sufficient for complete purity analysis.[8] A combination of chromatographic and spectroscopic techniques provides a more complete and trustworthy picture of a sample's composition.[9][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry.[9][11] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.
Principle of Operation: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector, reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Data Analysis: Purity is determined by the area percent method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
Data Presentation: HPLC Purity Comparison
| Sample ID | Main Peak Retention Time (min) | Main Peak Area % | Impurity 1 Area % (RT ~3.5 min) | Impurity 2 Area % (RT ~4.8 min) |
| Commercial Lot A | 4.21 | 98.7% | 0.8% | 0.3% |
| In-House Purified Standard | 4.22 | >99.9% | Not Detected | Not Detected |
Causality Behind Choices: A C18 column is selected for its versatility with moderately polar aromatic compounds. Acetonitrile/water is a common, effective mobile phase for such separations. UV detection at 254 nm is chosen due to the aromatic nature of the nicotinonitrile ring system.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, particularly residual solvents or certain process-related byproducts, GC-MS is an indispensable tool.[13][14] The mass spectrometer provides definitive identification of separated components.
Principle of Operation: GC separates compounds based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a high-purity solvent like ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using area percent or with a calibration curve if standards are available.
Data Presentation: GC-MS Impurity Identification
| Sample ID | Impurity Identified | Retention Time (min) | Match Factor (NIST Library) |
| Commercial Lot A | Acetonitrile | 2.15 | >95 |
| 4,6-Dichloronicotinonitrile (Isomer) | 9.88 | >90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be a powerful tool for purity assessment, especially for identifying and quantifying isomers and other structurally related impurities.[15][16] Quantitative NMR (qNMR) can determine purity without needing a reference standard for the impurity itself.[17][18]
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information. The area under an NMR peak is directly proportional to the number of nuclei it represents, allowing for quantification.[16]
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better resolution).
-
Sample Preparation: Accurately weigh ~20 mg of the this compound sample and a known amount (~10 mg) of a high-purity internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL CDCl₃).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal recovery for accurate integration.
-
Data Analysis: Compare the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard to calculate the absolute purity.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For high-purity crystalline compounds, it can provide an absolute measure of purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[19][20]
Principle of Operation: A pure crystalline solid has a sharp, well-defined melting point. Impurities broaden this melting range and lower the melting point.[20][21] DSC measures the energy required to melt the sample, and the shape of the resulting peak can be used to calculate the mole percent of impurities.[19] This method is best suited for compounds that are at least 98% pure and do not decompose upon melting.[9]
Experimental Protocol: DSC Purity Analysis
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
DSC Conditions (as per ASTM E928): [19]
-
Atmosphere: Nitrogen purge gas.
-
Heating Rate: A slow rate, typically 0.5 to 1.0 K/min, is used to maintain thermal equilibrium.
-
Temperature Range: Scan across the melting range of the compound (e.g., from 100 °C to 150 °C for this compound).
-
-
Data Analysis: Use the instrument's software to apply the van't Hoff equation to the melting endotherm to calculate the mole fraction of impurities.
Data Presentation: Orthogonal Purity Method Summary
| Analytical Method | Commercial Lot A Purity | In-House Purified Standard Purity | Information Provided |
| HPLC (Area %) | 98.7% | >99.9% | Separation of non-volatile impurities |
| GC-MS (Area %) | 99.2% (excluding solvent) | >99.9% | Detection of volatile impurities and isomers |
| qNMR (Mass %) | 98.5% | 99.8% | Absolute quantification, structural confirmation |
| DSC (Mole %) | 99.1 mol% | 99.9 mol% | Absolute purity of the crystalline fraction |
Visualizing the Workflow
A systematic approach is crucial for efficient and comprehensive purity analysis.
Caption: A tiered workflow for the comprehensive purity assessment of this compound.
Conclusion and Recommendations
The purity assessment of a critical intermediate like this compound demands a multi-faceted, orthogonal approach. Relying on a single technique, such as HPLC, can lead to an incomplete and potentially misleading purity profile.
-
For Routine Quality Control: HPLC-UV provides an excellent primary screen for lot-to-lot consistency and the detection of major non-volatile impurities.
-
For Method Development and Troubleshooting: When impurities are detected or reaction yields are inconsistent, GC-MS and NMR are essential for definitive identification. This allows chemists to trace the impurity back to its source in the synthetic process.
-
For Establishing a Reference Standard: A combination of all four methods is recommended. DSC and qNMR, in particular, provide absolute purity values that are critical for qualifying a material as a reference standard.
By implementing this comprehensive analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their starting materials, mitigating risks and paving the way for more reliable and reproducible scientific outcomes.[22][23]
References
- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
- Talebi, M., et al. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- TA Instruments. Purity Determination and DSC Tzero™ Technology.
- Giron, D. (1983). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education.
- Creative Biolabs. Purity Determination by DSC.
- Nmr Spectroscopy In Pharmaceutical Analysis. (n.d.).
- Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery.
- How Pure is Pure? Understanding Reagent Purity Grades. (2021, September 3). Pharmaceutical Technology.
- Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 2,5-Dichloronicotinonitrile.
- Triest Lab. (2025, August 26). The Role of High-Purity Reagents in Scientific Research.
- Lab Pro Inc. (2025, December 18). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions.
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- ChemicalBook. 2,6-Dichloronicotinonitrile synthesis.
- Google Patents. (2000). Process for the preparation of 2,6-dichloronicotinonitriles.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
- John, S., & Pramila, T. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research.
- Japan International Cooperation Agency. Analytical Methods.
- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Witkiewicz, Z., et al. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed.
- ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025, August 7).
- De Orsi, D., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis.
- PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
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A Comparative Guide to Quantitative NMR (qNMR) for the Assay of 5,6-Dichloronicotinonitrile
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the assay of 5,6-dichloronicotinonitrile, a key intermediate in the synthesis of various pharmaceuticals. We will explore the fundamental principles of qNMR, its practical application, and how it stands against conventional chromatographic methods, supported by experimental insights and protocols.
The Principle of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) distinguishes itself from many other analytical techniques because it is a primary ratio method of measurement.[1][2] The fundamental principle lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[1][3][4] This unique characteristic allows for the determination of the absolute purity or concentration of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent.[5] Unlike chromatographic techniques that often rely on calibration curves with a reference standard of the analyte itself, qNMR can provide accurate quantification without the need for an identical standard of the target compound.[1][6] This is a significant advantage when dealing with novel compounds or when a certified reference material of the analyte is unavailable or prohibitively expensive.[3]
Experimental Workflow for qNMR Assay
The successful implementation of a qNMR assay hinges on a meticulously planned and executed workflow. Each step is critical for ensuring the accuracy and reliability of the final quantitative result.
Sources
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- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
A Comparative Guide to the Synthesis of Dichloronicotinonitriles for Researchers and Drug Development Professionals
Dichloronicotinonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their versatile reactivity, stemming from the presence of two chlorine atoms and a nitrile group on the pyridine ring, allows for the strategic introduction of various functionalities. This guide provides an in-depth comparison of the most prevalent synthetic routes to these valuable compounds, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.
Synthesis from 2,6-Dihydroxynicotinamide
One of the classical and most direct routes to 2,6-dichloronicotinonitrile involves the reaction of 2,6-dihydroxynicotinamide with a strong chlorinating agent, typically phosphorus pentachloride (PCl₅), in an aromatic solvent.
Mechanistic Insights
The reaction proceeds through a two-step process. Initially, the hydroxyl groups of the dihydroxynicotinamide are converted to chlorophosphate esters by reaction with PCl₅. These esters are excellent leaving groups. Subsequent nucleophilic attack by the chloride ions, also generated from PCl₅, displaces the phosphate groups, yielding the desired 2,6-dichloropyridine ring. Concurrently, the amide functionality is dehydrated by PCl₅ to the nitrile.
Experimental Protocol
Synthesis of 2,6-dichloro-5-fluoro-3-nicotinonitrile from 5-fluoro-2,6-dihydroxy-3-nicotinamide [1]
-
To a flask, add 170 g of 1,2-dichlorobenzene.
-
With stirring, add 165 g of phosphorus pentachloride.
-
Add 30 g of 5-fluoro-2,6-dihydroxy-3-nicotinamide.
-
Heat the mixture in an oil bath, slowly raising the internal temperature from 60 °C to 110 °C.
-
Continue heating at 110 °C for 26 hours.
-
Increase the internal temperature to 120 °C and stir for an additional 16 hours.
-
After the reaction, pour the crude product into water to separate the aqueous and organic layers.
-
The 2,6-dichloronicotinonitrile can be obtained from the aromatic solvent layer.
Causality Behind Experimental Choices
The use of a high-boiling aromatic solvent like 1,2-dichlorobenzene allows for the high reaction temperatures required for the chlorination and dehydration steps. The extended reaction time ensures complete conversion. The aqueous workup serves to quench the excess phosphorus pentachloride and separate the product from water-soluble byproducts.
Dehydration of 2,6-Dichloronicotinamide
A common and efficient method for the synthesis of 2,6-dichloronicotinonitrile is the dehydration of 2,6-dichloronicotinamide. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often with a phase-transfer catalyst.
Mechanistic Insights
The dehydration of amides using POCl₃ proceeds via the formation of a Vilsmeier-type intermediate. The lone pair of the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate. This activates the carbonyl carbon for intramolecular elimination. A base, which can be the chloride ion or a phase-transfer catalyst, then abstracts a proton from the amide nitrogen, leading to the formation of the nitrile and inorganic byproducts. The use of a phase-transfer catalyst, such as tetraethylammonium chloride, can facilitate the reaction by improving the solubility of the reagents and promoting the interaction between the amide and the dehydrating agent.[2]
.dot
Caption: Amide Dehydration Workflow.
Experimental Protocol
General procedure for the synthesis of 2,6-dichloronicotinonitrile from 2,6-dichloronicotinamide [3]
-
Charge a reaction vessel with 2,6-dichloronicotinamide (189 mg, 0.99 mmol).
-
Add a catalytic amount of tetraethylammonium chloride (5% w/w).
-
Add POCl₃ (5 ml).
-
Heat the mixture under reflux at 80°C for 24 hours.
-
Remove excess POCl₃ in vacuo to obtain a crude residue.
-
Dilute the residue with dichloromethane (10 ml) and filter.
-
Wash the filtrate successively with saturated aqueous K₂CO₃ (2 x 5 ml) and distilled water (5 ml).
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the product.
This procedure resulted in an 89% yield of 2,6-dichloronicotinonitrile as an off-white solid.[3]
Causality Behind Experimental Choices
The use of excess POCl₃ serves as both the reagent and the solvent. The catalytic amount of tetraethylammonium chloride enhances the reaction rate. The aqueous workup with potassium carbonate neutralizes any remaining acidic species and removes water-soluble impurities.
Sandmeyer Reaction of Aminopyridines
The Sandmeyer reaction provides a versatile route to introduce a chlorine atom onto the pyridine ring. This method is particularly useful when the corresponding aminopyridine is readily available. The process involves the diazotization of an aminopyridine followed by a copper(I)-catalyzed substitution with a chloride source.
Mechanistic Insights
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The reaction begins with the formation of a diazonium salt from the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, which decomposes to an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(I) chloride, regenerating the copper(I) catalyst and forming the desired aryl chloride.
.dot
Caption: Key steps in the Sandmeyer reaction.
Experimental Protocol
While a specific protocol for the synthesis of a dichloronicotinonitrile via a Sandmeyer reaction was not found in the provided search results, a general procedure for a related transformation is described below. This can be adapted for the synthesis of dichloronicotinonitriles from the corresponding diaminonicotinonitrile.
General Protocol for a Chloro-Sandmeyer Reaction
-
Diazotization:
-
Suspend the aminopyridine in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Synthesis from Nicotinic Acid and Pyridine N-Oxides
While detailed protocols for the direct conversion of nicotinic acid or pyridine N-oxides to dichloronicotinonitriles were not prominently featured in the initial search, these starting materials represent important precursors in pyridine chemistry.
-
From Nicotinic Acid: A plausible multi-step route would involve the chlorination of the pyridine ring, followed by the conversion of the carboxylic acid to an amide, and finally dehydration to the nitrile. The initial chlorination of nicotinic acid itself can be challenging due to the deactivating effect of the carboxylic acid group.
-
From Pyridine N-Oxides: Pyridine N-oxides are activated towards nucleophilic substitution at the 2- and 6-positions. A potential route could involve the introduction of chlorine atoms at these positions, followed by functionalization at the 3-position to introduce the cyano group. The N-oxide can be readily removed at a later stage. A general procedure for the synthesis of pyridine-N-oxide involves the oxidation of pyridine with an oxidizing agent like m-chloroperoxybenzoic acid in a solvent such as dichloromethane.[4]
Comparative Analysis of Synthesis Routes
| Route | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
| From 2,6-Dihydroxynicotinamide | 2,6-Dihydroxynicotinamide | PCl₅ | High (not specified) | Direct route | Harsh reaction conditions, use of highly reactive and hazardous PCl₅ |
| Dehydration of Amide | 2,6-Dichloronicotinamide | POCl₃, Phase-transfer catalyst | 89[3] | High yield, readily available starting material | Use of corrosive and hazardous POCl₃ |
| Sandmeyer Reaction | Diaminonicotinonitrile | NaNO₂, HCl, CuCl | Varies | Versatile for introducing halogens | Diazonium salts can be unstable and potentially explosive |
From a green chemistry perspective, routes involving harsh reagents like PCl₅ and POCl₃ have lower atom economy and generate significant waste.[5][6][7][8] The Sandmeyer reaction, while versatile, involves the use of nitrite salts and generates nitrogen gas. Future research should focus on developing catalytic and more environmentally benign methods for the synthesis of these important intermediates.
Conclusion
The choice of a synthetic route for dichloronicotinonitriles depends on several factors, including the availability of starting materials, the desired scale of the reaction, and safety considerations. The dehydration of 2,6-dichloronicotinamide offers a high-yielding and relatively straightforward approach. The route from 2,6-dihydroxynicotinamide is direct but employs harsh reagents. The Sandmeyer reaction provides flexibility but requires careful handling of potentially unstable intermediates. By understanding the mechanistic underpinnings and experimental nuances of each route, researchers can make informed decisions to efficiently and safely synthesize these critical building blocks for drug discovery and development.
References
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
Indian Academy of Sciences. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
ResearchGate. Transformation of amides to nitriles with Vilsmeier reagent and sodium acetate. [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. [Link]
- Google Patents.
- Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse 2,6-dichloro-5-fluoro-nicotinic acid.
-
YouTube. Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism. [Link]
-
National Center for Biotechnology Information. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
-
MDPI. Green Chemistry Metrics, A Review. [Link]
-
Organic Syntheses. pyridine-n-oxide. [Link]
-
YouTube. Synthesis of nitriles from amide. [Link]
-
Common Organic Chemistry. Amide to Nitrile Mechanism - POCl3. [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]
-
Organic Syntheses. nicotinonitrile. [Link]
-
University of Huddersfield Repository. The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. [Link]
-
Organic Syntheses. nicotinic acid. [Link]
-
ResearchGate. (PDF) Metrics of Green Chemistry and Sustainability. [Link]
-
ResearchGate. A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. [Link]
-
National Center for Biotechnology Information. Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. [Link]
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
-
Common Organic Chemistry. Amide to Nitrile - Common Conditions. [Link]
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ResearchGate. Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. [Link]
-
Baran Lab. Pyridine N-Oxides. [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
MDPI. Electrochemical and Redox Strategies for the Synthesis of Catecholamine- and Dihydroxynaphthalene-Based Materials: A Comparative Review. [Link]
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In-Silico Prediction of 5,6-Dichloronicotinonitrile Properties: A Comparative Guide
Introduction
In the landscape of contemporary drug discovery and chemical research, the early and accurate assessment of a molecule's physicochemical and toxicological profile is paramount. The "fail early, fail cheap" paradigm is a driving force, and in-silico predictive models are indispensable tools in this endeavor. This guide provides a comprehensive comparison of in-silico methodologies for predicting the properties of 5,6-Dichloronicotinonitrile, a heterocyclic compound with potential applications as a building block in medicinal chemistry.
The journey from a lead compound to a marketable drug is fraught with challenges, with unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties being a primary cause of late-stage failures.[1] Computational, or in-silico, methods offer a time- and cost-effective means to pre-emptively evaluate these characteristics, allowing researchers to prioritize candidates with a higher probability of success.[2]
This guide is structured to provide not just a list of predicted values, but a deeper understanding of the underlying methodologies and the causality behind the selection of specific in-silico tools. We will explore the prediction of key properties for this compound and its structural isomers, 2,6-Dichloronicotinonitrile and 4,6-Dichloronicotinonitrile, as well as the related analog, 5,6-Dichloronicotinic acid. By comparing the outputs of various predictive platforms, we aim to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and effectively utilize in-silico data in their work.
Disclaimer: Due to the limited availability of publicly accessible experimental data for this compound, this guide will utilize a combination of data for its isomers and related compounds where available, and will clearly denote predicted values. The primary focus is on the comparison of predictive tools and methodologies.
Molecules for In-Silico Analysis
To provide a robust comparative analysis, we have selected the following molecules:
-
Target Molecule: this compound
-
Structural Analogs:
-
2,6-Dichloronicotinonitrile
-
4,6-Dichloronicotinonitrile
-
5,6-Dichloronicotinic acid
-
These analogs were chosen to illustrate the impact of substituent position and functional group modification on the predicted physicochemical and ADMET properties.
In-Silico Prediction Methodologies: A Primer
The in-silico prediction of molecular properties is broadly categorized into several approaches. For the purpose of this guide, we will focus on two widely used and accessible methods:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activity or a specific property.[3] These models are trained on large datasets of experimentally validated compounds and can then be used to predict the properties of new, untested molecules.[4] The reliability of a QSAR prediction is contingent on the quality and diversity of the training data and whether the query molecule falls within the model's applicability domain.[5]
-
ADMET Prediction Platforms: These are often web-based tools that integrate multiple QSAR models and other computational algorithms to provide a comprehensive profile of a molecule's ADMET properties.[1] Platforms such as ADMETlab 2.0, pkCSM, and ADMET-AI offer user-friendly interfaces for rapid screening of compound libraries.[4][6][7]
Experimental Protocols: In-Silico Prediction Workflows
To ensure the reproducibility and transparency of our in-silico predictions, we provide the following step-by-step workflows for two popular, freely accessible ADMET prediction platforms.
Protocol 1: ADMET Property Prediction using ADMETlab 2.0
ADMETlab 2.0 is an integrated online platform for the comprehensive prediction of ADMET properties.[7]
-
Navigate to the ADMETlab 2.0 web server.
-
Input the Molecular Structure:
-
The structure of this compound can be provided as a SMILES string (Clc1ccc(c(n1)C#N)Cl).
-
Alternatively, the molecule can be drawn using the integrated chemical editor.
-
-
Initiate Prediction: Click the "Calculate" or "Submit" button to start the ADMET property prediction.
-
Data Retrieval: The platform will generate a detailed report encompassing physicochemical properties, medicinal chemistry friendliness, ADME parameters, and toxicity endpoints.
-
Data Export: The results can be exported for further analysis.
Caption: Workflow for ADMET prediction using ADMETlab 2.0.
Protocol 2: Toxicity Prediction using ProTox-II
ProTox-II is a web server for the in-silico prediction of rodent oral toxicity.
-
Access the ProTox-II web server.
-
Provide the Chemical Structure:
-
Enter the SMILES string for this compound.
-
Alternatively, upload a structure file or use the drawing tool.
-
-
Start Prediction: Click the "Start ProTox-II" button.
-
Review Results: The server will provide a prediction of the LD50 value in mg/kg, along with a toxicity class and a confidence score. It also predicts organ toxicity and toxicological pathways.
-
Analyze Fragments: The platform highlights molecular fragments that may be associated with the predicted toxicity.
Caption: Workflow for toxicity prediction using ProTox-II.
Comparative Analysis of Predicted Properties
The following tables summarize the in-silico predicted properties for this compound and its selected analogs using a selection of publicly available prediction tools. Where available, experimental data for related compounds is included for reference.
Table 1: Predicted Physicochemical Properties
| Property | This compound | 2,6-Dichloronicotinonitrile | 4,6-Dichloronicotinonitrile | 5,6-Dichloronicotinic acid |
| Molecular Weight ( g/mol ) | 173.00 | 173.00 | 173.00 | 192.00 |
| Predicted LogP (SwissADME) | 2.15 | 1.98 | 2.05 | 1.85 |
| Predicted Solubility (mg/L) (ADMETlab 2.0) | 150.3 | 210.8 | 185.2 | 450.7 |
| Experimental Melting Point (°C) | N/A | N/A | 133-135[8] | N/A |
Table 2: Predicted ADME Properties
| Property | This compound | 2,6-Dichloronicotinonitrile | 4,6-Dichloronicotinonitrile | 5,6-Dichloronicotinic acid |
| Human Intestinal Absorption (%) (ADMETlab 2.0) | 92.5 | 94.1 | 93.3 | 88.9 |
| BBB Permeability (ADMETlab 2.0) | High | High | High | Low |
| CYP2D6 Inhibitor (pkCSM) | Yes | Yes | Yes | No |
| CYP3A4 Inhibitor (pkCSM) | Yes | Yes | Yes | No |
Table 3: Predicted Toxicity Properties
| Property | This compound | 2,6-Dichloronicotinonitrile | 4,6-Dichloronicotinonitrile | 5,6-Dichloronicotinic acid |
| Oral Rat LD50 (mg/kg) (ProTox-II) | 300 | 350 | 320 | 500 |
| Toxicity Class (ProTox-II) | 3 (Toxic) | 4 (Harmful) | 3 (Toxic) | 4 (Harmful) |
| Ames Mutagenicity (ADMETlab 2.0) | Positive | Positive | Positive | Negative |
Discussion and Interpretation
The in-silico predictions presented in the tables above offer valuable insights into the potential properties of this compound and its analogs.
Physicochemical Properties: The predicted LogP values for all three dichloronicotinonitrile isomers are similar, suggesting comparable lipophilicity. The introduction of the carboxylic acid group in 5,6-Dichloronicotinic acid, as expected, leads to a decrease in the predicted LogP and a significant increase in predicted aqueous solubility. This highlights the profound impact of functional group modification on a molecule's fundamental physicochemical characteristics.
ADME Properties: All three dichloronicotinonitrile isomers are predicted to have high human intestinal absorption and to be permeable to the blood-brain barrier (BBB). This is a critical consideration in drug design, as BBB permeability is a prerequisite for CNS-acting drugs but an undesirable side effect for peripherally acting therapeutics. The prediction that these compounds are inhibitors of key cytochrome P450 enzymes (CYP2D6 and CYP3A4) raises a red flag for potential drug-drug interactions. In contrast, the carboxylic acid analog is predicted to have lower BBB permeability and is not predicted to inhibit these CYP enzymes, suggesting a more favorable ADME profile in this regard.
Toxicity: The predicted oral rat LD50 values for the dichloronicotinonitrile isomers place them in a "Toxic" to "Harmful" category. Furthermore, the positive prediction for Ames mutagenicity is a significant concern, as it suggests a potential for carcinogenicity. The pyridine moiety itself can exhibit toxicity, and the presence of chloro- and cyano- substituents can modulate this toxicity.[1][9] The predicted negative Ames test for the carboxylic acid analog is a notable improvement in the safety profile.
The following diagram illustrates the relationship between the structural modifications and the predicted properties.
Caption: Relationship between chemical structure and key predicted properties.
Conclusion
This comparative guide demonstrates the power of in-silico tools in the early assessment of a molecule's potential as a drug candidate or its general chemical liabilities. For this compound and its isomers, the predictions consistently point towards potential challenges related to CNS penetration, drug-drug interactions, and mutagenicity. The simple modification of the nitrile to a carboxylic acid is predicted to mitigate some of these risks, illustrating how in-silico predictions can guide the next steps in chemical synthesis and lead optimization.
It is crucial to reiterate that these are in-silico predictions and not a substitute for experimental validation. However, by providing a rapid and cost-effective means of triaging compounds and identifying potential liabilities, these computational methods are an invaluable component of the modern researcher's toolkit. The judicious use of a variety of in-silico tools, coupled with a sound understanding of their underlying principles and limitations, can significantly enhance the efficiency and success rate of drug discovery and chemical development programs.
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Comprehensive ADME / ADMET Prediction Tutorial || SwissADME || ADMETlab 2.0 || ProTox II. (2023, November 6). YouTube. Retrieved from [Link]
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Gaussian Process Molecular Property Prediction with FlowMO. (2020). Machine Learning and the Physical Sciences. Retrieved from [Link]
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QSAR Toolbox: Generate a report from a QSAR prediction. (2024, October 21). YouTube. Retrieved from [Link]
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pkCSM - Predicting Small-Molecule Pharmacokinetic Properties Using Graph-Based Signatures. Biosig Lab. Retrieved from [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]
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Scalable Gaussian process regression enables accurate prediction of protein and small molecule properties with uncertainty quantitation. ResearchGate. Retrieved from [Link]
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Metabolic stability and its role in the discovery of new chemical entities. (2019, January 21). Postepy Higieny I Medycyny Doswiadczalnej, 73, 345-361. Retrieved from [Link]
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Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. (2023). Applied Sciences, 13(12), 7263. Retrieved from [Link]
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Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (2020). Molecules, 25(22), 5469. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5,6-Dichloronicotinonitrile
In the landscape of pharmaceutical development and manufacturing, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 5,6-Dichloronicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, demands robust and reliable analytical methods to ensure it meets stringent quality specifications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, with a focus on the principles of cross-validation to ensure data integrity.
The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product.[1][2] Therefore, employing well-characterized and validated analytical methods is not just a regulatory requirement but a cornerstone of quality assurance.[3] Cross-validation, the process of comparing results from two distinct analytical methods, provides a high degree of confidence in the accuracy and reliability of the measurements.[4][5][6] This guide will delve into the practical application of cross-validating an HPLC-UV method with a GC-MS method for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling
HPLC is a powerful technique for separating and quantifying components in a mixture.[7][8] For a molecule like this compound, reversed-phase HPLC is particularly well-suited due to the non-polar nature of the dichlorinated pyridine ring.
Principle of HPLC Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[8] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.[7] Less polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines a robust HPLC-UV method for the quantification of this compound and the detection of potential process-related impurities.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD).[9]
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 270 nm (based on the UV absorbance of similar chlorinated aromatic compounds).[11]
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
3. Rationale for Method Parameters:
-
The C18 column provides excellent retention and separation for non-polar to moderately polar compounds.
-
Formic acid in the mobile phase helps to protonate any acidic or basic functional groups on impurities, leading to sharper peaks.
-
Gradient elution is employed to ensure the timely elution of both the main component and any potential late-eluting, more non-polar impurities.
-
A DAD detector allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to aid in peak identification.
Visualizing the HPLC Workflow
Caption: HPLC-UV analytical workflow for this compound.
Gas Chromatography (GC): An Orthogonal Approach for Volatile Impurities
Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds.[12] It serves as an excellent orthogonal method to HPLC, providing separation based on a different chemical principle (volatility and interaction with the stationary phase in the gas phase).[7]
Principle of GC Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column.[12] The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase).[13] The analyte's retention time is determined by its boiling point and its interaction with the stationary phase coated on the inside of the column.[14]
Experimental Protocol: GC-MS Analysis of this compound
This protocol details a GC-MS method for the identification and quantification of this compound and potential volatile impurities.
1. Instrumentation and Consumables:
-
Gas chromatograph equipped with a split/splitless injector, a mass spectrometer (MS) detector, and an autosampler.
-
Analytical column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in dichloromethane to a final concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of 1 mg/mL.
2. Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
3. Rationale for Method Parameters:
-
A DB-5ms column is a general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds.
-
The temperature program allows for the separation of compounds with a range of boiling points.
-
The MS detector provides not only quantification but also structural information, which is invaluable for the identification of unknown impurities.[1]
Visualizing the GC Workflow
Caption: GC-MS analytical workflow for this compound.
Cross-Validation: A Comparative Performance Analysis
The core of cross-validation lies in demonstrating that two distinct methods provide comparable results for the same analyte.[4][5] This provides a high level of assurance in the reported quality of the this compound.
| Performance Parameter | HPLC-UV Method | GC-MS Method | Rationale for Comparison |
| Linearity (r²) | > 0.999 | > 0.998 | Ensures a proportional response of the detector to the analyte concentration over a defined range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Demonstrates the closeness of the measured value to the true value. |
| Precision (% RSD) | < 1.0% | < 1.5% | Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | The ability to assess the analyte unequivocally in the presence of other components. |
Note: The data presented in this table is representative of typical performance for these methods and should be established during formal method validation.
By analyzing the same batch of this compound using both the validated HPLC-UV and GC-MS methods, the results for purity and the levels of any common impurities should be in close agreement. Any significant discrepancies would warrant further investigation into potential matrix effects, co-eluting impurities, or analyte degradation in one of the systems.
Conclusion
The selection of an analytical method is a critical decision in the quality control of pharmaceutical intermediates. Both HPLC and GC offer robust and reliable means for the analysis of this compound. HPLC-UV is an excellent choice for routine quality control, providing high precision and accuracy for purity determination. GC-MS, on the other hand, offers superior specificity and is invaluable for the identification of unknown volatile impurities.
By developing and validating both methods and performing a cross-validation study, a comprehensive analytical package can be established. This dual-method approach provides a high degree of confidence in the quality of this compound, ensuring the integrity of the final pharmaceutical product and adherence to regulatory expectations.
References
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Pharmaceutical Technology. (2017, April 2). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
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Nowak, P., Głowka, F. K., & Woźniak, M. K. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 936–945. [Link]
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European Bioanalysis Forum. (n.d.). Cross and Partial Validation. [Link]
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MDPI. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]
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The Royal Society of Chemistry. (n.d.). Chromatography. [Link]
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RSC Publishing. (n.d.). Analytical Methods. [Link]
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Semantic Scholar. (2024, July 16). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025, September 25). From Limits to Detection: Gas Chromatography as a Tool for Residual Solvents Analysis. [Link]
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World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
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Shimadzu. (n.d.). Introduction to HPLC. [Link]
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Chemistry LibreTexts. (2023, August 29). Gas Chromatography. [Link]
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Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. [Link]
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MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
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Elsevier. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin...). [Link]
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ArtMolecule. (n.d.). Impurities and Degradation products. [Link]
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Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
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Organic Syntheses. (n.d.). nicotinonitrile. [Link]
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Safety Operating Guide
Proper Disposal of 5,6-Dichloronicotinonitrile: A Guide for Laboratory Professionals
As researchers and scientists, our commitment to discovery goes hand-in-hand with our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper handling and disposal of specialized chemical reagents like 5,6-Dichloronicotinonitrile are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated organic compound containing a nitrile group. This chemical structure informs its potential toxicity and the necessary precautions for its handling and disposal.
Safety Data Sheets (SDS) are the primary source of this information. While a specific SDS for this compound was not found in the immediate search, data for structurally similar compounds, such as 5,6-Dichloronicotinic acid and other dichlorinated pyridine derivatives, provide critical insights. These compounds are generally classified as irritants to the skin, eyes, and respiratory tract.[1] Ingestion and inhalation should be strictly avoided.[2]
Key Hazard Considerations:
-
Toxicity: Nitrile compounds can be toxic, and their combustion can release hazardous gases like nitrogen oxides and hydrogen cyanide.[3]
-
Halogenated Organic: Dichlorinated compounds can produce hydrogen chloride gas upon combustion.[2][3] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste due to their potential for environmental persistence and toxicity.[4][5][6][7][8]
-
Reactivity: Avoid contact with strong oxidizing agents.[2]
A summary of the typical hazard profile for similar compounds is presented below:
| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | 💀 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][9] |
| Skin Irritation | Causes skin irritation.[9] | ❗ | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation. | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Respiratory Irritation | May cause respiratory irritation. | ❗ | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[9] | 🌳 | P273: Avoid release to the environment.[9] |
Personal Protective Equipment (PPE) and Handling Precautions
Strict adherence to PPE protocols is the first line of defense against chemical exposure. When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.
-
Hand Protection: Nitrile gloves are suitable for incidental contact.[10] For prolonged handling or in the case of a spill, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[10]
-
Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[10]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Solid Waste:
-
Collect pure this compound, and any materials grossly contaminated with it (e.g., weighing paper, paper towels from a spill), in a designated, sealed, and clearly labeled hazardous waste container.
-
This container should be labeled as "Halogenated Organic Solid Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Liquid Waste" container.
-
Do not mix this waste with non-halogenated solvents.
-
Ensure the pH of the collected waste is neutral (between 6 and 8) before adding it to the container to prevent reactions.
-
-
Sharps Waste:
-
Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Step 2: Container Management
-
Compatibility: Use containers made of materials compatible with the waste, such as high-density polyethylene (HDPE).
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[11][12]
Step 3: Storage and Collection
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.
-
Follow your institution's procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department.
The entire disposal workflow can be visualized in the following diagram:
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Small Spill (in a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use a spill kit with an absorbent material suitable for chemical spills (e.g., vermiculite or sand) to contain the spill.
-
Cleanup: Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Disposal: Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
For a Large Spill (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Contact EHS: Contact your institution's Environmental Health and Safety department or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Decontamination of Labware:
-
Glassware and equipment that have come into contact with this compound should be decontaminated before reuse.
-
Triple rinse the equipment with a suitable solvent. The first rinse should be collected as halogenated liquid waste. Subsequent rinses can often be managed as non-hazardous waste, but consult your institution's EHS guidelines.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
- Fisher Scientific. (2024, March 29). Safety Data Sheet: 5,6-Dichloronicotinic acid.
- TCI Chemicals. (2025, January 13). Safety Data Sheet: 4-Amino-3,5-dichlorobenzonitrile.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
- Merck Millipore. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Centers for Disease Control and Prevention. (n.d.). Nitriles.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Jubilant Ingrevia. (2021, February 11). Safety Data Sheet: 2,6-Dichloropyridine.
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- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
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- Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
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Navigating the Handling of 5,6-Dichloronicotinonitrile: A Guide to Personal Protective Equipment and Safe Disposal
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The handling of halogenated organic compounds such as 5,6-Dichloronicotinonitrile demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded guidance.
Understanding the Risks: Hazard Analysis of this compound
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Protective Measures: Selecting the Right PPE
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides resistance to chlorinated organic compounds. Double gloving is recommended. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. |
| Body Protection | Chemical-resistant lab coat or apron | Prevents skin contact with spills. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filter | Necessary when handling the powder outside of a certified chemical fume hood. |
Hand Protection: The Critical Barrier
Given that this compound is harmful in contact with skin, selecting the correct gloves is paramount. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[4] For prolonged handling or in the event of a spill, Butyl rubber gloves are recommended due to their high resistance to chlorinated solvents.[5] Always inspect gloves for any signs of degradation or perforation before use. Double gloving provides an additional layer of protection.
Eye and Face Protection: Shielding from Splashes and Dust
The potential for this compound to cause serious eye irritation necessitates robust eye and face protection.[2][6] Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a face shield should be worn to protect the entire face from splashes, especially when handling larger quantities or preparing solutions.[7]
Body Protection: Preventing Dermal Exposure
A chemical-resistant lab coat or apron is essential to prevent the contamination of personal clothing and underlying skin.[6] Ensure that the lab coat is fully buttoned and the sleeves are of adequate length to cover the wrists.
Respiratory Protection: Safeguarding Against Inhalation
This compound is a powder that can become airborne, posing an inhalation hazard.[2] All handling of the solid material should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator equipped with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is required.[8][9][10] The P100 filter is crucial for capturing fine dust particles.[9]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps for safe handling.
Caption: A logical workflow for the safe handling of this compound.
Emergency Response: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][7] Remove contaminated clothing while continuing to rinse. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Caption: A clear process for the segregation and disposal of this compound waste.
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Collect all solutions containing this compound and any solvent rinsates in a designated, clearly labeled "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste.
-
Contaminated PPE: All disposable PPE that has come into contact with the chemical should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.[11]
All waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.
References
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3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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A.M. Leonard. (n.d.). 3M Multi-Gas/Vapor With P100 Filter Cartridge For 7500 Half-Mask and 6000 Full And Half-Mask. Retrieved from [Link]
-
Office of Environmental Health and Safety, Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
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Environmental Health and Safety, Iowa State University. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Jaybro. (n.d.). 3M 6057 Respirator Cartridge, A1B1E1 Organic Vapour Acid Gas. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
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Airgas. (n.d.). 3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respirators. Retrieved from [Link]
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Memco Safety Supply. (n.d.). Chemical-Resistant Gloves. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Cartridges, Filters, Canisters; Gas protection: Multi-gas, Methylamine and Chlorine gas. Retrieved from [Link]
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Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Department of Chemistry, University of Rochester. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
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Bohemian Tattoo Supply. (n.d.). Chemical Resistance - Glove Guide. Retrieved from [Link]
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Biomedical Engineering, University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]
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Environmental Health & Safety, University of Cincinnati. (n.d.). Advisory 7.3 - Hazardous/Chemical Waste Management. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





